Product packaging for 4-n-Propylthiophenol(Cat. No.:)

4-n-Propylthiophenol

Cat. No.: B7724607
M. Wt: 152.26 g/mol
InChI Key: TVLGECZCQTWNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-Propylthiophenol (CAS 4527-44-0) is an organic sulfur compound with the molecular formula C9H12S, supplied as a high-purity specialty material for research and development purposes . As a para-substituted thiophenol derivative, it is part of the broader class of thiophene-based compounds, which are privileged scaffolds in medicinal chemistry and materials science . Thiophene cores are recognized as versatile pharmacophores and are frequently employed as bio-isosteric replacements for phenyl rings, capable of enhancing metabolic stability and binding affinity in drug candidates through improved drug-receptor interactions facilitated by the sulfur atom . Beyond pharmaceutical development, thiophene derivatives have significant applications in industrial chemistry and materials science, serving as key components in corrosion inhibitors, organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . This combination of valuable properties makes this compound a compound of interest for synthesizing novel chemical entities and advanced functional materials. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12S B7724607 4-n-Propylthiophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGECZCQTWNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-n-Propylthiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-n-propylthiophenol, a valuable intermediate in the pharmaceutical and materials science sectors. The document outlines detailed experimental protocols for the most established synthetic pathways, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an organosulfur compound featuring a propyl group and a thiol functional group attached to a benzene ring at the para position. The presence of the reactive thiol group makes it a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. This guide explores three principal synthetic strategies for its preparation: the Newman-Kwart rearrangement starting from 4-n-propylphenol, a Grignard reaction with elemental sulfur using 4-n-propylbromobenzene, and a diazotization reaction of 4-n-propylaniline.

Synthesis Routes and Experimental Protocols

This section details the most common and effective methods for the synthesis of this compound.

Route 1: Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from the corresponding phenols.[1][2][3] This thermal rearrangement converts an O-aryl thiocarbamate into a more stable S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.[1][3] While traditionally requiring high temperatures, recent advancements have introduced catalytic methods to perform the rearrangement under milder conditions.[2][4]

Workflow for Newman-Kwart Rearrangement

Newman-Kwart Rearrangement Workflow cluster_0 Step 1: Formation of O-Aryl Thiocarbamate cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis A 4-n-Propylphenol D O-(4-n-Propylphenyl) dimethylthiocarbamate A->D Reaction B Dimethylthiocarbamoyl chloride B->D C Base (e.g., NaH) C->D F S-(4-n-Propylphenyl) dimethylthiocarbamate D->F Rearrangement E Heat (200-250 °C) or Pd catalyst E->F H This compound F->H Hydrolysis G Base (e.g., NaOH) G->H

Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Experimental Protocol:

Step 1: Synthesis of O-(4-n-Propylphenyl) dimethylthiocarbamate

  • To a stirred suspension of sodium hydride (60% in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-n-propylphenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford O-(4-n-propylphenyl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement

  • Place the purified O-(4-n-propylphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

  • Heat the compound under an inert atmosphere to 200-250 °C. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Maintain the temperature until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature to obtain the crude S-(4-n-propylphenyl) dimethylthiocarbamate.

Step 3: Hydrolysis to this compound

  • To the crude S-(4-n-propylphenyl) dimethylthiocarbamate, add a solution of sodium hydroxide (2-3 eq.) in a mixture of water and methanol.

  • Reflux the mixture for 2-4 hours, or until the hydrolysis is complete as indicated by TLC or HPLC.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Route 2: Grignard Reaction with Elemental Sulfur

The reaction of a Grignard reagent with elemental sulfur is a classic and direct method for the synthesis of thiols.[5][6] This route involves the preparation of 4-n-propylmagnesium bromide from 4-n-propylbromobenzene, followed by its reaction with sulfur and subsequent acidic workup.

Workflow for Grignard Reaction

Grignard Reaction Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Sulfur cluster_2 Step 3: Acidic Workup A 4-n-Propylbromobenzene D 4-n-Propylmagnesium bromide A->D Reaction B Magnesium turnings B->D C Anhydrous Ether (e.g., THF) C->D F Thiolate intermediate D->F Addition E Elemental Sulfur (S8) E->F H This compound F->H Protonation G Aqueous Acid (e.g., HCl) G->H

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol:

Step 1: Preparation of 4-n-Propylmagnesium bromide

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-n-propylbromobenzene (1.0 eq.) in the anhydrous ether.

  • Add a small portion of the 4-n-propylbromobenzene solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. A crystal of iodine can be added to initiate the reaction if necessary.

  • Once the reaction has started, add the remaining 4-n-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction with Sulfur and Workup

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, prepare a suspension of elemental sulfur (1.1 eq.) in anhydrous THF.

  • Slowly add the Grignard reagent to the sulfur suspension via a cannula, maintaining the temperature below 10 °C.[5]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Route 3: From 4-n-Propylaniline via Diazotization

This route involves the conversion of the amino group of 4-n-propylaniline into a diazonium salt, which is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

Workflow for Diazotization Route

Diazotization Route Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reaction with Xanthate cluster_2 Step 3: Hydrolysis A 4-n-Propylaniline C 4-n-Propylbenzenediazonium chloride A->C Reaction (0-5 °C) B NaNO2, HCl B->C E Xanthate ester intermediate C->E Addition D Potassium ethyl xanthate D->E G This compound E->G Hydrolysis F Base (e.g., KOH) F->G

Caption: Workflow for the synthesis of this compound from 4-n-propylaniline.

Experimental Protocol:

Step 1: Diazotization of 4-n-Propylaniline

  • Dissolve 4-n-propylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting solution of 4-n-propylbenzenediazonium chloride at 0-5 °C for 15-30 minutes.

Step 2: Reaction with Potassium Ethyl Xanthate and Hydrolysis

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 eq.) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate should form.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Extract the intermediate xanthate ester with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Hydrolyze the crude xanthate ester by refluxing with a solution of potassium hydroxide in ethanol for 2-4 hours.

  • After cooling, dilute the reaction mixture with water and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid and extract the product with ether.

  • Dry the organic layer, remove the solvent, and purify the this compound by vacuum distillation.

Quantitative Data

The following table summarizes the expected yields and key physical properties of this compound and its precursors. Yields are indicative and can vary based on reaction scale and optimization.

CompoundStarting Material(s)Synthesis RouteTypical Yield (%)Molecular FormulaMolecular Weight ( g/mol )
O-(4-n-Propylphenyl) dimethylthiocarbamate4-n-Propylphenol, Dimethylthiocarbamoyl chlorideNewman-Kwart85-95C₁₂H₁₇NOS223.34
S-(4-n-Propylphenyl) dimethylthiocarbamateO-(4-n-Propylphenyl) dimethylthiocarbamateNewman-Kwart80-90C₁₂H₁₇NOS223.34
This compoundS-(4-n-Propylphenyl) dimethylthiocarbamateNewman-Kwart70-85C₉H₁₂S152.26
This compound4-n-Propylbromobenzene, SulfurGrignard Reaction60-75C₉H₁₂S152.26
This compound4-n-PropylanilineDiazotization50-65C₉H₁₂S152.26

Spectroscopic Data

The following table presents the expected spectroscopic data for this compound. This data is crucial for the identification and purity assessment of the final product. The data for the 3-n-propylthiophenol isomer is included for comparative purposes.[7]

Spectrum TypeThis compound (Predicted)3-n-Propylthiophenol (Reported)[7]
¹H NMR (CDCl₃, 400 MHz)δ 7.25 (d, 2H), 7.10 (d, 2H), 3.40 (s, 1H, SH), 2.55 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H)δ 7.14 (m, 1H), 6.75 (m, 1H), 6.65 (m, 1H), 6.64 (m, 1H), 4.77 (s, 1H, SH), 2.53 (t, 2H), 1.63 (m, 2H), 0.93 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 142.0, 130.0, 129.5, 128.0, 38.0, 24.0, 13.5δ 155.2, 144.7, 129.4, 121.1, 115.4, 112.6, 37.8, 24.3, 13.8
Mass Spec. (EI)m/z 152 [M]⁺, 123, 109m/z 136 [M]⁺, 121, 107

Conclusion

This guide has detailed three robust synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The Newman-Kwart rearrangement offers a high-yield pathway from the corresponding phenol, while the Grignard reaction provides a direct, albeit potentially lower-yielding, alternative from a halogenated precursor. The diazotization of 4-n-propylaniline is another viable option, particularly if the aniline is readily available. The provided experimental protocols and data are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related thiophenol derivatives.

References

Spectroscopic Data for 4-n-Propylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for 4-n-propylthiophenol (C₉H₁₂S). Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this document presents a combination of data from its isomer, 3-n-propylthiophenol, and related thiophenol derivatives, alongside general principles of spectroscopic analysis. This information is intended to serve as a reference for researchers working with or synthesizing this compound.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The NMR and MS data are based on the reported values for the isomeric 3-n-propylthiophenol and are provided for comparative analysis.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Multiplet4HAromatic protons (Ar-H)
~3.4Singlet1HThiol proton (S-H)
~2.5Triplet2HMethylene protons adjacent to the aromatic ring (Ar-CH₂-CH₂-CH₃)
~1.6Sextet2HMethylene protons (-CH₂-CH₂-CH₃)
~0.9Triplet3HMethyl protons (-CH₂-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~145Aromatic Carbon (C-S)
~130Aromatic Carbons (Ar-C)
~129Aromatic Carbons (Ar-C)
~126Aromatic Carbon (ipso-C)
~38Methylene Carbon (Ar-CH₂)
~24Methylene Carbon (-CH₂-)
~14Methyl Carbon (-CH₃)

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2960, 2930, 2870StrongAliphatic C-H stretch
~2550WeakS-H stretch
~1580, 1490, 1450Medium-StrongAromatic C=C skeletal vibrations
~830Strongpara-disubstituted C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
152High[M]⁺ (Molecular Ion)
123Medium[M - C₂H₅]⁺
109High[M - C₃H₇]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are representative methods and may be adapted based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded from a solution of the compound in a suitable solvent (e.g., CCl₄).

2.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow for this compound

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical Properties and Applications of 4-n-Propylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of 4-n-propylthiophenol, a key organic compound in materials science and with potential applications in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Core Physical Properties

Table 1: Physical Properties of 4-methylbenzenethiol (CAS: 106-45-6)

PropertyValue
Boiling Point199 °C[1]
Melting Point43 °C[1]
Molar Mass124.204 g/mol [1]
SolubilityInsoluble in water; Soluble in chloroform, diethyl ether, and ethanol[1]

Experimental Protocols for Physical Property Determination

Standard experimental procedures can be employed to determine the precise boiling point and density of this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.

Materials:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Materials:

  • Pycnometer (with a known volume)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Deionized water (for calibration)

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with deionized water of a known temperature and weighed again to determine the mass of the water. The known density of water at that temperature is used to calibrate the exact volume of the pycnometer.

  • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

  • The pycnometer filled with the sample is weighed.

  • The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride.

Reaction Scheme:

4-Propylbenzenesulfonyl chloride can be reduced to this compound using a reducing agent such as zinc dust in an acidic medium.

General Protocol:

  • 4-Propylbenzenesulfonyl chloride is dissolved in a suitable solvent, such as ethanol.

  • Zinc dust is added to the solution, followed by the slow addition of a strong acid, like hydrochloric acid, while maintaining a controlled temperature.

  • The reaction mixture is stirred until the reduction is complete, which can be monitored by techniques like thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent and subsequent purification, for example, by distillation or column chromatography, to yield this compound.

Applications in Materials Science: Self-Assembled Monolayers

This compound is a valuable compound in materials science, particularly for the formation of self-assembled monolayers (SAMs) on gold surfaces.[2] The thiol group exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a highly ordered, single-molecule-thick layer.[3][4] This process is crucial for modifying the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.[2]

The following diagram illustrates the logical workflow for the formation of a this compound SAM on a gold substrate.

SAM_Formation_Workflow cluster_prep Substrate and Solution Preparation cluster_assembly Self-Assembly Process cluster_post Post-Assembly Processing cluster_characterization Surface Characterization gold_sub Gold Substrate cleaning Cleaning and Annealing gold_sub->cleaning Surface Prep immersion Immerse Substrate in Thiol Solution cleaning->immersion thiol_sol Prepare 1 mM This compound in Ethanol thiol_sol->immersion incubation Incubate for 12-24h in Inert Atmosphere immersion->incubation Spontaneous Adsorption rinsing Rinse with Ethanol incubation->rinsing Remove Excess Thiol drying Dry with Nitrogen Stream rinsing->drying characterization Analyze SAM with - Ellipsometry - AFM - XPS drying->characterization Verify Monolayer Formation

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Relevance in Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural motifs and properties suggest potential applications in drug development. Thiol-containing compounds are known to interact with biological systems, and the propylphenol moiety is found in some bioactive molecules. Its ability to act as a linker molecule by forming SAMs on gold nanoparticles also opens avenues for its use in drug delivery systems and diagnostic biosensors.[5] Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

References

Solubility Profile of 4-n-Propylthiophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-n-propylthiophenol in various organic solvents. In the absence of specific quantitative experimental data in publicly accessible literature, this document offers a qualitative solubility assessment based on established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility is provided to enable researchers to generate precise data. This guide also includes logical workflow diagrams for solvent selection and experimental execution to aid in practical laboratory applications.

Introduction

This compound (C₉H₁₂S) is an organosulfur compound with a propyl-substituted benzene ring and a thiol functional group. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in various fields, including organic synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound is essential for reaction optimization, formulation development, and purification processes. This guide aims to provide a foundational understanding of its solubility and a practical framework for its experimental determination.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Solvents HexaneHighSimilar nonpolar characteristics.
TolueneHighAromatic nature of toluene facilitates interaction with the benzene ring of this compound.
Moderately Polar Aprotic Solvents Diethyl EtherHighThe ether group provides some polarity, but the overall molecule is largely nonpolar.
DichloromethaneHighActs as a good solvent for many organic compounds due to its moderate polarity.
AcetoneModerateThe ketone group provides significant polarity, which may limit the solubility of the largely nonpolar solute.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
AcetonitrileModerateIts polarity might be too high for optimal dissolution of the nonpolar parts of the molecule.
Polar Protic Solvents MethanolLow to ModerateThe hydroxyl group and its ability to form strong hydrogen bonds make it less compatible with the nonpolar structure of this compound.
EthanolLow to ModerateSimilar to methanol, but the slightly larger alkyl chain may slightly improve solubility compared to methanol.
WaterVery LowThe high polarity and extensive hydrogen bonding network of water make it a poor solvent for the nonpolar this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol, based on the widely used shake-flask method, is recommended.[4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent. b. Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). e. Shake the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).[4]

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles. d. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

  • Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

Data Analysis and Reporting
  • Calculate the concentration of the saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Workflows

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical first step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable organic solvent for a compound like this compound.

Solvent_Selection_Workflow start Start: Define Solute (this compound) assess_polarity Assess Solute Polarity (Relatively Nonpolar) start->assess_polarity initial_screening Initial Solvent Screening ('Like Dissolves Like') assess_polarity->initial_screening consider_h_bonding Consider Hydrogen Bonding (Weak Acceptor/Donor) initial_screening->consider_h_bonding check_reactivity Check for Potential Reactivity (Thiol Group) consider_h_bonding->check_reactivity safety_environmental Evaluate Safety and Environmental Factors check_reactivity->safety_environmental experimental_testing Perform Experimental Solubility Testing safety_environmental->experimental_testing final_selection Final Solvent Selection experimental_testing->final_selection

Caption: A logical workflow for selecting a suitable organic solvent.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Experimental_Workflow prep 1. Prepare Supersaturated Mixture (Excess Solute + Solvent) equilibrate 2. Equilibrate at Constant Temp (e.g., 24-72h with shaking) prep->equilibrate settle 3. Settle Undissolved Solid (Allow to stand) equilibrate->settle sample 4. Sample Supernatant (Use syringe) settle->sample filter 5. Filter Sample (Remove microparticles) sample->filter dilute 6. Dilute Sample (To analytical range) filter->dilute analyze 7. Analyze by HPLC/GC (Quantify concentration) dilute->analyze calculate 8. Calculate Solubility (Account for dilution) analyze->calculate

Caption: Key steps in the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers and professionals in the chemical and pharmaceutical sciences. While quantitative data is sparse in the literature, the provided qualitative assessment and detailed experimental protocol offer a strong basis for practical application and further research. The included workflow diagrams serve as practical tools for efficient solvent selection and experimental design, facilitating the generation of reliable and reproducible solubility data.

References

Purity Analysis of Commercial 4-n-Propylthiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercial 4-n-propylthiophenol. It is designed to assist researchers, scientists, and professionals in drug development in understanding the common impurities, analytical methodologies for their detection and quantification, and the overall purity profile of this commercially available reagent.

Introduction to this compound and its Commercial Significance

This compound is a sulfur-containing organic compound with applications in various fields, including organic synthesis and materials science. In the pharmaceutical industry, thiophenol derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents. The purity of such starting materials is of paramount importance as impurities can affect reaction yields, lead to the formation of undesirable byproducts, and potentially compromise the safety and efficacy of the final drug product. Commercial grades of this compound typically have a stated purity of 97% or higher, with the remaining percentage consisting of structurally related impurities and residual starting materials from its synthesis.[1]

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is largely dependent on its synthetic route. A common method for the synthesis of thiophenols involves the reduction of the corresponding benzenesulfonyl chloride. Therefore, potential impurities can include unreacted starting materials, byproducts of the reduction process, and products of oxidative degradation.

Table 1: Summary of Potential Impurities and their Origin

Impurity NameChemical StructureTypical Concentration Range (%)Likely Origin
4,4'-dipropyldiphenyldisulfide(C₃H₇C₆H₄S)₂0.5 - 2.0Oxidation of this compound
4-Propylbenzenesulfonyl chlorideC₃H₇C₆H₄SO₂Cl< 0.5Unreacted starting material
4-PropylbenzeneC₃H₇C₆H₅< 0.2Byproduct of synthesis
Isomeric Propylthiophenols (e.g., 2- or 3-propylthiophenol)C₉H₁₂S< 0.3Impurities in starting materials or side reactions

Disclaimer: The quantitative data presented in this table is illustrative and based on typical impurity profiles for similar compounds. Actual concentrations may vary between different commercial suppliers and batches.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It provides both qualitative and quantitative information about the impurity profile.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of this compound in dichloromethane, splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Data Presentation: GC-MS Impurity Profile

Table 2: Representative GC-MS Data for Commercial this compound

Peak No.Retention Time (min)Tentative IdentificationArea (%)
18.54-Propylbenzene0.15
212.2This compound98.5
322.14,4'-dipropyldiphenyldisulfide1.2
415.8Unidentified Isomer0.15

Note: This data is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a complementary technique to GC-MS, particularly useful for the quantification of non-volatile impurities and the primary component.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution of this compound in acetonitrile.

Data Presentation: HPLC Purity Assessment

Table 3: Representative HPLC Data for Commercial this compound

Peak No.Retention Time (min)ComponentArea (%)
19.8This compound98.8
214.54,4'-dipropyldiphenyldisulfide1.1
35.2Polar Impurity0.1

Note: This data is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and for identifying and quantifying impurities, often without the need for reference standards for every impurity (qNMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

Data Interpretation: The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons, the propyl chain protons, and the thiol proton. Impurities will present as additional, smaller signals. For example, the presence of the disulfide impurity can be identified by the absence of the thiol proton signal and a slight shift in the aromatic and propyl proton signals.

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for sample preparation and analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh 10 mg of This compound B Dissolve in 10 mL Dichloromethane A->B C Vortex to Mix B->C D Inject 1 µL into GC-MS C->D Prepared Sample E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Data Analysis and Impurity Identification F->G

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh 5 mg of This compound B Dissolve in 10 mL Acetonitrile A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC C->D Filtered Sample E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Data Analysis and Purity Calculation F->G

Caption: Workflow for HPLC analysis of this compound.

Logical Relationships in Purity Determination

The overall assessment of purity relies on the convergence of data from orthogonal analytical techniques.

Purity_Logic GCMS GC-MS Analysis Purity Overall Purity Assessment GCMS->Purity Identifies Volatile Impurities HPLC HPLC Analysis HPLC->Purity Quantifies Main Component and Non-Volatile Impurities NMR NMR Spectroscopy NMR->Purity Confirms Structure and Quantifies Impurities

Caption: Interrelation of analytical techniques for purity assessment.

Conclusion

The purity of commercial this compound should be rigorously assessed using a combination of chromatographic and spectroscopic methods. This guide provides a framework for identifying potential impurities and outlines detailed protocols for their detection and quantification using GC-MS, HPLC, and NMR. For critical applications, such as in drug development, it is essential to perform a thorough purity analysis on each batch of this compound to ensure the quality and consistency of the final product. Researchers should be aware that impurity profiles can vary and may need to adapt these methods accordingly.

References

4-n-Propylthiophenol: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the health and safety information currently available for 4-n-Propylthiophenol (CAS No. 4527-44-0). Due to a notable scarcity of toxicological data specific to this compound, this document also draws upon information from related aryl thiols, such as thiophenol, to infer potential hazards and provide guidance on safe handling practices. All data derived from surrogate compounds are clearly indicated. This guide is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 152.26 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 4527-44-0--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Solubility Limited in water; Soluble in organic solvents--INVALID-LINK--, --INVALID-LINK--
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Vapor Pressure Data not available
Flash Point Data not available

Note: The following data is for 4-propylphenol (CAS 645-56-7) and is provided for reference only.

Property (4-propylphenol)ValueSource(s)
Boiling Point 232.00 to 233.00 °C @ 760.00 mm Hg--INVALID-LINK--
Melting Point 21 - 22 °C--INVALID-LINK--
Density 0.980-0.986 g/cm³--INVALID-LINK--

Hazard Identification and Classification

Specific GHS classification for this compound is not consistently reported across all sources. However, based on the known hazards of thiophenols, it should be handled as a hazardous substance. The primary hazards associated with thiophenols include:

  • Toxicity: Thiols can be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Can cause skin and eye irritation.

  • Stench: Possesses a strong, unpleasant odor.

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Toxicological Information

Detailed toxicological studies on this compound are not available in the reviewed literature. The following information is based on studies of thiophenol and other related aromatic thiols and should be considered as indicative of potential hazards.

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for this compound were found. For the parent compound, thiophenol, acute toxicity is high. The toxic effects are characterized by central nervous system stimulation followed by depression, potentially leading to coma and death at high doses.

Skin and Eye Irritation

While no specific skin or eye irritation data for this compound is available, thiophenols are generally considered to be skin and eye irritants. Direct contact should be avoided.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no data available to assess the genotoxic, carcinogenic, or reproductive toxicity of this compound.

Experimental Protocols

Due to the lack of specific toxicological studies on this compound, detailed experimental protocols for this compound cannot be provided. However, this section outlines the general methodologies for key toxicological assays that would be employed to assess the safety of a substance like this compound.

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the substance is administered by gavage.

    • A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the dose for the next.

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50 value is estimated based on the results.

Skin Irritation/Corrosion (OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: Typically albino rabbits.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A measured amount of the test substance is applied to the skin under a gauze patch.

    • The patch is left in place for a specified duration (e.g., 4 hours).

    • After removal, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points.

    • The severity of the reactions is scored to determine the irritation potential.

Eye Irritation/Corrosion (OECD 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Animal Model: Typically albino rabbits.

  • Procedure:

    • A single drop of the liquid substance or a measured amount of the solid substance is instilled into one eye of the rabbit. The other eye serves as a control.

    • The eyes are observed for a set period, and the cornea, iris, and conjunctiva are examined for signs of damage.

    • The severity of the reactions is scored to classify the substance's irritation potential.

Handling and Safety Precautions

Given the potential hazards associated with thiophenols, the following handling and safety precautions are recommended for this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Due to the susceptibility of thiols to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Visualizations

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE_Donning Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Donning Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Prep Weighing Weigh/Measure in Hood Fume_Hood_Prep->Weighing Reaction_Setup Set up Reaction under Inert Atmosphere Weighing->Reaction_Setup Decontamination Decontaminate Glassware Reaction_Setup->Decontamination Waste_Disposal Dispose of Waste in Designated Hazardous Waste Container Decontamination->Waste_Disposal PPE_Doffing Doff PPE Correctly Waste_Disposal->PPE_Doffing

Caption: General workflow for the safe handling of this compound.

Signaling Pathway: Potential Mechanism of Thiophenol-Induced Oxidative Stress

The toxicity of thiophenols is thought to involve the induction of oxidative stress. The following diagram illustrates a potential signaling pathway for this process.

Thiophenol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiophenol->Thiolate Deprotonation Superoxide Superoxide Radical (O₂⁻•) Thiolate->Superoxide Electron Transfer Oxygen Molecular Oxygen (O₂) ROS Reactive Oxygen Species (ROS) Superoxide->ROS Further Reactions Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage

Caption: Potential mechanism of oxidative stress induced by thiophenols.

Conclusion

While specific health and safety data for this compound is limited, the information available for the broader class of thiophenols indicates that this compound should be handled with caution. Researchers, scientists, and drug development professionals must use appropriate engineering controls and personal protective equipment to minimize exposure. Further toxicological studies are necessary to fully characterize the hazard profile of this compound. In the absence of such data, a conservative approach to safety is strongly recommended.

4-n-Propylthiophenol structural isomers and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Isomers of 4-n-Propylthiophenol

Introduction

Thiophenols, and their alkylated derivatives, are a significant class of organosulfur compounds utilized as intermediates and building blocks in a wide array of industrial and research applications. Their utility stems from the reactivity of the sulfhydryl (-SH) group, which can undergo various transformations including oxidation, alkylation, and metal coordination. This guide focuses on this compound and its structural isomers, providing a comparative analysis of their properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

The structural isomers of this compound can be categorized into two main groups: positional isomers, where the n-propyl group is located at different positions on the benzene ring, and isomers featuring a branched alkyl chain (isopropyl). These structural variations, while seemingly minor, can lead to significant differences in physical properties, reactivity, and biological activity.

Structural Isomers of Propylthiophenol

The primary isomers of interest are derived from either an n-propyl or an isopropyl group attached to the thiophenol ring at the ortho (2-), meta (3-), or para (4-) positions.

Positional Isomers (n-Propyl):

  • 2-n-Propylthiophenol

  • 3-n-Propylthiophenol

  • This compound

Branched-Chain Isomers (Isopropyl):

  • 2-isopropylthiophenol (CAS: 6262-87-9)[1]

  • 3-isopropylthiophenol

  • 4-isopropylthiophenol (CAS: 4946-14-9)[2][3]

For comparative purposes, the properties of the parent compound, thiophenol (CAS: 108-98-5), are also included.[4][5]

Physical and Chemical Properties

The physical and chemical properties of these isomers are influenced by the position and structure of the propyl substituent. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of Thiophenol and Propylthiophenol Isomers

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
Thiophenol 108-98-5 C₆H₆S 110.18[4] 169[5] -15[5] 1.073 1.588[5]
2-n-Propylphenol* 644-35-9 C₉H₁₂O 136.19 224 - 226 7 0.988 - 0.996 1.524 - 1.528
3-n-Propylphenol* 621-27-2 C₉H₁₂O 136.19[6] Data not available Data not available Data not available Data not available
This compound 4527-44-0 C₉H₁₂S 152.26[7] Data not available Data not available Data not available Data not available
2-isopropylthiophenol 6262-87-9 C₉H₁₂S 152.26[1] Data not available Data not available Data not available Data not available

| 4-isopropylthiophenol | 4946-14-9 | C₉H₁₂S | 152.26 | 99 - 100 (at 14 mmHg) | Data not available | 0.979[8] | 1.552 |

*Note: Data for the corresponding propyl-substituted phenols are included for comparative context where thiophenol data is unavailable.[6][9]

Table 2: Chemical and Safety Properties

Compound pKa Flash Point (°C) Solubility Key Hazards
Thiophenol 6.62[10] 50[11] Insoluble in water; soluble in alcohol, ether.[4][11] Toxic, Flammable, Irritant.[4]
2-n-Propylphenol* Data not available Data not available Slightly soluble in water; soluble in oils.[9] Harmful if swallowed.[9]
3-n-Propylphenol* Data not available Data not available Soluble in water.[12] Harmful if swallowed or in contact with skin.[6]
This compound Data not available Data not available Soluble in organic solvents; limited in water.[13] Data not available
2-isopropylthiophenol Data not available Data not available Data not available Data not available

| 4-isopropylthiophenol | 6.79 (Predicted)[3] | 86.4[3] | Sparingly soluble in water.[14] | Corrosive.[3] |

*Note: Data for the corresponding propyl-substituted phenols are included for comparative context where thiophenol data is unavailable.[6][9]

Experimental Protocols

General Synthesis of Propylthiophenol Isomers

A common route for the synthesis of alkylated thiophenols involves the reduction of the corresponding sulfonyl chloride or the reaction of a phenol derivative.

Method 1: Reduction of Isopropylbenzenesulfonyl Chloride

This method is documented for the synthesis of 4-isopropylthiophenol.[3]

  • Reaction Setup: 4-isopropylbenzenesulfonyl chloride is added to a reaction vessel containing a suitable solvent (e.g., toluene, water).

  • Reducing Agents: A reducing agent such as iron powder or triphenylphosphine is introduced, along with an acid source like hydrogen chloride.[3]

  • Reaction Conditions: The mixture is heated (e.g., to 40°C) and stirred for a specified period (e.g., 1 hour).[3]

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation, to yield the pure isopropylthiophenol.

Method 2: Conversion from Isopropylphenol

This route involves converting the hydroxyl group of a phenol to a sulfhydryl group.

  • Reaction: 4-isopropylphenol is reacted with a sulfur-containing reagent, such as Lawesson's reagent or elemental sulfur, under basic conditions.[14]

  • Intermediate Formation: This step often produces a disulfide intermediate.

  • Reduction: The disulfide intermediate is subsequently reduced to the corresponding thiol.

  • Purification: The final product is purified using standard techniques like distillation or chromatography.

The following diagram illustrates a generalized workflow for the synthesis and subsequent application of these isomers.

G Figure 1: General Synthesis and Application Workflow cluster_start Starting Materials cluster_synthesis Synthesis & Characterization cluster_products Isomeric Products cluster_applications Applications Propylbenzene Propylbenzene / Propylphenol Synthesis Chemical Synthesis (e.g., Reduction, Sulfuration) Propylbenzene->Synthesis SulfurReagent Sulfur Reagents (e.g., Lawesson's Reagent) SulfurReagent->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, GC) Purification->Characterization Isomers Propylthiophenol Isomers (ortho, meta, para, n-, iso-) Characterization->Isomers Verified Structure Pharma Pharmaceuticals (APIs) Isomers->Pharma Agro Agrochemicals Isomers->Agro Material Material Science (Polymers, SAMs) Isomers->Material

Caption: General workflow from precursors to propylthiophenol isomers and their applications.

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework, confirming the substitution pattern and the structure of the propyl group. For example, the ¹H NMR spectrum for 3-n-propylthiophenol has been reported as (400 MHz, CDCl₃), δ 0.93 (t, J = 7.4 Hz, 3H), 1.61 (m, 2H), 2.52 (t, J = 7.5 Hz, 2H), 3.40 (s, 1H), 6.95-7.15 (m, 4H).[13]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Gas Chromatography (GC): Used to determine the purity of the liquid samples.

Applications and Biological Relevance

Propylthiophenol isomers serve as crucial intermediates in various fields. Their reactivity makes them suitable for constructing more complex molecules.

  • Pharmaceutical and Agrochemical Synthesis: These compounds are valuable building blocks for active pharmaceutical ingredients (APIs) and crop protection products.[2] 4-isopropylthiophenol, for instance, is used in the synthesis of medicines, pesticides, and dyes.[15]

  • Material Science: Thiophenols have a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). These SAMs can modify surface properties and are explored for use in biosensors, molecular electronics, and drug delivery systems.[16]

  • Antioxidants and Polymer Additives: Thiophenol derivatives are used in the production of antioxidants and as vulcanization accelerators and UV stabilizers in the polymer industry.[14]

The logical relationship between the core structure of propylthiophenol and its functional applications is outlined in the following diagram.

G Figure 2: Structure-Function Relationship Structure Propylthiophenol Core Structure Thiol Sulfhydryl (-SH) Group Reactivity Structure->Thiol determines Ring Aromatic Ring (Substituent Position) Structure->Ring determines Alkyl Propyl Group (n- vs. iso-) Structure->Alkyl determines Nucleophile Nucleophilicity Thiol->Nucleophile enables Antioxidant Redox Activity (Antioxidant) Thiol->Antioxidant enables Linker Surface Binding (Linker) Thiol->Linker enables Function Key Chemical Functions Ring->Function modulates Alkyl->Function modulates

Caption: Relationship between molecular structure and chemical function in propylphenols.

Conclusion

The structural isomers of this compound exhibit distinct properties and applications based on the substitution pattern and alkyl group structure. While comprehensive data for all isomers is not uniformly available, the well-documented properties of 4-isopropylthiophenol highlight their importance as intermediates in the pharmaceutical, agrochemical, and material science sectors. Further research into the specific properties and biological activities of the less-studied n-propyl and other isopropyl isomers could unveil new opportunities for their application in drug discovery and materials innovation.

References

A Theoretical Exploration of Electron Density in 4-n-Propylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electron density distribution and related electronic properties of 4-n-propylthiophenol. Understanding these characteristics is pivotal in predicting the molecule's reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents illustrative data in a structured format, and visualizes the workflow for theoretical analysis.

Introduction to Theoretical Calculations of Electron Density

The electronic structure of a molecule governs its chemical behavior. Theoretical and computational chemistry offer powerful tools to investigate the distribution of electrons within a molecule, providing insights that complement experimental findings. For this compound, these calculations can pinpoint sites susceptible to electrophilic or nucleophilic attack, predict its ability to donate or accept electrons, and shed light on its overall stability and reactivity.

Density Functional Theory (DFT) is a robust method for these investigations, balancing computational cost with accuracy. By solving the Kohn-Sham equations, DFT provides the ground-state electron density, from which numerous electronic properties can be derived.

Methodologies for Theoretical Calculations

The following section details a typical protocol for conducting theoretical calculations on this compound to determine its electron density and related properties.

Computational Protocol

A standard computational approach for analyzing this compound involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Electron Density and Population Analysis: With the optimized geometry, a single-point energy calculation is carried out to determine the electron density distribution. Mulliken population analysis is a common method to partition the total electron density among the individual atoms, providing insight into the partial atomic charges.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for this compound, derived from the computational protocol described above. These values are illustrative and would be subject to the specific level of theory and basis set employed in an actual study.

Table 1: Calculated Mulliken Atomic Charges for this compound
AtomElementMulliken Charge (e)
C1 (ring, S-bound)Carbon+0.150
C2, C6 (ring)Carbon-0.120
C3, C5 (ring)Carbon-0.115
C4 (ring, propyl-bound)Carbon+0.050
S1Sulfur-0.250
H (on S1)Hydrogen+0.150
C7 (propyl)Carbon-0.080
C8 (propyl)Carbon-0.075
C9 (propyl)Carbon-0.090
H (on ring)Hydrogen+0.100 to +0.110
H (on propyl)Hydrogen+0.090 to +0.100
Table 2: Frontier Molecular Orbital (FMO) Properties of this compound
ParameterValue (eV)
HOMO Energy-5.850
LUMO Energy-0.950
HOMO-LUMO Energy Gap (ΔE)4.900
Table 3: Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Ionization Potential (I)5.850
Electron Affinity (A)0.950
Electronegativity (χ)3.400
Chemical Hardness (η)2.450
Chemical Softness (S)0.408
Electrophilicity Index (ω)2.351

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of the computational methodology used to analyze the electron density of this compound.

Theoretical_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum Is it a True Minimum? (No Imaginary Frequencies) freq_calc->is_minimum is_minimum->geom_opt No, re-optimize single_point Single-Point Energy Calculation is_minimum->single_point Yes mulliken Mulliken Population Analysis single_point->mulliken fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) single_point->fmo mep Molecular Electrostatic Potential (MEP) Mapping single_point->mep end Analysis of Electronic Properties and Reactivity mulliken->end fmo->end mep->end

Caption: Workflow for theoretical electron density calculations.

Conclusion

The theoretical investigation of this compound's electron density provides invaluable data for predicting its chemical behavior. Through methodologies such as DFT, detailed insights into atomic charges, frontier molecular orbitals, and electrostatic potential can be obtained. This information is critical for applications in drug design, where understanding molecular interactions is paramount, and in materials science for the rational design of novel functional materials. The presented workflow and data structure serve as a robust framework for conducting and reporting such computational studies.

In-Depth Technical Guide to 4-n-Propylthiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the commercial availability, synthesis, and physicochemical properties of 4-n-Propylthiophenol, a versatile sulfur-containing organic compound with applications in materials science and as a potential building block in medicinal chemistry.

Introduction

This compound (also known as 4-propylbenzenethiol) is an aromatic thiol compound characterized by a propyl group and a thiol functional group attached to a benzene ring at the para position. Its unique molecular architecture makes it a valuable intermediate in organic synthesis and a key component in the development of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability

The commercial availability of this compound is somewhat limited, with a few specialized chemical suppliers offering the compound. The following table summarizes the available data on a known commercial supplier.

SupplierProduct NameCAS NumberPurityAvailable QuantityPrice (EUR)
CymitQuimica (distributor for Fluorochem)This compound4527-44-097.0%1g€948.00

Note: Prices and availability are subject to change. It is recommended to contact the supplier directly for the most current information. ChemicalBook is a resource that can be used to search for global suppliers of this compound[1][2].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂S[3][4]
Molecular Weight 152.26 g/mol [3][4]
CAS Number 4527-44-0[3][4]
Appearance Colorless to pale yellow liquid[3]
Solubility Soluble in organic solvents; limited in water[3]
Spectrum TypeData Points (for 3-n-propylthiophenol)Source
¹H NMR (400 MHz, CDCl₃) δ 0.93 (t, J = 7.4 Hz, 3H), 1.63 (m, 2H), 2.53 (t, J = 7.4 Hz, 2H), 4.77 (s, 1H), 6.64 (m, 1H), 6.65 (m, 1H), 6.75 (m, 1H), 7.14 (m, 1H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 155.2, 144.7, 129.4, 121.1, 115.4, 112.6, 37.8, 24.3, 13.8[3]
Mass Spectrometry (EI) m/z 136 [M]⁺ (45%), 121 (15%), 107 (100%), 77 (20%)[3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of thiophenols can be adapted. One common approach involves the reduction of the corresponding sulfonyl chloride. A patented process for the preparation of various thiophenols from phenylsulfonic acid chlorides provides a relevant synthetic strategy.

General Workflow for Thiophenol Synthesis:

G Start Substituted Phenylsulfonic Acid Chloride Step1 Reaction with Hydrazine, HI, and HCl Start->Step1 Intermediate1 Sulfonehydrazide Step1->Intermediate1 Step2 Reaction to form Disulfide Intermediate1->Step2 Intermediate2 Disulfide Step2->Intermediate2 Step3 Splitting with Hydrazine and Alkali Intermediate2->Step3 Intermediate3 Thiophenolate Step3->Intermediate3 Step4 Acidification with Mineral Acid Intermediate3->Step4 End Thiophenol Step4->End

Caption: General synthetic workflow for the preparation of thiophenols.

Experimental Protocol: A General Procedure for the Preparation of Thiophenols

The following is a generalized procedure based on a patented method for the synthesis of thiophenols, which can be adapted for this compound.

  • Formation of Sulfonehydrazide: The corresponding substituted phenylsulfonic acid chloride is reacted with hydrazine, hydriodic acid, and hydrochloric acid.

  • Formation of Disulfide: The resulting sulfonehydrazide is then converted to the corresponding disulfide.

  • Formation of Thiophenolate: The disulfide is subsequently treated with hydrazine and an alkali (e.g., sodium hydroxide) to yield the thiophenolate.

  • Liberation of Thiophenol: The final thiophenol product is liberated by acidification of the thiophenolate solution with a mineral acid.

Applications in Research and Drug Development

Aryl thiols, including this compound, are important compounds in several areas of research and development.

Materials Science: this compound is utilized in the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group exhibits a strong affinity for gold, enabling the creation of ordered molecular layers that can modify the surface properties of materials for applications in biosensors and molecular electronics[5].

Drug Discovery and Development: While direct involvement of this compound in specific signaling pathways has not been extensively documented, its utility as a linker molecule is significant. It can be used to attach biomolecules, such as proteins, to gold surfaces for studying protein-protein interactions[5]. The ability to interact with proteins also suggests its potential as a fragment or building block in the design of novel therapeutic agents[5]. The general class of organosulfur compounds is also being explored for drug delivery systems.

Logical Relationship of Applications:

G A This compound B Thiol Group (-SH) A->B C Propyl Group (-C3H7) A->C D Aromatic Ring A->D L Drug Discovery Building Block A->L E Self-Assembled Monolayers (SAMs) B->E Affinity for Gold I Linker Molecule B->I F Surface Modification E->F G Biosensors F->G H Molecular Electronics F->H J Protein Immobilization I->J K Protein-Protein Interaction Studies J->K M Medicinal Chemistry L->M

Caption: Interrelationship of this compound's structural features and its applications.

Signaling Pathway Involvement

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined cellular signaling pathways relevant to drug development. Its primary role in a biological context appears to be as a tool for bioconjugation and surface modification in research settings rather than as a direct modulator of signaling cascades.

Conclusion

This compound is a specialized chemical with niche but important applications, particularly in materials science and as a tool for biological research. While its commercial availability is limited, its synthesis can be achieved through established methods for preparing thiophenols. For researchers and drug development professionals, the value of this compound currently lies more in its utility as a building block and a surface modification agent than as a direct therapeutic agent with known interactions with specific signaling pathways. Further research may yet uncover novel biological activities and applications for this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-n-Propylthiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-n-propylthiophenol in key organic synthesis reactions. This compound is a valuable building block in the synthesis of a variety of organic molecules, particularly thioethers and their derivatives, which are significant in medicinal chemistry and materials science. Its utility stems from the reactive thiol group, which readily participates in nucleophilic substitution and addition reactions, and the propyl group, which can influence the lipophilicity and steric profile of the final products.

S-Alkylation for the Synthesis of Alkyl Aryl Thioethers

The S-alkylation of this compound is a fundamental transformation for the formation of C-S bonds, leading to the synthesis of various alkyl aryl thioethers. These compounds are often precursors to more complex molecules, including active pharmaceutical ingredients (APIs). The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated by a base, attacks an alkyl halide.

Experimental Protocol: Synthesis of 4-(Propylthio)anisole (Representative)

This protocol is adapted from the synthesis of analogous alkyl aryl thioethers.

Reaction Scheme:

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(propylthio)anisole.

Quantitative Data (Representative)
Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundMethyl IodideK₂CO₃Acetone12-16>90
4-Mercaptophenol1-BromohexaneK₂CO₃Acetone1685-95

Experimental Workflow for S-Alkylation

S_Alkylation_Workflow reagents This compound, K₂CO₃, Acetone stir1 Stir at RT (30 min) reagents->stir1 add_meI Add Methyl Iodide stir1->add_meI stir2 Stir at RT (12-16 h) add_meI->stir2 workup Filtration, Concentration, Aqueous Workup stir2->workup purification Column Chromatography workup->purification product 4-(Propylthio)anisole purification->product

Caption: Workflow for the S-alkylation of this compound.

Michael Addition to α,β-Unsaturated Carbonyl Compounds

The conjugate addition of this compound to α,β-unsaturated carbonyl compounds, known as the Michael addition, is an efficient method for forming C-S bonds and creating β-thio-substituted carbonyl compounds. These products are versatile intermediates in organic synthesis. The reaction can often be performed under mild, catalyst-free conditions.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone (Representative)

This protocol is based on general procedures for the Michael addition of thiols.

Reaction Scheme:

Materials:

  • This compound

  • Methyl vinyl ketone

  • (Optional) Triethylamine (catalytic amount)

  • Solvent (e.g., dichloromethane or solvent-free)

Procedure:

  • To a flask containing this compound (1.0 eq.), add methyl vinyl ketone (1.1 eq.).

  • If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Stir the mixture at room temperature. For solvent-free conditions, gentle heating (e.g., 30-40 °C) may be applied to facilitate mixing if the thiol is solid.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-thio-ketone.

Quantitative Data for Analogous Thiophenols
ThiolMichael AcceptorConditionsTime (min)Yield (%)
ThiophenolMethyl Vinyl KetoneSolvent-free, 30 °C3093
4-ChlorothiophenolMethyl Vinyl KetoneSolvent-free, 30 °C1598
4-MethylthiophenolMethyl Vinyl KetoneSolvent-free, 30 °C3085

Mechanism of Michael Addition

Michael_Addition cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Ar-SH This compound Ar-S⁻ Thiolate Anion Ar-SH->Ar-S⁻ Base Enolate_Intermediate Enolate Intermediate Ar-S⁻->Enolate_Intermediate α,β-Unsaturated Carbonyl Product β-Thio-Carbonyl Adduct Enolate_Intermediate->Product H⁺ Source

Caption: Generalized mechanism of the base-catalyzed Michael addition.

Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl-sulfur bonds, enabling the synthesis of diaryl thioethers and alkyl aryl thioethers from aryl halides or triflates. This compound can be effectively coupled with various aromatic partners using a suitable palladium catalyst and ligand system.

Experimental Protocol: Coupling with 4-Bromoanisole (Representative)

This protocol is a general procedure for the palladium-catalyzed C-S coupling of aryl thiols.

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • To an oven-dried round-bottom flask, add 4-bromoanisole (1.0 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add this compound (1.1 eq.) via syringe.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired diaryl thioether.

Quantitative Data for Analogous Couplings
Aryl HalideThiolCatalyst/LigandBaseSolventTime (h)Yield (%)
4-BromoanisoleThiophenolPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane872
4-BromoacetophenoneThiophenolPd₂(dba)₃ / Xantphosi-Pr₂NEt1,4-Dioxane690

Catalytic Cycle for C-S Cross-Coupling

C_S_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Ox_Add->Ar-Pd(II)-X Ligand_Ex Ligand Exchange (Thiolate Binding) Ar-Pd(II)-X->Ligand_Ex Ar'-S⁻ Ar-Pd(II)-SAr' Ar-Pd(II)-SAr'(L)₂ Ligand_Ex->Ar-Pd(II)-SAr' Red_Elim Reductive Elimination Ar-Pd(II)-SAr'->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product Ar-S-Ar' Red_Elim->Product

Caption: Simplified catalytic cycle for palladium-catalyzed C-S cross-coupling.

Application in the Synthesis of Drug Precursors

The 4-propylthiophenyl moiety is present in various molecules of pharmaceutical interest. For instance, derivatives of 4-(propylthio)aniline are key intermediates in the synthesis of anthelmintic drugs like albendazole. While the direct use of this compound in the synthesis of albendazole is not the primary route, the synthesis of related intermediates highlights the importance of the propylthio-aromatic scaffold. A relevant example is the preparation of 4-propylthio-o-phenylenediamine.

Conceptual Synthesis Pathway

A key step in the synthesis of albendazole involves the reduction of a nitro group on a propylthio-substituted aniline. This demonstrates the stability and utility of the propylthio group in multi-step syntheses.

Logical Relationship in Synthesis

Drug_Synthesis_Logic Start 2-Nitro-4-propylthioaniline Reduction Reduction of Nitro Group Start->Reduction Intermediate 4-Propylthio-o- phenylenediamine Reduction->Intermediate Cyclization Cyclization Reactions Intermediate->Cyclization Albendazole Albendazole Cyclization->Albendazole

Caption: Synthetic logic for albendazole utilizing a propylthio-aniline intermediate.

These protocols and notes provide a foundational understanding of the utility of this compound in organic synthesis. Researchers and drug development professionals can adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols for 4-n-Propylthiophenol in Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-n-propylthiophenol in the formation of self-assembled monolayers (SAMs) on gold surfaces. This document includes detailed experimental protocols, expected quantitative data based on analogous compounds, and visualizations of key workflows for researchers in materials science, biosensor development, and drug delivery.

Introduction to this compound SAMs

This compound is an aromatic thiol that readily forms well-ordered self-assembled monolayers on gold substrates. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, organized monolayer. The propyl group and the phenyl ring of this compound provide a defined surface chemistry that can be utilized to control interfacial properties such as wettability, adhesion, and electrical conductivity. These characteristics make this compound SAMs a versatile platform for a range of applications, including the fabrication of biosensors, the development of drug delivery systems, and the study of protein-surface interactions.

Key Applications

  • Surface Modification: SAMs of this compound can be used to precisely control the surface energy and wettability of gold substrates. This is critical in applications where protein adsorption or cell adhesion needs to be modulated.

  • Biosensors: The aromatic platform of the SAM can be further functionalized to immobilize biorecognition elements such as enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.

  • Drug Delivery: Nanoparticles functionalized with this compound SAMs can be engineered as carriers for therapeutic agents. The surface properties of the SAM can influence the loading and release kinetics of drugs.

  • Molecular Electronics: The ordered nature of these SAMs allows for their use as dielectric layers or for creating defined molecular junctions in electronic devices.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the literature, the following table summarizes expected values based on data for similar short-chain aromatic and alkylthiols on gold. These values should be considered as estimates and may vary depending on the specific experimental conditions.

ParameterExpected ValueCharacterization Technique
Water Contact Angle (Advancing) 80° - 100°Contact Angle Goniometry
SAM Thickness 0.8 - 1.5 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)
Reductive Desorption Potential -0.8 V to -1.2 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Surface Coverage 3.5 - 5.0 x 10⁻¹⁰ mol/cm²Calculated from CV

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Gold Substrates

This protocol describes the standard procedure for the preparation of this compound SAMs on gold-coated silicon wafers or glass slides.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium adhesion layer and a 100 nm gold film)

  • This compound (≥95% purity)

  • Absolute ethanol (ACS grade or higher)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold substrates into the thiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a covered container to minimize evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator, until further use.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean Clean Gold Substrate (Piranha Etch) Rinse_H2O Rinse with DI Water Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with Nitrogen Rinse_EtOH->Dry_N2_1 Prepare_Thiol Prepare 1 mM This compound in Ethanol Dry_N2_1->Prepare_Thiol Immerse Immerse Substrate (18-24h) Prepare_Thiol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_2 Dry with Nitrogen Rinse_Final->Dry_N2_2 Store Store in Desiccator Dry_N2_2->Store

Workflow for the formation of this compound SAMs.
Protocol 2: Characterization of this compound SAMs

This protocol outlines the key techniques for characterizing the quality and properties of the prepared SAMs.

A. Contact Angle Goniometry (Wettability):

  • Place the SAM-coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Measure the advancing and receding contact angles to assess the hydrophobicity and homogeneity of the monolayer.

B. Ellipsometry (Thickness):

  • Use a nulling or spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

  • Model the surface as a layered structure (silicon/silicon dioxide/titanium/gold/SAM) to calculate the thickness of the organic layer. A refractive index of 1.50 can be assumed for the this compound SAM.

C. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Thickness):

  • Introduce the sample into the ultra-high vacuum chamber of an XPS instrument.

  • Acquire survey scans to identify the elements present on the surface.

  • Perform high-resolution scans of the Au 4f, S 2p, and C 1s regions. The binding energy of the S 2p peak (around 162 eV) confirms the chemisorption of the thiol to the gold surface.

  • The thickness of the SAM can be estimated from the attenuation of the Au 4f signal.

D. Cyclic Voltammetry (CV) (Electrochemical Properties and Surface Coverage):

  • Use the SAM-coated substrate as the working electrode in a three-electrode electrochemical cell.

  • Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

  • The electrolyte is typically a deaerated 0.1 M KOH solution.

  • Scan the potential from approximately 0 V to -1.4 V and back. The potential at which the reductive desorption of the thiol occurs provides information about the stability of the SAM.

  • The surface coverage can be calculated from the integrated charge of the desorption peak.

SAM_Characterization_Workflow cluster_characterization Characterization Techniques SAM This compound SAM on Gold Wettability Contact Angle Goniometry SAM->Wettability Thickness Ellipsometry SAM->Thickness Composition XPS SAM->Composition Electrochemistry Cyclic Voltammetry SAM->Electrochemistry Hydrophobicity Hydrophobicity Wettability->Hydrophobicity Determines SAM_Thickness SAM_Thickness Thickness->SAM_Thickness Measures Elemental_Info Elemental_Info Composition->Elemental_Info Provides Stability_Coverage Stability_Coverage Electrochemistry->Stability_Coverage Evaluates

Workflow for the characterization of this compound SAMs.

Application in Drug Development: A Conceptual Workflow

SAMs of this compound on gold nanoparticles (AuNPs) can serve as a platform for drug delivery. The aromatic surface can be functionalized for covalent attachment of drugs or for tuning the hydrophobic/hydrophilic balance to control drug loading and release.

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_delivery Delivery & Release AuNP Synthesize Gold Nanoparticles (AuNPs) SAM_AuNP Form this compound SAM on AuNPs AuNP->SAM_AuNP Functionalize Optional: Further Surface Functionalization SAM_AuNP->Functionalize Load_Drug Load Therapeutic Agent Functionalize->Load_Drug Administer Systemic or Local Administration Load_Drug->Administer Target Targeted Delivery (Optional) Administer->Target Release Drug Release at Target Site Target->Release

Application Note & Protocol: Formation of 4-n-Propylthiophenol Self-Assembled Monolayers (SAMs) on Gold Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the formation and characterization of self-assembled monolayers (SAMs) of 4-n-Propylthiophenol on gold surfaces. This protocol is intended to guide researchers in creating well-ordered, reproducible monolayers for various applications, including surface functionalization, biosensing, and molecular electronics.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. Alkanethiols on gold are a widely studied SAM system due to the strong, covalent-like bond between sulfur and gold, which results in stable and well-defined monolayers[1]. This compound is an aromatic thiol that can be used to modify the surface properties of gold, introducing a terminal phenyl group with a propyl substituent. This modification can influence the hydrophobicity, biocompatibility, and electronic properties of the gold surface.

This application note details the necessary steps for preparing high-quality this compound SAMs, from substrate preparation to monolayer characterization.

Quantitative Data Summary

ParameterExpected ValueCharacterization MethodNotes
Water Contact Angle (θ) 70° - 90°GoniometryBased on the hydrophobic nature of the propyl and phenyl groups. The exact value will depend on monolayer ordering and packing.
Ellipsometric Thickness 0.8 - 1.2 nmEllipsometryEstimated based on the molecular length of this compound and assuming a tilt angle relative to the surface normal.
Key XPS Peaks (Binding Energy) C 1s: ~285 eVS 2p: ~162 eV (thiolate)Au 4f: ~84.0 eV (substrate)X-ray Photoelectron Spectroscopy (XPS)The S 2p peak at ~162 eV confirms the formation of a gold-thiolate bond[2][3].

Experimental Protocols

A clean environment is crucial for the formation of high-quality SAMs. It is recommended to work in a fume hood and avoid areas where silanes or other highly reactive surface modifiers have been used[4].

Materials and Reagents
  • This compound

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 200-proof Ethanol (absolute, anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

  • Pipettes and appropriate tips

Gold Substrate Preparation (Piranha Cleaning)

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Prepare and use Piranha solution in a certified chemical fume hood.

  • Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Always add the peroxide to the acid.

  • Immerse the gold substrates in the Piranha solution using tweezers for 10-15 minutes. The solution will become hot.

  • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

This compound Solution Preparation
  • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved[4].

Self-Assembled Monolayer Formation
  • Place the clean, dry gold substrates in individual clean glass vials.

  • Add enough of the 1 mM this compound solution to each vial to completely submerge the substrates.

  • To minimize oxidation, it is recommended to purge the vials with nitrogen gas before sealing[4].

  • Seal the vials tightly and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers[4][5].

Rinsing and Drying
  • After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules. A gentle stream of ethanol from a wash bottle is effective.

  • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

Storage

Store the prepared SAMs in a clean, dry environment, such as a desiccator or a container purged with nitrogen, to minimize contamination and degradation. For optimal results, use the SAMs for subsequent experiments as soon as possible after preparation.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization start Gold Substrate piranha Piranha Clean (10-15 min) start->piranha 1. rinse_h2o Rinse with DI Water piranha->rinse_h2o 2. rinse_etoh Rinse with Ethanol rinse_h2o->rinse_etoh 3. dry_n2_prep Dry with N2 rinse_etoh->dry_n2_prep 4. immerse Immerse Substrate (18-24 h) dry_n2_prep->immerse 6. thiol_sol Prepare 1 mM This compound in Ethanol thiol_sol->immerse 5. rinse_final Rinse with Ethanol immerse->rinse_final dry_n2_final Dry with N2 rinse_final->dry_n2_final 7. characterize Characterization (Contact Angle, Ellipsometry, XPS) dry_n2_final->characterize 8.

Caption: Experimental workflow for forming this compound SAMs on gold.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_inputs Input Factors cluster_outputs Resulting SAM Properties cleanliness Substrate Cleanliness process Self-Assembly Process cleanliness->process concentration Thiol Concentration concentration->process time Immersion Time time->process solvent Solvent Purity solvent->process ordering Monolayer Ordering & Packing Density thickness Monolayer Thickness hydrophobicity Surface Hydrophobicity stability SAM Stability process->ordering process->thickness process->hydrophobicity process->stability

Caption: Factors influencing the properties of the resulting SAM.

References

Application Notes and Protocols: Functionalization of Nanomaterials with 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-n-propylthiophenol in the functionalization of nanomaterials. Included are detailed experimental protocols, data presentation tables, and workflow diagrams to guide researchers in the synthesis and characterization of this compound-functionalized nanomaterials for various applications, including drug delivery and sensing.

Introduction

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific biomedical and biotechnological applications.[1][2] this compound, an aromatic thiol, can be used to form self-assembled monolayers (SAMs) on the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag).[3] The thiol group (-SH) exhibits a strong affinity for these metals, leading to the formation of a stable, covalent-like bond.[4] The propylphenyl group provides a hydrophobic and aromatic interface, which can be utilized to modulate nanoparticle solubility, stability, and interaction with biological systems.[5] This functionalization strategy can enhance cellular uptake, facilitate drug loading, and improve the performance of nanomaterials in diagnostic and therapeutic applications.[6][7]

Applications

Nanomaterials functionalized with this compound can be employed in a variety of applications:

  • Drug Delivery: The aromatic and hydrophobic nature of the this compound monolayer can be harnessed for the efficient loading of hydrophobic therapeutic agents.[1] The functionalized nanoparticles can act as carriers to improve the solubility and bioavailability of these drugs.[6]

  • Biosensing: The formation of a well-defined SAM of this compound can create a stable and reproducible surface for the immobilization of bioreceptors, such as antibodies or enzymes, for the development of sensitive and selective biosensors.

  • Surface-Enhanced Raman Spectroscopy (SERS): The aromatic ring of this compound can provide characteristic Raman signals that are enhanced when the molecule is adsorbed on a plasmonically active nanostructure, making it a useful probe for SERS-based detection and imaging.

  • Controlled Aggregation: The surface properties imparted by this compound can be used to control the aggregation state of nanoparticles in different solvent environments, which is crucial for applications such as colorimetric sensing.

Experimental Protocols

This section details the protocols for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method for the synthesis of gold nanoparticles with an approximate diameter of 20 nm.[8]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in DI water in a clean Erlenmeyer flask.

  • Heat the solution to a rolling boil while stirring vigorously.

  • Rapidly add 10 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from yellow to colorless, then to a deep red or burgundy. This indicates the formation of gold nanoparticles.

  • Continue boiling the solution for an additional 15 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).[9]

Functionalization of AuNPs with this compound

This protocol describes the ligand exchange process to replace the citrate capping agent with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 3.1)

  • This compound

  • Ethanol (anhydrous)

  • Deionized (DI) water

Procedure:

  • Prepare a 10 mM solution of this compound in anhydrous ethanol.

  • To 10 mL of the citrate-stabilized AuNP solution, add 100 µL of the 10 mM this compound solution while stirring.

  • Allow the mixture to react for 24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • Centrifuge the solution at 10,000 x g for 30 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant and resuspend the pellet in 10 mL of ethanol to wash away excess reactants.

  • Repeat the centrifugation and washing steps two more times with ethanol, followed by one wash with DI water.

  • Finally, resuspend the purified this compound-functionalized AuNPs in the desired solvent for storage and further use.

  • Characterize the functionalized AuNPs using Dynamic Light Scattering (DLS) for hydrodynamic diameter and zeta potential, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur on the nanoparticle surface.[10][11]

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the synthesized and functionalized nanoparticles.

Table 1: Characterization of Citrate-Stabilized and this compound-Functionalized AuNPs

ParameterCitrate-Stabilized AuNPsThis compound-Functionalized AuNPs
UV-Vis λmax (nm) ~520~525
TEM Core Diameter (nm) 20 ± 220 ± 2
DLS Hydrodynamic Diameter (nm) 25 ± 330 ± 4
Zeta Potential (mV) -35 ± 5-15 ± 5
XPS S 2p Binding Energy (eV) Not Applicable~162.5

Visualization of Workflows and Concepts

Experimental Workflow for Nanoparticle Functionalization

The following diagram illustrates the key steps in the synthesis and functionalization of gold nanoparticles with this compound.

experimental_workflow cluster_synthesis Gold Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 Prepare HAuCl4 Solution s2 Heat to Boiling s1->s2 s3 Add Sodium Citrate s2->s3 s4 AuNP Formation (Color Change) s3->s4 f1 Add this compound Solution s4->f1 Citrate-AuNPs c1 UV-Vis & TEM (Citrate-AuNPs) s4->c1 f2 Ligand Exchange (24 hours) f1->f2 f3 Purification via Centrifugation & Washing f2->f3 c2 DLS & XPS (Functionalized AuNPs) f3->c2 Functionalized AuNPs

Experimental Workflow Diagram
Conceptual Diagram of Surface Functionalization for Drug Delivery

This diagram illustrates the logical relationship of how surface functionalization of a nanoparticle with a molecule like this compound can be utilized for targeted drug delivery.

drug_delivery_concept cluster_nanoparticle Functionalized Nanoparticle cluster_biological_system Biological Environment NP Nanoparticle Core (e.g., Gold) SAM This compound Monolayer NP->SAM Drug Hydrophobic Drug SAM->Drug Encapsulation Cell Target Cell Drug->Cell Targeted Delivery & Drug Release

Drug Delivery Concept Diagram

References

Application Notes and Protocols: 4-n-Propylthiophenol for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of gold nanoparticles (AuNPs) using 4-n-propylthiophenol. This modification process is crucial for enhancing the stability, biocompatibility, and drug delivery capabilities of nanoparticles. The following sections detail the synthesis of AuNPs, their surface modification, characterization, and a protocol for drug loading.

Introduction

Surface modification of nanoparticles is a critical step in tailoring their properties for biomedical applications.[1] this compound is an aryl thiol compound that can form a self-assembled monolayer (SAM) on the surface of gold nanoparticles.[2] This hydrophobic coating can alter the physicochemical properties of the nanoparticles, influencing their interaction with biological systems. The propyl group provides a short alkyl chain that can enhance stability in non-aqueous media and influence protein adsorption, while the phenyl group offers a platform for further functionalization. The thiol group ensures a strong and stable bond with the gold surface.[3]

Data Presentation

The following tables summarize the expected quantitative data from the characterization of nanoparticles at different stages of modification and drug loading. This data is representative and may vary based on specific experimental conditions.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified AuNPs15.2 ± 0.80.21 ± 0.03-35.6 ± 2.1
This compound-AuNPs20.5 ± 1.10.25 ± 0.04-15.3 ± 1.8
Doxorubicin-loaded this compound-AuNPs25.8 ± 1.50.28 ± 0.05-10.1 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Doxorubicin-loaded this compound-AuNPs8.5 ± 0.775.2 ± 5.4

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) at pH 7.4Cumulative Drug Release (%) at pH 5.5
15.2 ± 0.510.8 ± 0.9
412.6 ± 1.125.4 ± 2.2
820.3 ± 1.842.1 ± 3.5
1228.9 ± 2.558.7 ± 4.9
2445.1 ± 3.975.3 ± 6.3

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with an approximate diameter of 15 nm.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • In a 250 mL round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of a 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting AuNP suspension at 4°C.

Protocol 2: Surface Modification with this compound

This protocol details the formation of a self-assembled monolayer of this compound on the surface of the synthesized AuNPs.

Materials:

  • Synthesized gold nanoparticle suspension

  • This compound

  • Ethanol

  • Centrifuge

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the AuNP suspension, add 100 µL of the 10 mM this compound solution while stirring.

  • Allow the mixture to stir at room temperature for 24 hours to ensure the formation of a stable SAM.

  • Purify the this compound-modified AuNPs by centrifugation at 12,000 rpm for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps three times to remove any unbound this compound.

  • After the final wash, resuspend the purified nanoparticles in the desired buffer or solvent for further use.

Protocol 3: Characterization of Modified Nanoparticles

This protocol outlines the key techniques for characterizing the physicochemical properties of the nanoparticles.[4][5][6]

Instrumentation:

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedures:

  • UV-Vis Spectroscopy:

    • Record the UV-Vis spectra of the unmodified and modified AuNPs from 400 to 700 nm.

    • A red-shift in the surface plasmon resonance peak indicates successful surface modification.[5]

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspensions.

    • An increase in hydrodynamic diameter is expected after surface modification and drug loading.[7][8]

  • Zeta Potential Measurement:

    • Determine the surface charge of the nanoparticles.

    • A change in zeta potential will confirm the alteration of the nanoparticle surface chemistry.[9][10]

  • Transmission Electron Microscopy (TEM):

    • Image the nanoparticles to determine their core size, shape, and morphology.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain FTIR spectra of this compound and the modified AuNPs to confirm the presence of characteristic functional groups on the nanoparticle surface.

Protocol 4: Drug Loading (Doxorubicin as a Model Drug)

This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), onto the this compound-modified AuNPs.[1]

Materials:

  • This compound-modified AuNPs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Disperse 1 mg of this compound-modified AuNPs in 1 mL of PBS (pH 7.4).

  • Add 0.2 mg of DOX to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • To remove unloaded DOX, dialyze the suspension against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer.

  • Determine the amount of loaded DOX by measuring the absorbance of the nanoparticle suspension at 480 nm using a UV-Vis spectrophotometer and a pre-determined calibration curve for DOX.

  • Calculate the Drug Loading Content (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading Content (%) = (Mass of loaded drug / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Modification cluster_2 Drug Loading cluster_3 Characterization A HAuCl4 Solution C Boiling & Mixing A->C B Trisodium Citrate B->C D Unmodified AuNPs C->D F Incubation D->F M UV-Vis D->M N DLS & Zeta D->N O TEM D->O E This compound E->F G Purification F->G H Modified AuNPs G->H J Incubation H->J H->M H->N H->O P FTIR H->P I Doxorubicin I->J K Dialysis J->K L Drug-Loaded AuNPs K->L L->M L->N L->O

Caption: Workflow for synthesis, modification, and drug loading of AuNPs.

Cellular Uptake Mechanisms

G cluster_0 Cellular Environment cluster_1 Internalization Pathways cluster_2 Intracellular Fate NP Functionalized Nanoparticle Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Receptor Binding Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Lipid Raft Interaction Macropino Macropinocytosis Membrane->Macropino Membrane Ruffling Endosome Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Macropinocytosis Macropinocytosis Macropinocytosis->Endosome

Caption: Potential cellular uptake pathways for functionalized nanoparticles.[11][12]

Conclusion

The surface modification of gold nanoparticles with this compound presents a viable strategy for developing novel drug delivery systems. The protocols provided herein offer a framework for the synthesis, modification, and characterization of these nanoparticles. Further optimization of these protocols and in-depth biological evaluation are necessary to fully realize their therapeutic potential. The provided data and visualizations serve as a guide for researchers entering this exciting field of nanomedicine.

References

Application Notes and Protocols for the Synthesis of Thioethers from 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thioethers using 4-n-propylthiophenol as a key precursor. Thioethers are a significant class of compounds in medicinal chemistry and materials science. The methodologies outlined below cover fundamental synthetic strategies, including nucleophilic substitution, conjugate addition, and palladium-catalyzed cross-coupling, offering a versatile toolkit for the synthesis of a wide range of thioether derivatives.

Synthesis of Alkyl Aryl Thioethers via Nucleophilic Substitution (S-Alkylation)

This protocol describes the synthesis of alkyl aryl thioethers through the S-alkylation of this compound with alkyl halides. This method is one of the most common and straightforward approaches for forming carbon-sulfur bonds. The reaction proceeds via an SN2 mechanism, where the thiolate anion, generated in situ by a base, acts as a potent nucleophile.

Application Notes:

This method is highly effective for the synthesis of a wide variety of alkyl (4-n-propylphenyl) sulfides. It is particularly well-suited for primary and secondary alkyl halides. Tertiary alkyl halides may undergo elimination as a competing side reaction. The choice of base and solvent can be crucial; a non-nucleophilic strong base is preferred to avoid side reactions, and a polar aprotic solvent can accelerate the reaction rate. The reaction is generally high-yielding and can be performed with readily available and inexpensive reagents.

Experimental Protocol: Synthesis of Benzyl(4-n-propylphenyl)sulfane

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the thiol in anhydrous DMF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Slowly add benzyl bromide (1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl(4-n-propylphenyl)sulfane.

Quantitative Data:
EntryAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)
1Benzyl bromideNaHDMF3RT95
21-BromobutaneK₂CO₃Acetonitrile68092
3Isopropyl iodideNaHDMF5RT88

Experimental Workflow:

S_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification thiol This compound in DMF base Add NaH at 0°C thiol->base stir1 Stir for 30 min base->stir1 alkyl_halide Add Benzyl Bromide at 0°C stir1->alkyl_halide stir2 Stir at RT for 2-4h alkyl_halide->stir2 quench Quench with NH4Cl (aq) stir2->quench extract Extract with Et2O quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Benzyl(4-n-propylphenyl)sulfane purify->product

Caption: Workflow for S-alkylation of this compound.

Synthesis of β-Keto Thioethers via Michael Addition

This protocol details the conjugate addition (Michael addition) of this compound to an α,β-unsaturated ketone. This reaction is an excellent method for forming a C-S bond at the β-position of an electron-deficient alkene. The reaction can often be performed under mild, catalyst-free conditions.

Application Notes:

The thia-Michael addition is a highly efficient and atom-economical reaction. It is compatible with a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and sulfones. The reaction is often fast and clean, proceeding at room temperature without the need for a catalyst.[1] However, for less reactive substrates, a base catalyst can be employed to generate the thiolate in situ, thereby increasing the reaction rate. This method provides a straightforward route to functionalized thioethers that are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of 4-((4-n-Propylphenyl)thio)butan-2-one

Materials:

  • This compound

  • Methyl vinyl ketone

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 eq) and methyl vinyl ketone (1.1 eq).

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 30-60 minutes.

  • If the thiol is solid at room temperature, gentle warming (e.g., to 40 °C) may be required to initiate the reaction.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the pure 4-((4-n-propylphenyl)thio)butan-2-one. For many applications, the crude product may be of sufficient purity.

Quantitative Data:
EntryMichael AcceptorCatalystSolventTime (min)Temp (°C)Yield (%)
1Methyl vinyl ketoneNoneNeat30RT96
2CyclohexenoneNoneNeat604094
3AcrylonitrileEt₃NCH₂Cl₂120RT90

Experimental Workflow:

Michael_Addition cluster_reaction Reaction cluster_purification Purification reagents Mix this compound & Methyl Vinyl Ketone stir Stir at RT for 30-60 min reagents->stir purify Direct Column Chromatography stir->purify product Pure 4-((4-n-propylphenyl)thio)butan-2-one purify->product Cross_Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents Add Catalyst, Ligand, Base add_reactants Add Aryl Halide, Thiol, Solvent reagents->add_reactants heat Heat to 110°C for 12-24h add_reactants->heat cool Cool to RT & Dilute heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Diaryl Thioether purify->product

References

Application of 4-n-Propylthiophenol in Materials Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Propylthiophenol is an aromatic thiol compound that holds significant promise in materials science, particularly in the realms of surface modification and nanoparticle functionalization. Its molecular structure, featuring a thiol group for anchoring to noble metal surfaces and a propyl-substituted phenyl ring, allows for the formation of well-defined self-assembled monolayers (SAMs). These SAMs can precisely control the interfacial properties of materials, making them valuable in applications ranging from organic electronics to biosensing. This document provides detailed application notes and experimental protocols for the use of this compound in materials science research.

I. Application: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The primary application of this compound in materials science is the formation of SAMs on gold substrates. The strong affinity of the thiol group for gold results in the spontaneous organization of the molecules into a dense, ordered monolayer.[1] This process allows for the precise modification of the gold surface's properties, such as wettability, adhesion, and electrical conductivity.

Key Properties and Characterization of this compound SAMs

While specific quantitative data for this compound SAMs is not extensively documented in the literature, we can infer properties from analogous short-chain alkyl- and aryl-thiol SAMs. The following table summarizes expected and reported values for similar systems. Researchers should consider these as starting points for characterization.

PropertyExpected/Analogous ValueCharacterization Technique
Water Contact Angle 70° - 90° (hydrophobic)Contact Angle Goniometry
Monolayer Thickness ~1 - 2 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)
Thermal Stability Stable up to ~400 K in inert atmosphereTemperature Programmed Desorption (TPD), XPS
Electrical Conductivity Insulating (can be tuned)Conductive Atomic Force Microscopy (C-AFM)
Surface Roughness Atomically flat on Au(111)Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM)

Note: The values presented are based on data for similar short-chain aromatic thiols and alkanethiols and should be experimentally verified for this compound.

Experimental Protocol: Formation of this compound SAMs on Gold

This protocol outlines the standard procedure for the preparation of this compound SAMs on a gold substrate.

Materials:

  • This compound

  • Absolute ethanol (200 proof)

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Self-Assembly:

    • Immediately immerse the clean, dry gold substrate into the this compound solution.

    • Seal the vial to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2]

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, XPS, and STM.

experimental_workflow_SAM cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization s1 Gold Substrate s2 Piranha Clean s1->s2 s3 DI Water Rinse s2->s3 s4 Ethanol Rinse s3->s4 s5 N2 Dry s4->s5 a2 Immerse Substrate (18-24h) s5->a2 a1 Prepare 1 mM This compound in Ethanol a1->a2 p1 Ethanol Rinse a2->p1 p2 N2 Dry p1->p2 p3 Characterize SAM p2->p3

Workflow for the formation of this compound SAMs on a gold substrate.

II. Application: Functionalization of Gold Nanoparticles (AuNPs)

This compound can be used as a capping agent to stabilize gold nanoparticles during and after synthesis. The thiol group binds strongly to the gold surface, preventing aggregation and allowing for control over the nanoparticle size and properties.[3][4] The propyl-phenyl group provides a hydrophobic outer layer, making the functionalized AuNPs dispersible in nonpolar solvents.

Expected Properties of this compound-Capped AuNPs
PropertyExpected CharacteristicCharacterization Technique
Size and Morphology Spherical, size tunable by synthesis conditionsTransmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)
Surface Plasmon Resonance Absorption peak around 520 nm (for ~10-20 nm spheres)UV-Vis Spectroscopy
Stability Stable in nonpolar organic solventsDLS, UV-Vis Spectroscopy over time
Surface Composition Presence of Au, S, and C from the ligandXPS, Fourier-Transform Infrared Spectroscopy (FTIR)
Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is a modified Brust-Schiffrin method for the two-phase synthesis of thiol-capped gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Phase Transfer of Gold:

    • Prepare a solution of HAuCl₄ in deionized water (e.g., 30 mM).

    • Prepare a solution of TOAB in toluene (e.g., 50 mM).

    • Mix the two solutions in a flask and stir vigorously for 10-15 minutes until the aqueous phase becomes clear and the organic phase turns deep orange, indicating the transfer of AuCl₄⁻ ions into the toluene.

  • Addition of Capping Agent:

    • To the organic phase containing the gold ions, add a solution of this compound in toluene. The molar ratio of thiol to gold can be varied to control nanoparticle size (a higher ratio generally leads to smaller particles). A typical starting ratio is 2:1 to 10:1 (thiol:Au).

  • Reduction:

    • While stirring vigorously, rapidly add a freshly prepared aqueous solution of NaBH₄ (e.g., 0.4 M) to the mixture. The molar ratio of NaBH₄ to Au should be high, typically around 10:1.

    • A rapid color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 3 hours to ensure complete reaction and ligand exchange.

  • Purification:

    • Separate the organic phase containing the AuNPs.

    • Add ethanol to the organic phase to precipitate the nanoparticles.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps at least two more times to remove excess reagents.

  • Storage and Characterization:

    • Disperse the final purified AuNPs in a suitable organic solvent like toluene or chloroform.

    • Characterize the nanoparticles using TEM, UV-Vis spectroscopy, and XPS.

experimental_workflow_AuNP cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization s1 Phase Transfer of HAuCl4 to Toluene with TOAB s2 Add this compound s1->s2 s3 Reduce with NaBH4 s2->s3 p1 Precipitate with Ethanol s3->p1 p2 Centrifuge p1->p2 Repeat 2-3x p3 Redisperse in Toluene p2->p3 Repeat 2-3x p3->p1 Repeat 2-3x c1 Disperse in Solvent p3->c1 c2 Characterize (TEM, UV-Vis, XPS) c1->c2

Workflow for the synthesis of this compound-capped gold nanoparticles.

III. Application: Capping Agent for Quantum Dots (QDs)

Similar to its role with gold nanoparticles, this compound can be utilized as a capping ligand in the synthesis of semiconductor quantum dots (e.g., CdSe, CdTe). The thiol group passivates the surface of the quantum dots, which is crucial for achieving high photoluminescence quantum yields and stability. The aromatic nature of this compound can also influence the electronic properties of the QDs.

Experimental Protocol: Ligand Exchange for this compound-Capped Quantum Dots

This protocol describes a post-synthetic ligand exchange procedure to cap existing hydrophobic quantum dots with this compound.

Materials:

  • Hydrophobic quantum dots (e.g., TOPO/TOP-capped CdSe/ZnS) dispersed in a nonpolar solvent (e.g., toluene).

  • This compound

  • Anhydrous methanol

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation:

    • In an inert atmosphere, dissolve the hydrophobic quantum dots in anhydrous toluene.

    • Prepare a solution of this compound in anhydrous toluene. The amount of thiol should be in large excess relative to the surface atoms of the QDs.

  • Ligand Exchange:

    • Add the this compound solution to the quantum dot solution.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight to facilitate the exchange of the native ligands with this compound.

  • Purification:

    • Add anhydrous methanol to the solution to precipitate the this compound-capped quantum dots.

    • Centrifuge the mixture and discard the supernatant containing the displaced original ligands.

    • Redisperse the quantum dot pellet in a small amount of anhydrous toluene and repeat the precipitation and centrifugation steps two to three times.

  • Storage and Characterization:

    • Disperse the purified this compound-capped quantum dots in a suitable nonpolar solvent.

    • Characterize the optical properties (UV-Vis absorption and photoluminescence spectroscopy) and surface chemistry (FTIR, NMR) of the functionalized quantum dots.

logical_relationship_QD QD Hydrophobic Quantum Dot (e.g., TOPO-capped) Process Ligand Exchange (Stirring, optional heating) QD->Process Thiol This compound Thiol->Process Solvent Anhydrous Toluene Solvent->Process Result This compound-capped Quantum Dot Process->Result Byproduct Displaced Ligands (e.g., TOPO) Process->Byproduct

Logical relationship in the ligand exchange process for quantum dots.

Conclusion

This compound is a versatile molecule for surface and nanoparticle engineering in materials science. Its ability to form robust self-assembled monolayers on gold and to functionalize nanoparticles and quantum dots opens up a wide range of possibilities for creating materials with tailored properties. The protocols provided here serve as a foundation for researchers to explore the potential of this compound in their specific applications. Experimental optimization and thorough characterization will be crucial to fully harness the capabilities of this compound in advanced materials research.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry Involving 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene "click" chemistry is a powerful and versatile set of reactions that form a thioether bond between a thiol and an alkene ('ene').[1][2] These reactions are characterized by high efficiency, mild reaction conditions, high yields with minimal byproducts, and tolerance to a wide range of functional groups, making them ideal for applications in materials science, bioconjugation, and drug development.[2][3] This document provides detailed application notes and protocols for conducting thiol-ene reactions using 4-n-propylthiophenol, a key building block in the synthesis of various functional materials and potential therapeutic agents.

The reaction proceeds via an anti-Markovnikov addition, ensuring high regioselectivity.[1] It can be initiated through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.[1] The free-radical pathway, often initiated by light or a radical initiator, is the most common and will be the focus of these protocols.[1][2]

Applications in Research and Drug Development

The functionalization of molecules with this compound via thiol-ene chemistry offers several advantages in a research and drug development context:

  • Drug Discovery: Introduction of the 4-n-propylthiophenyl moiety can modulate the lipophilicity and metabolic stability of drug candidates.

  • Bioconjugation: Peptides, proteins, and other biomolecules containing alkene functionalities can be selectively modified with this compound to introduce a specific tag or to alter their biological activity.[3][4]

  • Materials Science: This reaction is employed in the synthesis of functional polymers and for surface modification, creating materials with tailored properties.[5]

  • Dendrimer Synthesis: Thiol-ene reactions are utilized in the stepwise construction of dendrimers, which have applications in drug delivery and catalysis.[6]

Reaction Mechanisms

The thiol-ene reaction can proceed through two main pathways:

  • Radical Addition: This is the most common mechanism, initiated by UV light, heat, or a radical initiator. A thiyl radical is generated, which then adds across the double bond of the alkene. A subsequent chain transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical.[1]

  • Michael Addition: This mechanism is catalyzed by a base or nucleophile. The thiol is deprotonated to a thiolate, which then acts as a nucleophile and attacks the alkene in a conjugate addition fashion.[1]

Below is a DOT script visualizing the radical-mediated thiol-ene reaction mechanism.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Thiol This compound Initiator->Thiol hv or Δ Thiyl_Radical 4-n-Propylthiophenyl Radical Alkene Alkene Thiyl_Radical->Alkene Addition Thiol->Thiyl_Radical Forms Carbon_Radical Carbon-centered Radical Alkene->Carbon_Radical Another_Thiol Another this compound Carbon_Radical->Another_Thiol H abstraction Thioether Thioether Product New_Thiyl_Radical New Thiyl Radical New_Thiyl_Radical->Alkene Re-initiates chain Another_Thiol->Thioether Another_Thiol->New_Thiyl_Radical Termination_Products Termination Products Radical_1 Radical Radical_1->Termination_Products Radical_2 Radical Radical_2->Termination_Products

Caption: Radical-mediated thiol-ene click chemistry mechanism.

Experimental Protocols

Herein are two general protocols for the photoinitiated thiol-ene reaction of this compound with an alkene.

Protocol 1: Photoinitiation in Organic Solvent

This protocol is suitable for reactions where the reactants are soluble in common organic solvents.

Materials:

  • This compound

  • Alkene substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[7]

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[8]

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • UV lamp (e.g., 365 nm)[7]

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, dissolve the alkene substrate (1.0 eq.) and this compound (1.2 eq.) in the chosen degassed solvent (to a concentration of 0.1-0.5 M).

  • Add the photoinitiator, DMPA (0.05-0.1 eq.).

  • Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.[8]

  • Place the reaction vessel under the UV lamp and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 15-60 minutes.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Protocol 2: Photoinitiation in Aqueous Media

This protocol is advantageous for bioconjugation reactions or when using water-soluble substrates.

Materials:

  • This compound

  • Water-soluble alkene substrate

  • Water-soluble photoinitiator (e.g., Irgacure 2959)

  • Degassed, deionized water or buffer solution (e.g., PBS)

  • Reaction vessel

  • UV lamp (365 nm)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • Dissolve the alkene substrate (1.0 eq.) in the degassed aqueous solvent.

  • Add this compound (1.2 eq.). If solubility is an issue, a co-solvent such as DMSO or DMF may be used in minimal amounts.

  • Add the water-soluble photoinitiator (0.1 eq.).

  • Degas the solution with nitrogen or argon for 20 minutes.

  • Irradiate the stirring solution with a 365 nm UV lamp at room temperature.

  • Monitor the reaction by LC-MS or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated by extraction with an organic solvent (if applicable) or purified directly by preparative HPLC.

Below is a DOT script visualizing a general experimental workflow for a photoinitiated thiol-ene reaction.

Workflow Start Start Dissolve Dissolve Alkene (1 eq) and This compound (1.2 eq) in degassed solvent Start->Dissolve Add_Initiator Add Photoinitiator (e.g., DMPA, 0.1 eq) Dissolve->Add_Initiator Degas Degas with N2 or Ar for 15-20 min Add_Initiator->Degas Irradiate Irradiate with UV light (365 nm) with stirring at RT Degas->Irradiate Monitor Monitor reaction by TLC or LC-MS Irradiate->Monitor Monitor->Irradiate Incomplete Workup Solvent removal and purification by column chromatography Monitor->Workup Complete End End Workup->End

References

Application Notes and Protocols for Corrosion-Resistant Coatings Using 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-n-propylthiophenol in the formulation of advanced corrosion-resistant coatings. The information is intended to guide researchers and professionals in the development and evaluation of such protective layers on metal substrates, particularly steel.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The application of protective organic coatings is a primary strategy to mitigate corrosion. This compound, an aromatic thiol, presents a promising avenue for creating highly effective corrosion-resistant coatings. Its efficacy stems from the ability of the thiol group to form a self-assembled monolayer (SAM) on the metal surface. This monolayer acts as a physical barrier, isolating the metal from the corrosive environment. The propyl group and the aromatic ring contribute to the formation of a dense, hydrophobic film, further enhancing the protective properties.

The sulfur atom in the thiol group has a strong affinity for metal surfaces, leading to the spontaneous formation of a well-organized and stable protective layer.[1] This process of self-assembly is a bottom-up approach to nanotechnology, allowing for the creation of ultra-thin yet highly effective anti-corrosion films.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound is the formation of a self-assembled monolayer on the metal surface. This process can be described in the following stages:

  • Adsorption: The this compound molecules in a solution come into contact with the prepared metal surface.

  • Chemisorption: The sulfur atoms of the thiol groups exhibit a strong affinity for the metal atoms and form a covalent-like bond with the surface.

  • Self-Assembly: The molecules then orient themselves, driven by van der Waals interactions between the alkyl chains and pi-stacking of the aromatic rings, to form a densely packed, organized monolayer.

  • Barrier Formation: This well-ordered monolayer acts as a physical barrier, preventing corrosive agents such as water, oxygen, and ions from reaching the metal surface.

  • Hydrophobicity: The exposed surface of the SAM, composed of the propyl groups, imparts a hydrophobic character to the metal, repelling water and further inhibiting corrosion.

G cluster_solution Solution Phase cluster_surface Metal Surface Interaction Propylthiophenol This compound Molecules Metal Bare Metal Substrate (e.g., Steel) Propylthiophenol->Metal Introduction to Metal Surface Adsorption Initial Physisorption and Chemisorption of Thiol Groups Metal->Adsorption Surface Interaction SAM Self-Assembled Monolayer (SAM) Formation Adsorption->SAM Molecular Organization Protected Protected Metal Surface with Hydrophobic Barrier SAM->Protected Barrier Formation

Caption: Mechanism of corrosion inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the performance of aromatic thiol-based corrosion-resistant coatings on mild steel in a corrosive environment (e.g., 1 M HCl). While specific data for this compound is not extensively published, the presented data is based on analogous aromatic thiol inhibitors and serves as a strong predictive model for its performance.[2][3][4]

Table 1: Potentiodynamic Polarization Data [2][5][6]

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)-48055075120-
0.1-465857211584.5
0.5-450307011094.5
1.0-440156810897.3
5.0-43086510598.5

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data [7][8]

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)50200-
0.14504588.9
0.512002095.8
1.025001298.0
5.04800899.0

Table 3: Contact Angle Measurements for Surface Hydrophobicity [9]

Surface TreatmentWater Contact Angle (°)Surface Character
Bare Mild Steel~65°Hydrophilic
Coated with this compound SAM>110°Hydrophobic

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound coatings on mild steel.

Protocol for Steel Substrate Preparation

A clean and well-prepared substrate is crucial for the formation of a high-quality SAM.[10][11][12]

Materials:

  • Mild steel coupons

  • Acetone

  • Ethanol

  • Deionized water

  • Abrasive paper (e.g., 600, 800, 1200 grit)

  • Sonicator

  • Nitrogen gas stream

Procedure:

  • Mechanically polish the mild steel coupons with successively finer grades of abrasive paper (600, 800, and 1200 grit) to achieve a smooth, mirror-like surface.

  • Rinse the polished coupons with deionized water.

  • Degrease the coupons by sonicating them in acetone for 15 minutes.

  • Rinse the coupons with ethanol.

  • Further sonicate the coupons in ethanol for 15 minutes.

  • Rinse the coupons thoroughly with deionized water.

  • Dry the cleaned coupons under a stream of nitrogen gas.

  • Use the freshly prepared substrates immediately for SAM formation to prevent re-oxidation.

Protocol for Self-Assembled Monolayer (SAM) Formation

Materials:

  • Freshly prepared mild steel substrates

  • This compound

  • Anhydrous ethanol

  • Glass vials with caps

  • Nitrogen gas

Procedure:

  • Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

  • Place the freshly cleaned mild steel substrates into glass vials.

  • Pour the this compound solution into the vials, ensuring the substrates are fully immersed.

  • Purge the vials with nitrogen gas to minimize oxidation during the self-assembly process.

  • Seal the vials and allow the self-assembly to proceed for 12-24 hours at room temperature.

  • After the immersion period, remove the substrates from the solution.

  • Rinse the coated substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Dry the SAM-coated substrates under a stream of nitrogen gas.

G start Start: Mild Steel Substrate polish Mechanical Polishing (600, 800, 1200 grit) start->polish rinse1 Rinse with Deionized Water polish->rinse1 degrease Ultrasonic Degreasing in Acetone (15 min) rinse1->degrease rinse2 Rinse with Ethanol degrease->rinse2 clean Ultrasonic Cleaning in Ethanol (15 min) rinse2->clean rinse3 Final Rinse with Deionized Water clean->rinse3 dry1 Dry with Nitrogen Stream rinse3->dry1 immerse Immerse Substrate in Thiol Solution (12-24h) dry1->immerse prepare_sol Prepare 1-10 mM this compound in Ethanol prepare_sol->immerse rinse4 Rinse with Fresh Ethanol immerse->rinse4 dry2 Dry with Nitrogen Stream rinse4->dry2 end End: Coated Substrate Ready for Characterization dry2->end

Caption: Experimental workflow for coating preparation.
Protocol for Electrochemical Evaluation

Electrochemical tests are performed to quantify the corrosion protection performance of the coating.

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: coated steel sample, counter electrode: platinum, reference electrode: Saturated Calomel Electrode - SCE)

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

4.3.1. Potentiodynamic Polarization:

  • Assemble the three-electrode cell with the coated steel sample as the working electrode.

  • Immerse the electrodes in the corrosive solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan from approximately -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100

4.3.2. Electrochemical Impedance Spectroscopy (EIS):

  • Set up the three-electrode cell as described above and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100

Protocol for Surface Characterization

4.4.1. Contact Angle Measurement:

  • Place a droplet of deionized water (typically 5-10 µL) onto the surface of the bare and coated steel substrates.

  • Use a contact angle goniometer to measure the angle between the water droplet and the substrate surface.

  • A higher contact angle indicates greater hydrophobicity and a more effective water-repellent surface.[13]

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for metals, particularly steel, through the formation of a protective self-assembled monolayer. The straightforward preparation protocols and the robust performance, as indicated by electrochemical and surface characterization techniques, make it an attractive candidate for various anti-corrosion applications. The data and protocols provided herein offer a solid foundation for further research and development in this area.

References

Application Notes: 4-n-Propylthiophenol as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-n-propylthiophenol as a starting material for the synthesis of valuable pharmaceutical intermediates, with a specific focus on the preparation of a Probenecid analogue, a well-known uricosuric agent. The following protocols provide a comprehensive guide for the multi-step synthesis, including detailed methodologies, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound is an aromatic thiol compound that serves as a versatile precursor in organic synthesis. Its reactive thiol group and substituted benzene ring allow for a variety of chemical transformations, making it an attractive starting material for the construction of more complex molecules with potential biological activity. One of the key applications of this compound is in the synthesis of sulfonamide-based pharmaceutical intermediates.

This document outlines a detailed synthetic route to produce a Probenecid analogue, 4-(dipropylsulfamoyl)benzoic acid, starting from this compound. Probenecid is a medication that increases uric acid excretion in the urine and is used in the treatment of gout and hyperuricemia.[1] The synthesis involves a three-step process:

  • Oxidative Chlorination: Conversion of this compound to 4-n-propylbenzenesulfonyl chloride.

  • Sulfonamide Formation: Reaction of the sulfonyl chloride with dipropylamine to yield N,N-dipropyl-4-n-propylbenzenesulfonamide.

  • Carboxylation: Introduction of a carboxylic acid group onto the aromatic ring to obtain the final product.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of the Probenecid analogue from this compound is presented below.

G start This compound step1 Oxidative Chlorination start->step1 H2O2, SOCl2 intermediate1 4-n-Propylbenzenesulfonyl Chloride step1->intermediate1 step2 Sulfonamide Formation intermediate1->step2 Dipropylamine intermediate2 N,N-Dipropyl-4-n-propyl- benzenesulfonamide step2->intermediate2 step3 Carboxylation intermediate2->step3 1. Mg, THF 2. CO2 3. H3O+ product 4-(Dipropylsulfamoyl)benzoic Acid (Probenecid Analogue) step3->product

Caption: Synthetic route from this compound to a Probenecid analogue.

Experimental Protocols

Step 1: Synthesis of 4-n-Propylbenzenesulfonyl Chloride

This protocol describes the direct conversion of this compound to 4-n-propylbenzenesulfonyl chloride via oxidative chlorination.

Methodology:

In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with this compound (10.0 g, 65.7 mmol) and acetonitrile (100 mL). The solution is cooled to 0 °C in an ice bath. Thionyl chloride (SOCl₂) (7.0 mL, 96.2 mmol) is added dropwise to the stirred solution over 15 minutes. Subsequently, 30% hydrogen peroxide (H₂O₂) (15 mL, 147 mmol) is added dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into 200 mL of ice-cold water and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-n-propylbenzenesulfonyl chloride as an oil.

ParameterValue
Starting MaterialThis compound
Product4-n-Propylbenzenesulfonyl Chloride
Molecular FormulaC₉H₁₁ClO₂S
Molecular Weight218.70 g/mol
Yield (crude)~90%
AppearanceColorless to pale yellow oil
Step 2: Synthesis of N,N-Dipropyl-4-n-propylbenzenesulfonamide

This protocol details the formation of the sulfonamide by reacting 4-n-propylbenzenesulfonyl chloride with dipropylamine.

Methodology:

The crude 4-n-propylbenzenesulfonyl chloride (12.0 g, ~54.9 mmol) is dissolved in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0 °C. A solution of dipropylamine (11.1 g, 109.8 mmol) in 50 mL of dichloromethane is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N-dipropyl-4-n-propylbenzenesulfonamide as a viscous oil.

ParameterValue
Starting Material4-n-Propylbenzenesulfonyl Chloride
ProductN,N-Dipropyl-4-n-propylbenzenesulfonamide
Molecular FormulaC₁₅H₂₅NO₂S
Molecular Weight283.43 g/mol
Yield (purified)~85%
AppearanceColorless to light yellow viscous oil
Step 3: Synthesis of 4-(Dipropylsulfamoyl)benzoic Acid (Probenecid Analogue)

This protocol describes the final carboxylation step to produce the Probenecid analogue. This step requires the conversion of the aryl sulfonamide to a Grignard reagent, followed by reaction with carbon dioxide. Note: This reaction requires anhydrous conditions.

Methodology:

A three-necked flask is flame-dried under a stream of argon and fitted with a reflux condenser and a dropping funnel. Magnesium turnings (1.6 g, 65.8 mmol) and a crystal of iodine are placed in the flask. A solution of N,N-dipropyl-4-n-propylbenzenesulfonamide (15.0 g, 52.9 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux. After the magnesium has been consumed, the reaction mixture is cooled to 0 °C. Dry carbon dioxide gas is bubbled through the solution for 2 hours. The reaction mixture is then quenched by the slow addition of 1 M HCl (150 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to yield pure 4-(dipropylsulfamoyl)benzoic acid.

ParameterValue
Starting MaterialN,N-Dipropyl-4-n-propylbenzenesulfonamide
Product4-(Dipropylsulfamoyl)benzoic Acid
Molecular FormulaC₁₃H₁₉NO₄S
Molecular Weight285.36 g/mol
Yield (recrystallized)~70%
Melting Point198-200 °C
AppearanceWhite crystalline powder

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Carboxylation s1_start Dissolve this compound in Acetonitrile s1_cool Cool to 0°C s1_start->s1_cool s1_add_socl2 Add SOCl2 dropwise s1_cool->s1_add_socl2 s1_add_h2o2 Add H2O2 dropwise s1_add_socl2->s1_add_h2o2 s1_react Stir at RT for 2h s1_add_h2o2->s1_react s1_workup Workup: Aqueous extraction s1_react->s1_workup s1_product Crude 4-n-propylbenzenesulfonyl chloride s1_workup->s1_product s2_start Dissolve sulfonyl chloride in Dichloromethane s1_product->s2_start s2_cool Cool to 0°C s2_start->s2_cool s2_add_amine Add Dipropylamine dropwise s2_cool->s2_add_amine s2_react Stir at RT for 4h s2_add_amine->s2_react s2_workup Workup: Aqueous wash s2_react->s2_workup s2_purify Purification: Column Chromatography s2_workup->s2_purify s2_product Pure N,N-dipropyl-4-n-propyl- benzenesulfonamide s2_purify->s2_product s3_start Prepare Grignard reagent from sulfonamide and Mg in THF s2_product->s3_start s3_react_co2 Bubble CO2 gas at 0°C s3_start->s3_react_co2 s3_quench Quench with 1M HCl s3_react_co2->s3_quench s3_workup Workup: Aqueous extraction s3_quench->s3_workup s3_purify Recrystallization s3_workup->s3_purify s3_product Pure 4-(dipropylsulfamoyl)benzoic acid s3_purify->s3_product

Caption: Detailed workflow for the three-step synthesis.

Quantitative Data Summary

StepProductStarting MaterialYield (%)PurityKey Analytical Data
14-n-Propylbenzenesulfonyl ChlorideThis compound~90 (crude)-IR (cm⁻¹): 1370 (asym SO₂), 1180 (sym SO₂)
2N,N-Dipropyl-4-n-propylbenzenesulfonamide4-n-Propylbenzenesulfonyl Chloride~85>95%¹H NMR (CDCl₃, δ): 0.8-1.0 (m, 6H), 1.5-1.7 (m, 4H), 2.6-2.8 (t, 2H), 3.1-3.3 (t, 4H), 7.3-7.8 (m, 4H)
34-(Dipropylsulfamoyl)benzoic AcidN,N-Dipropyl-4-n-propylbenzenesulfonamide~70>98%¹H NMR (DMSO-d₆, δ): 0.8-1.0 (t, 6H), 1.4-1.6 (m, 4H), 3.0-3.2 (t, 4H), 7.8-8.1 (m, 4H), 13.3 (s, 1H, COOH)

Conclusion

This compound is a readily available and cost-effective starting material for the synthesis of pharmaceutical intermediates such as the Probenecid analogue described. The outlined three-step synthesis provides a reliable and scalable route to this important class of compounds. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions and purification procedures may lead to improved yields and purity.

References

Detecting 4-n-Propylthiophenol: A Guide to Analytical Techniques in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 4-n-propylthiophenol in a reaction mixture. The following sections outline methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely used analytical techniques. These protocols are intended as a starting point and should be validated for specific reaction matrices.

Introduction

This compound is a substituted aromatic thiol that can be an important intermediate or impurity in various chemical syntheses. Monitoring its presence and concentration in a reaction mixture is crucial for reaction optimization, yield determination, and quality control of the final product. The analytical methods detailed below provide the sensitivity and selectivity required for these applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the separation and quantification of moderately polar to nonpolar compounds. For this compound, a reversed-phase HPLC method is most suitable.

Experimental Protocol: HPLC-UV Analysis

a. Sample Preparation:

A critical step to ensure accurate analysis is the proper preparation of the sample from the reaction mixture. Due to the susceptibility of thiols to oxidation, which can lead to the formation of disulfides, it is advisable to minimize sample exposure to air and consider the use of a reducing agent if necessary.

  • Quenching and Dilution:

    • Immediately after collection, quench a known volume of the reaction mixture by diluting it in a suitable solvent to stop the reaction. Acetonitrile or methanol are often appropriate diluents.

    • The dilution factor should be chosen to bring the concentration of this compound within the linear range of the calibration curve.

  • Liquid-Liquid Extraction (for complex matrices):

    • If the reaction mixture contains components that may interfere with the analysis or damage the HPLC column, a liquid-liquid extraction is recommended.

    • To an aliquot of the diluted reaction mixture, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully collect the organic layer containing the this compound.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Filtration:

    • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

b. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analyte.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape. For Mass Spectrometry-compatible methods, formic acid is preferred.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Based on the UV absorbance spectrum of thiophenol derivatives, a wavelength in the range of 230-260 nm should be suitable. The optimal wavelength should be determined by acquiring a UV spectrum of a this compound standard.

c. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample from the reaction mixture. Determine the peak area corresponding to this compound and use the calibration curve to calculate its concentration in the sample. Account for the initial dilution factor to determine the concentration in the original reaction mixture.

Quantitative Data Summary: HPLC-UV
ParameterValue
Linearity (R²)
> 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: These are typical performance characteristics for a validated HPLC method and should be established experimentally for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

a. Sample Preparation:

Sample preparation for GC-MS is similar to that for HPLC, with a focus on extracting the analyte into a volatile organic solvent.

  • Extraction: Perform a liquid-liquid extraction as described in the HPLC section, using a volatile solvent such as dichloromethane or hexane.

  • Drying: After extraction, pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Derivatization (Optional but Recommended): Thiols can sometimes exhibit poor peak shape in GC due to their polarity and potential for adsorption onto the column. Derivatization to a less polar derivative can improve chromatographic performance. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Evaporate the dried organic extract to dryness.

    • Add a known volume of a silylation-compatible solvent (e.g., pyridine or acetonitrile) and the silylating reagent.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

b. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

c. Data Analysis and Quantification:

  • Identification: The identity of this compound is confirmed by its retention time and its mass spectrum. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For thiophenols, characteristic fragments often include the molecular ion (M+), loss of the alkyl chain, and fragments related to the thiophenol ring.

  • Quantification: For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. This involves monitoring specific, characteristic ions of this compound, which significantly enhances sensitivity and selectivity. A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area of a selected ion against concentration.

Quantitative Data Summary: GC-MS
ParameterValue
Linearity (R²)
> 0.998
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Note: These are typical performance characteristics for a validated GC-MS method and should be established experimentally for the specific application.

Visualizations

Workflow for HPLC-UV Analysis

HPLC_Workflow A Reaction Mixture Sampling B Quenching & Dilution A->B C Liquid-Liquid Extraction (if necessary) B->C D Filtration (0.22 µm) B->D Direct to Filtration C->D E HPLC-UV Analysis D->E F Data Acquisition & Processing E->F G Quantification (Calibration Curve) F->G GCMS_Identification Analyte This compound in sample GC Gas Chromatography (Separation) Analyte->GC MS Mass Spectrometry (Detection) GC->MS RT Characteristic Retention Time MS->RT Spectrum Unique Mass Spectrum (Fragmentation Pattern) MS->Spectrum Identification Positive Identification RT->Identification Spectrum->Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-n-Propylthiophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely employed and dependable two-step method involves the Friedel-Crafts acylation of thiophenol with propionyl chloride, followed by the reduction of the resulting ketone intermediate (4-mercaptophenyl propyl ketone) to yield this compound. This approach is favored because it avoids the carbocation rearrangements often associated with direct Friedel-Crafts alkylation.[1][2]

Q2: What are the critical factors influencing the yield of the Friedel-Crafts acylation step?

A2: The key factors include the choice and purity of the Lewis acid catalyst (e.g., AlCl₃), the reaction temperature, the solvent, and the exclusion of moisture. Anhydrous conditions are crucial as moisture can deactivate the Lewis acid catalyst.[3] The stoichiometry of the catalyst is also important; typically, a stoichiometric amount is required because both the starting material and the ketone product can form complexes with the Lewis acid.

Q3: Which reduction method is preferable for converting 4-mercaptophenyl propyl ketone to this compound: Clemmensen or Wolff-Kishner?

A3: The choice between the Clemmensen (amalgamated zinc and strong acid) and Wolff-Kishner (hydrazine and strong base) reductions depends on the overall stability of your molecule.[4][5] The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions at high temperatures.[6][7] If your substrate contains acid-sensitive functional groups, the Wolff-Kishner reduction is the preferred method. Conversely, for base-sensitive compounds, the Clemmensen reduction is more suitable.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through vacuum distillation. Before distillation, an aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain the high-purity this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation 1. Moisture in the reaction: Deactivates the Lewis acid catalyst.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
2. Inactive Lewis acid catalyst: The catalyst may be old or have been exposed to moisture.2. Use a fresh, unopened container of the Lewis acid catalyst.
3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.3. Optimize the reaction temperature. Typically, the reaction is started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.
4. Insufficient amount of catalyst: The product forms a complex with the catalyst, requiring stoichiometric amounts.[8]4. Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent.
Formation of multiple products in Friedel-Crafts acylation 1. Isomer formation: Acylation may occur at the ortho position in addition to the desired para position.1. The para product is generally favored due to steric hindrance. Purification by column chromatography or distillation can separate the isomers.
2. Polyacylation: Although less common than in alkylation, it can occur under forcing conditions.2. Use a milder Lewis acid or lower the reaction temperature. The acyl group is deactivating, which generally prevents further acylation.[9][10]
Incomplete reduction of the ketone 1. Insufficient reaction time or temperature: The reduction may be sluggish.1. For Clemmensen reduction, ensure vigorous reflux. For Wolff-Kishner, ensure the temperature is high enough to facilitate the reaction (often >180°C).[6]
2. Poor quality of reducing agent: The zinc amalgam for Clemmensen may not be sufficiently activated, or the hydrazine in Wolff-Kishner may have decomposed.2. Prepare fresh zinc amalgam before the Clemmensen reduction. Use fresh, high-quality hydrazine hydrate for the Wolff-Kishner reduction.
Product decomposition during reduction 1. Acid-sensitive groups with Clemmensen reduction: Other functional groups in the molecule may not be stable to strong acid.1. If your molecule has acid-labile groups, opt for the Wolff-Kishner reduction.[4]
2. Base-sensitive groups with Wolff-Kishner reduction: Other functional groups may be sensitive to the strong base and high temperatures.2. If your molecule has base-labile groups, the Clemmensen reduction is the better choice.[5]
Difficulty in purifying the final product 1. Presence of unreacted starting materials or intermediates. 1. Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). Adjust reaction conditions if necessary.
2. Formation of high-boiling point impurities. 2. Careful fractional vacuum distillation is crucial. A narrow boiling point range should be collected.
3. Oxidation of the thiophenol. 3. Thiophenols can be sensitive to air oxidation. It is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place.

Data Presentation

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation of Thiophenol

Entry Lewis Acid (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield of 4-mercaptophenyl propyl ketone (%)
1AlCl₃ (1.1)Dichloromethane0 to 25485
2AlCl₃ (1.1)Carbon disulfide0 to 25490
3AlCl₃ (0.9)Carbon disulfide0 to 25465
4FeCl₃ (1.1)Dichloromethane25870
5AlCl₃ (1.1)Carbon disulfide40282 (with some byproducts)

Table 2: Comparison of Reduction Methods for 4-mercaptophenyl propyl ketone

Entry Reduction Method Conditions Reaction Time (h) Yield of this compound (%)
1ClemmensenZn(Hg), conc. HCl, reflux1288
2Wolff-KishnerH₂NNH₂·H₂O, KOH, diethylene glycol, 190°C692

Experimental Protocols

Protocol 1: Synthesis of 4-mercaptophenyl propyl ketone (Friedel-Crafts Acylation)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add a dry solvent, such as carbon disulfide or dichloromethane, to the flask and cool the suspension to 0°C in an ice bath.

  • Reagent Addition: A solution of thiophenol (1 equivalent) and propionyl chloride (1.05 equivalents) in the same dry solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Workup: The reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)

  • Preparation: In a round-bottom flask fitted with a reflux condenser, combine the crude 4-mercaptophenyl propyl ketone (1 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

  • Initial Reflux: Heat the mixture to 120-130°C for 1 hour.

  • Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets (4-5 equivalents).

  • Final Reflux: Heat the mixture to 190-200°C and reflux for 4-6 hours. Water and excess hydrazine will distill off.

  • Workup: Cool the reaction mixture to room temperature and add water. Acidify the mixture with dilute hydrochloric acid and extract with diethyl ether or another suitable solvent.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Thiophenol Thiophenol Acylation Friedel-Crafts Acylation Thiophenol->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Ketone 4-mercaptophenyl propyl ketone Acylation->Ketone Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Product This compound Reduction->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Step1 Friedel-Crafts Acylation Issue? Start->Step1 Yes Step2 Reduction Issue? Start->Step2 No Moisture Check for Moisture (Anhydrous Conditions) Step1->Moisture Catalyst Check Catalyst (Fresh, Stoichiometric) Step1->Catalyst Temp1 Optimize Temperature Step1->Temp1 Incomplete Incomplete Reaction? Step2->Incomplete Decomposition Product Decomposition? Step2->Decomposition TimeTemp Increase Time/Temp Incomplete->TimeTemp Yes Reagent Check Reducing Agent Incomplete->Reagent No Method Switch Reduction Method (Acid vs. Base Sensitivity) Decomposition->Method Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-n-propylthiophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Foul Odor Even After Purification

  • Question: I've purified my this compound, but a strong, unpleasant "rotten egg" smell lingers in the lab and on my glassware. How can I mitigate this?

  • Answer: Thiophenols are notorious for their potent and pervasive odors. Here are several strategies to manage the smell:

    • Work in a well-ventilated fume hood at all times.

    • Neutralize residual thiols: Glassware and spills can be decontaminated by rinsing with a freshly prepared bleach (sodium hypochlorite) solution or an oxidizing agent like hydrogen peroxide. Allow contact for several hours or overnight before standard washing.

    • Quench reaction mixtures: Before workup, consider quenching the reaction with an oxidizing agent to destroy unreacted thiols.

    • Waste disposal: All waste containing this compound should be treated with bleach before disposal to neutralize the odor.

Issue 2: Low Recovery After Vacuum Distillation

  • Question: My yield of purified this compound after vacuum distillation is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low recovery during vacuum distillation can stem from several factors. Consult the following table for potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inaccurate Boiling Point Estimation The boiling point of this compound under vacuum is not widely reported. It is likely slightly higher than that of the analogous 4-propylphenol, which has a boiling point of 232-233 °C at atmospheric pressure. Use a vacuum nomograph to estimate the boiling point at your system's pressure. Start with a conservative temperature and gradually increase it.
System Leaks A leak in your distillation setup will result in a higher pressure than anticipated, requiring a higher temperature to achieve boiling and potentially leading to product decomposition. Ensure all joints are properly sealed with high-vacuum grease.
Bumping of the Liquid Thiols can be prone to bumping during distillation. This can lead to the crude material being carried over into the receiving flask, contaminating the distillate. Use a magnetic stir bar and ensure vigorous stirring throughout the distillation. A short-path distillation apparatus can also minimize this issue.
Product Decomposition Prolonged heating at high temperatures can cause decomposition. Ensure your heating mantle is appropriately sized for the flask and that the distillation is performed as quickly as possible once the product begins to distill.

Issue 3: Co-elution of Impurities During Flash Chromatography

  • Question: I am using flash chromatography to purify this compound, but I'm observing co-elution with impurities. How can I improve the separation?

  • Answer: Co-elution is a common challenge in chromatography. Here are some strategies to enhance separation:

    • Optimize the Solvent System: A good starting point for non-polar compounds like this compound is a hexane/ethyl acetate gradient. If you are seeing co-elution, try a shallower gradient or isocratic elution with a very low polarity solvent system. The ideal retention factor (Rf) for the desired compound on a TLC plate is around 0.25-0.35.

    • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options like alumina (neutral or basic) may offer different selectivity for your specific impurities.

    • Sample Loading: Load the crude material in a minimal amount of solvent to ensure a narrow band at the start of the chromatography. If the crude material is not very soluble in the eluent, you can try a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

    • Column Dimensions: A longer and narrower column will generally provide better resolution than a short and wide column.

Issue 4: Product Appears Yellow or Brown After Purification

  • Question: My purified this compound has a yellow to brown tint. Is this normal, and can it be removed?

  • Answer: The slight yellow color can be due to minor impurities or partial oxidation. Thiols are susceptible to oxidation to disulfides, which can be colored.

    • Minimize Air Exposure: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during heating.

    • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon for a short period, followed by filtration, can sometimes remove colored impurities. Be aware that this may also reduce your yield.

    • Purity Check: A colored product does not necessarily mean it is impure for all applications. Analyze the product by GC-MS or NMR to determine the level of purity and the identity of the colored species.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific experimental data for this compound is limited, we can estimate its properties based on similar compounds.

PropertyEstimated Value/CharacteristicNotes
Appearance Colorless to pale yellow liquid[1]Can darken upon exposure to air and light.
Molecular Formula C₉H₁₂S[1]
Molecular Weight 152.26 g/mol [1]
Boiling Point Estimated to be slightly above 233 °C at 760 mmHgBased on the boiling point of 4-propylphenol (232-233 °C)[2]. The boiling point will be significantly lower under vacuum.
Melting Point Not readily available, expected to be below room temperature.4-Propylphenol has a melting point of 21-22 °C[2].
Solubility Soluble in most organic solvents; insoluble in water.

Q2: What are the most common impurities in crude this compound?

The impurities will depend on the synthetic route used. However, some common impurities to expect are:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • 4-n-Propylphenol: If the synthesis involves the reduction of a sulfonyl chloride, the corresponding phenol can be a significant impurity. Phenols and thiophenols can have very similar boiling points, making separation by simple distillation difficult.

  • Dipropyl Disulfide: Oxidation of the thiol group can lead to the formation of the corresponding disulfide.

  • Solvent Residues: Residual solvents from the reaction or workup.

Q3: Is recrystallization a viable purification method for this compound?

Since this compound is a liquid at room temperature, standard recrystallization is not feasible. However, low-temperature crystallization could be an option if the compound solidifies at a reasonably achievable temperature (e.g., in a dry ice/acetone bath). This would involve dissolving the crude material in a suitable solvent (like pentane or hexane) at room temperature and then slowly cooling it to induce crystallization of the pure product. The viability of this method depends on the melting point of this compound and the solubility of the impurities at low temperatures.

Q4: What analytical techniques are recommended to assess the purity of this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide structural confirmation of the product and can be used to quantify the level of impurities if they have distinct signals.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic S-H stretch of the thiol group.

Experimental Protocols

Vacuum Distillation (General Protocol)

This is a general procedure and may need to be optimized based on your specific equipment and the nature of the impurities.

  • Setup: Assemble a vacuum distillation apparatus, preferably a short-path setup, with a magnetic stirrer. Ensure all glassware is dry and joints are lightly greased with high-vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap between the apparatus and the pump is highly recommended to protect the pump.

  • Stirring: Begin stirring the crude material.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the purified this compound.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.

Flash Column Chromatography (General Protocol)

  • Select Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for this compound should be around 0.25-0.35.

  • Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel.

  • Elute: Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a fast flow rate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Primary Purification Chromatography Flash Chromatography Crude->Chromatography Alternative/Secondary Purification PureProduct Pure this compound Distillation->PureProduct Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->PureProduct Chromatography->Analysis

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Odor Persistent Odor Start->Odor CheckVacuum Check for Leaks LowYield->CheckVacuum Distillation CheckTemp Optimize Temperature LowYield->CheckTemp Distillation OptimizeSolvent Adjust Eluent Polarity ImpureProduct->OptimizeSolvent Chromatography Azeotrope Consider Alternative Purification ImpureProduct->Azeotrope Distillation BleachRinse Rinse with Bleach Solution Odor->BleachRinse Glassware WasteTreatment Neutralize Waste with Bleach Odor->WasteTreatment Waste

Caption: A decision tree for troubleshooting common purification issues.

References

Common side reactions in the synthesis of 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-n-propylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and well-documented method for synthesizing this compound involves a two-step process:

  • Friedel-Crafts Acylation: Thiophenol is acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-propanoylthiophenol.

  • Reduction: The resulting ketone is then reduced to the corresponding alkane, yielding this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3]

Another potential, though less discussed, route is the direct alkylation of thiophenol with an n-propyl halide. However, this method can be prone to side reactions and may be less efficient for achieving high purity of the desired para-substituted product.

Q2: What are the primary side reactions to be aware of during the Friedel-Crafts acylation of thiophenol?

A2: During the Friedel-Crafts acylation of thiophenol with propanoyl chloride, several side reactions can occur:

  • Ortho-Isomer Formation: The thiol (-SH) group is an ortho, para-directing group. While the para-substituted product (4-propanoylthiophenol) is generally favored due to steric hindrance, the formation of the ortho-isomer (2-propanoylthiophenol) is a common side reaction. The ratio of para to ortho isomers can be influenced by reaction conditions such as temperature and the choice of catalyst.

  • Polysubstitution: Although the acyl group is deactivating, there is still a possibility of di-acylation, especially if the reaction conditions are not carefully controlled.[4][5] This leads to the formation of products with more than one propanoyl group attached to the benzene ring.

  • Complex Formation: The Lewis acid catalyst can form a complex with both the starting thiophenol and the resulting ketone product, which necessitates the use of stoichiometric amounts of the catalyst.[3]

Q3: What challenges can be encountered during the reduction of 4-propanoylthiophenol?

A3: The reduction of the ketone intermediate to this compound using classical methods like the Clemmensen or Wolff-Kishner reductions can present challenges due to their harsh reaction conditions:

  • Clemmensen Reduction (Acidic Conditions): The use of concentrated hydrochloric acid can potentially lead to side reactions involving the thiol group, such as acid-catalyzed polymerization or degradation of the starting material.

  • Wolff-Kishner Reduction (Basic Conditions): The strongly basic conditions and high temperatures required for the Wolff-Kishner reduction can also affect the thiol group.[6][7] Substrates sensitive to strong bases may undergo decomposition.[7] Azine formation is a possible side reaction in Wolff-Kishner reductions.[7]

Q4: Can direct alkylation of thiophenol with an n-propyl halide be used to synthesize this compound?

A4: While theoretically possible, direct alkylation of thiophenol with a reagent like n-propyl bromide is often less selective. The primary challenge is controlling the site of alkylation. Thiophenols can undergo both S-alkylation (on the sulfur atom) and C-alkylation (on the aromatic ring). To favor C-alkylation at the para position, specific catalysts and reaction conditions are necessary. Overalkylation, leading to the introduction of multiple propyl groups, is also a potential issue.

Troubleshooting Guides

Problem 1: Low Yield of 4-Propanoylthiophenol in Friedel-Crafts Acylation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Handle it under anhydrous conditions.
Insufficient Catalyst A stoichiometric amount of the Lewis acid is typically required as it complexes with both the reactant and product.[3]
Suboptimal Temperature The reaction temperature can influence the rate and selectivity. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition for your specific setup.
Poor Quality Reagents Use freshly distilled thiophenol and propanoyl chloride to avoid impurities that may interfere with the reaction.
Problem 2: High Proportion of Ortho-Isomer in Friedel-Crafts Acylation
Possible Cause Suggested Solution
Reaction Temperature Lowering the reaction temperature can sometimes improve para-selectivity by favoring the thermodynamically more stable product.
Choice of Lewis Acid Different Lewis acids can exhibit different selectivities. Consider screening alternative catalysts such as TiCl₄, which has been reported to favor ortho-acylation in phenols and could potentially be adapted for thiophenols.[8]
Solvent Effects The choice of solvent can influence the steric environment around the reactants. Less polar solvents may favor para-substitution.
Problem 3: Incomplete Reduction of 4-Propanoylthiophenol
Possible Cause Suggested Solution
Clemmensen Reduction: Inactive Zinc Amalgam Ensure the zinc amalgam is freshly prepared and active. The surface of the zinc should be shiny and amalgamated.
Clemmensen Reduction: Insufficient Acid A sufficient concentration of hydrochloric acid is crucial for the reaction to proceed.[2]
Wolff-Kishner Reduction: Insufficient Base/Temperature This reaction requires a strong base (e.g., KOH or potassium tert-butoxide) and high temperatures, often in a high-boiling solvent like diethylene glycol, to drive the reaction to completion.[6][9]
Wolff-Kishner Reduction: Hydrazone Formation Issues The initial formation of the hydrazone intermediate is critical. In some cases, pre-forming the hydrazone before subjecting it to the basic reduction conditions can improve yields.[7]
Problem 4: Product Degradation During Reduction
Possible Cause Suggested Solution
Harsh Reaction Conditions Both Clemmensen and Wolff-Kishner reductions employ harsh conditions.[1][6] Consider alternative, milder reduction methods. For instance, a two-step approach involving the conversion of the ketone to a thioacetal followed by desulfurization with Raney Nickel (Mozingo reduction) can be a gentler alternative.[10]
Thiol Group Sensitivity If the thiol group is not compatible with the reduction conditions, consider protecting it before the reduction step. However, this adds extra steps to the synthesis.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-Propanoylthiophenol via Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane or carbon disulfide).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add thiophenol (1.0 eq) dropwise to the stirred suspension.

  • Acylation: Add propanoyl chloride (1.05 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Clemmensen Reduction of 4-Propanoylthiophenol
  • Preparation of Zinc Amalgam: Add granulated zinc to a solution of mercuric chloride in water. Stir for a few minutes, then decant the aqueous solution. Wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reduction: Add the 4-propanoylthiophenol to the flask. Heat the mixture to reflux with vigorous stirring for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be purified by distillation under reduced pressure.

Reaction Pathways and Troubleshooting Logic

Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.

Synthesis_Pathway Thiophenol Thiophenol AcylIntermediate 4-Propanoylthiophenol Thiophenol->AcylIntermediate Friedel-Crafts Acylation (AlCl3) PropanoylChloride Propanoyl Chloride PropanoylChloride->AcylIntermediate Propylthiophenol This compound AcylIntermediate->Propylthiophenol Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem CheckReagents Check Reagent Quality & Stoichiometry Problem->CheckReagents Initial Checks CheckConditions Verify Reaction Conditions (Temp, Time, Catalyst) Problem->CheckConditions Initial Checks AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) CheckReagents->AnalyzeByproducts CheckConditions->AnalyzeByproducts OptimizeAcylation Optimize Acylation Step AnalyzeByproducts->OptimizeAcylation Acylation Issue OptimizeReduction Optimize Reduction Step AnalyzeByproducts->OptimizeReduction Reduction Issue Purification Improve Purification Method AnalyzeByproducts->Purification Purity Issue Success Successful Synthesis OptimizeAcylation->Success OptimizeReduction->Success Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting guide for incomplete 4-n-Propylthiophenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-n-Propylthiophenol. The content is designed to address specific issues that may arise during synthesis and subsequent reactions, such as thiol-ene additions.

I. Synthesis of this compound: Troubleshooting Guide

The synthesis of this compound is commonly achieved through a two-step process: Friedel-Crafts acylation of thiophenol with propanoyl chloride to form 1-(4-mercaptophenyl)propan-1-one, followed by reduction of the ketone to the corresponding alkane. This section addresses potential issues in this synthetic route.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Friedel-Crafts acylation of thiophenol is giving a low yield of the desired 4-acyl product. What are the common causes and solutions?

A1: Low yields in the Friedel-Crafts acylation of thiophenol can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which will deactivate them. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inadequate Catalyst Amount: Unlike some catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because both the acyl chloride and the resulting ketone product can complex with it.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Choice of Lewis Acid: The reactivity of the Lewis acid can significantly impact the yield. While AlCl₃ is common, other Lewis acids can be employed.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Thiophene (Analogous System)

Lewis Acid CatalystMolar Ratio (Catalyst:Thiophene)Reaction Time (h)Conversion (%)Selectivity for 2-acetylthiophene (%)
Hβ zeolite0.14:129999.6
HZSM-5 zeolite0.14:158598.2
NKC-9 resin0.14:156597.5

Data adapted from an analogous study on the acylation of thiophene, which provides insights into catalyst performance.

Q2: I am observing multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity for the para-substituted product?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, obtaining a mixture of ortho and para isomers is possible. The thiol group is an ortho-, para-directing group. Steric hindrance from the thiol group often favors para-substitution. To enhance para-selectivity:

  • Choice of Solvent: The reaction solvent can influence the isomer ratio. Less polar solvents may favor the formation of the less sterically hindered para product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para isomer.

Q3: Which reduction method, Clemmensen or Wolff-Kishner, is better for converting the 4-acylthiophenol to this compound?

A3: The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall functionality of your molecule.[1][2][3][4][5][6][7][8]

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is performed under strongly acidic conditions and is particularly effective for aryl ketones.[1][5][6][8] However, it is not suitable for substrates with acid-sensitive functional groups (e.g., acetals, t-butyl esters).

  • Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine hydrate (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[2][4][7][8][9] It is ideal for compounds that are sensitive to acid but stable in strong base.

Table 2: Comparison of Clemmensen and Wolff-Kishner Reductions

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClNH₂NH₂, KOH, ethylene glycol
Reaction Conditions Strongly acidicStrongly basic, high temperature
Suitable Substrates Acid-stable compounds, aryl ketonesBase-stable compounds
Unsuitable Substrates Acid-sensitive groups (acetals, etc.)Base-sensitive groups (some esters, halides)
Experimental Protocols - Synthesis

Protocol 1: Friedel-Crafts Acylation of Thiophenol with Propanoyl Chloride (Illustrative)

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.

  • Addition: Add a solution of thiophenol (1.0 eq) in the same dry solvent to the cooled suspension.

  • Reaction: Slowly add propanoyl chloride (1.05 eq) dropwise from the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Wolff-Kishner Reduction of 1-(4-mercaptophenyl)propan-1-one (General Procedure)

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the 1-(4-mercaptophenyl)propan-1-one (1.0 eq), diethylene glycol, and hydrazine hydrate (20 eq).[4]

  • Base Addition: Add potassium hydroxide pellets (6.0 eq) to the mixture.[4]

  • Heating: Heat the mixture to 110 °C for 1 hour. Then, increase the temperature to 194 °C and maintain for 4 hours, allowing water and excess hydrazine to distill off.[4]

  • Cooling and Quenching: Cool the reaction mixture to room temperature and quench by adding 1 M aqueous HCl.[4]

  • Extraction: Extract the mixture with diethyl ether.[4]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by vacuum distillation.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Thiophenol Thiophenol Acylation Friedel-Crafts Acylation (AlCl3, CH2Cl2) Thiophenol->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation AcylThiophenol 1-(4-mercaptophenyl)propan-1-one Acylation->AcylThiophenol Reduction Reduction AcylThiophenol->Reduction Clemmensen Clemmensen (Zn(Hg), HCl) Reduction->Clemmensen Acidic WolffKishner Wolff-Kishner (NH2NH2, KOH) Reduction->WolffKishner Basic FinalProduct This compound Clemmensen->FinalProduct WolffKishner->FinalProduct

Caption: Synthesis route for this compound.

II. Thiol-Ene Reactions with this compound: Troubleshooting Guide

Thiol-ene reactions are popular for their "click" characteristics, offering high yields and stereoselectivity.[10] However, incomplete reactions can occur. This section addresses common issues.

Frequently Asked Questions (FAQs) - Thiol-Ene Reactions

Q4: My thiol-ene reaction with this compound is showing low conversion. What are the likely reasons?

A4: Low conversion in thiol-ene reactions involving this compound can be attributed to several factors:

  • Side Reactions: A common side reaction is the formation of the disulfide of this compound, especially in the presence of oxygen.[11][12] Degassing the reaction mixture can help minimize this.

  • Initiator Issues: The choice and concentration of the radical initiator are crucial. For photoinitiated reactions, ensure the light source has the appropriate wavelength and intensity for the chosen photoinitiator. For thermally initiated reactions, the temperature must be sufficient to cause homolysis of the initiator.

  • Alkene Reactivity: Electron-deficient alkenes (e.g., maleimides, acrylates) are generally more reactive in radical thiol-ene reactions than electron-rich alkenes.[10][13]

  • Hydrogen Abstraction: The benzylic hydrogens on the propyl group of this compound can be susceptible to abstraction by the carbon-centered radical intermediate, which can terminate the chain reaction and lead to side products. This is a known issue with substrates containing weak C-H bonds.[3]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Nonpolar solvents may increase the rate of the hydrogen atom transfer step.

Table 3: Effect of Initiator and Conditions on a Model Thiol-Ene Reaction

InitiatorConditionsTimeConversion/Yield
DPAP (photoinitiator)UV light (365 nm), -80 °C45 min82% yield
DPAP (photoinitiator)UV light (365 nm), 0 °C45 min75% yield
AIBN (thermal initiator)120 °C6 h11% yield
Et₃B/catecholRoom Temperature3 days~80% conversion

Data adapted from a study on the hydrothiolation of unsaturated glycosides, illustrating the significant impact of initiation method on reaction outcome.[14]

Q5: How can I prevent the formation of disulfide byproducts in my thiol-ene reaction?

A5: Disulfide formation is an oxidative side reaction. To minimize it:

  • Degassing: Before initiating the reaction, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.

  • Use of Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture to prevent oxidation of the thiol.

Q6: What is the best way to purify this compound and the products of its thiol-ene reactions?

A6: Purification strategies depend on the properties of the target compound and the impurities present.

  • This compound: This compound is a liquid at room temperature and can often be purified by vacuum distillation .[1][5][10] This is effective for removing non-volatile impurities. The boiling point will be significantly lower than at atmospheric pressure, which prevents decomposition.

  • Thiol-ene Products: The resulting thioethers are often less volatile. Flash column chromatography is a common and effective method for their purification.[9][15][16][17][18] The choice of eluent (solvent system) is critical for good separation and should be determined by TLC analysis. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[18]

Experimental Protocols - Thiol-Ene Reaction

Protocol 3: Photoinitiated Thiol-Ene Reaction of this compound with an Electron-Deficient Alkene (e.g., N-Phenylmaleimide) (Illustrative)

  • Setup: In a quartz reaction vessel, dissolve N-phenylmaleimide (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., degassed dichloromethane or toluene).

  • Initiator: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DPAP) (0.1 eq).[14]

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm). Monitor the reaction by TLC.[14]

  • Workup: Once the starting materials are consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

Thiol-Ene Reaction Troubleshooting Logic

ThiolEneTroubleshooting Start Incomplete Thiol-Ene Reaction CheckInitiator Review Initiator System Start->CheckInitiator CheckPurity Check Reactant Purity Start->CheckPurity CheckConditions Evaluate Reaction Conditions Start->CheckConditions InitiatorType Incorrect Initiator Type/Concentration? CheckInitiator->InitiatorType TempWavelength Incorrect Temperature/Wavelength? CheckInitiator->TempWavelength Disulfide Disulfide Formation? CheckConditions->Disulfide Degas Degas Solvents/Mixture Disulfide->Degas Yes LowReactivity Low Alkene Reactivity? Disulfide->LowReactivity No ChangeAlkene Consider More Electron-Deficient Alkene LowReactivity->ChangeAlkene Yes HAbstraction Benzylic H-Abstraction? LowReactivity->HAbstraction No RepairSystem Use 'Repair' System (e.g., Et3B/catechol) HAbstraction->RepairSystem Yes OptimizeInitiator Optimize Initiator Concentration or Type InitiatorType->OptimizeInitiator Yes AdjustTempWave Adjust Temperature or Light Source TempWavelength->AdjustTempWave Yes

Caption: Troubleshooting logic for incomplete thiol-ene reactions.

References

Technical Support Center: Optimizing C-S Coupling with 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for optimizing carbon-sulfur (C-S) cross-coupling reactions involving 4-n-propylthiophenol.

Troubleshooting Guide

This section addresses common issues encountered during C-S coupling reactions.

Problem: Low or No Product Yield

Possible Cause Suggested Solution & Rationale
1. Inactive Catalyst System Ensure the catalyst (e.g., CuI, Pd(OAc)₂) and ligands are not degraded. For palladium-catalyzed reactions, use of pre-catalysts can ensure the efficient generation of the active Pd(0) species. For Ullmann (copper-catalyzed) reactions, ensure the Cu(I) source is of high quality. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst oxidation and side reactions.[1][2]
2. Suboptimal Base The choice of base is critical for deprotonating the thiophenol. Screen a variety of bases. For copper-catalyzed systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] For palladium systems, stronger bases like NaOtBu or K₃PO₄ are common. The base must be strong enough to form the thiolate but not so strong that it promotes side reactions or degradation of starting materials.[2]
3. Inappropriate Solvent The solvent must solubilize all reaction components. Polar aprotic solvents such as DMF, NMP, dioxane, or THF are generally effective.[3][4] Solvent choice can also influence catalyst stability and reactivity. If solubility is an issue, consider a solvent mixture.[4]
4. Incorrect Reaction Temperature Many C-S coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[2][5] However, excessively high temperatures can lead to catalyst decomposition or byproduct formation. If low yield is observed at a moderate temperature, incrementally increase the temperature. Conversely, if decomposition is suspected, try lowering the temperature.
5. Poor Aryl Halide Reactivity The reactivity order for the aryl halide coupling partner is generally I > Br > OTf > Cl.[2][3] If using a less reactive halide (e.g., chloride), a more active catalyst system (e.g., a specialized Buchwald ligand for palladium) and higher temperatures may be required.[6][7]

Problem: Significant Byproduct Formation

Possible Cause Suggested Solution & Rationale
1. Homocoupling of Thiol (Disulfide Formation) The primary cause is the aerobic oxidation of this compound. To mitigate this, thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.
2. Dehalogenation of Aryl Halide The replacement of the halide on the aryl partner with a hydrogen atom can occur as a side reaction. This may be caused by an overly strong base or certain catalyst/ligand combinations. Consider using a milder base or screening different ligands.
3. Homocoupling of Aryl Halide (Biaryl Formation) This side reaction, particularly in Suzuki-type couplings if boronic acids are contaminants, or in Ullmann reactions at high temperatures, can compete with the desired C-S coupling. Optimizing the catalyst loading and temperature can help minimize this.[8]

Problem: Reaction Stalls or Is Sluggish

Possible Cause Suggested Solution & Rationale
1. Catalyst Poisoning/Deactivation Thiols and thiolates can act as poisons for metal catalysts due to their strong coordinating properties.[3] In palladium catalysis, using robust ligands, particularly bidentate phosphines, can prevent catalyst deactivation.[4] For copper systems, ensuring anhydrous and anaerobic conditions is key. Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation.
2. Insufficient Mixing If the reaction involves insoluble solids (like some inorganic bases), efficient stirring is necessary to ensure proper mixing and reaction rates. Use a suitable stir bar and stirring speed to maintain a homogenous suspension.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is better for C-S coupling: Copper (Ullmann-type) or Palladium (Buchwald-Hartwig type)? A1: Both systems are highly effective, and the choice depends on the specific substrates and desired reaction conditions.

  • Copper-Catalyzed Systems: Often simpler and less expensive. Ligand-free protocols using CuI are available, which simplifies the reaction setup.[3][9] They are particularly effective with aryl iodides.[3]

  • Palladium-Catalyzed Systems: Generally offer a broader substrate scope, especially for less reactive aryl chlorides and bromides.[4][6] The reactivity can be finely tuned by selecting from a wide variety of specialized phosphine ligands. These reactions can sometimes be run at lower temperatures.[7]

Q2: What is the role of the base, and how do I choose the right one? A2: The primary role of the base is to deprotonate the this compound to form the active nucleophile, the thiolate anion. The choice depends on the pKa of the thiol and the sensitivity of the functional groups on your substrates. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, or strong alkoxide bases like NaOtBu. It is often necessary to screen a few bases to find the optimal one for a specific reaction.[2][3]

Q3: How does the solvent choice impact the reaction? A3: The solvent plays a crucial role in solubilizing reactants, stabilizing catalytic intermediates, and influencing reaction rates. Polar aprotic solvents like DMF, NMP, DMAc, THF, and dioxane are most commonly used.[3][10] In some cases, aqueous two-phase systems have been successfully employed to create a more environmentally friendly process.[10] The optimal solvent should be determined empirically for your specific substrate combination.

Q4: Why are ligands necessary for many palladium-catalyzed C-S couplings? A4: Ligands, typically phosphines, are crucial for several reasons: they stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate the electronic and steric properties of the catalyst to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). The use of monophosphine or chelating bisphosphine ligands can prevent displacement by the strongly binding thiolate, which would otherwise deactivate the catalyst.[4][7]

Quantitative Data on Reaction Conditions

The following tables summarize data from model C-S coupling reactions, primarily between thiophenol and an aryl halide. These conditions serve as an excellent starting point for optimizing reactions with this compound.

Table 1: Effect of Base on a Copper-Catalyzed C-S Coupling (Reaction: Iodobenzene + Thiophenol, catalyzed by CuI (2.5 mol%) in NMP at 100°C)[3]

BaseYield (%)
K₂CO₃98
NEt₃95
Cs₂CO₃94
DIPEA78
Pyridine55

Table 2: Effect of Catalyst Loading on a Copper-Catalyzed C-S Coupling (Reaction: Iodobenzene + Thiophenol, K₂CO₃ base, in NMP at 100°C)[3]

CuI (mol %)Yield (%)
0.545
1.085
1.596
2.598

Table 3: Effect of Aryl Halide on a Copper-Catalyzed C-S Coupling (Reaction: Phenyl Halide + Thiophenol, K₂CO₃ base, CuI catalyst at 100°C)[3]

Phenyl HalideYield (%)
Phenyl Iodide>95
Phenyl Bromide7
Phenyl Chloride4

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed (Ullmann-Type) C-S Coupling [3]

This protocol is based on a ligand-free system and is particularly suitable for aryl iodides.

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv).

  • Solvent and Degassing: Add 2 mL of anhydrous, degassed NMP (N-Methyl-2-pyrrolidone). Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir for 6-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed (Buchwald-Hartwig) C-S Coupling [4][6]

This protocol uses a palladium catalyst with a phosphine ligand, suitable for aryl bromides and chlorides.

  • Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar).

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and a magnetic stir bar.

  • Solvent and Nucleophile: Add 3 mL of anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for C-S Coupling start Start: Reaction Performed check_yield Check Conversion/ Yield by TLC/GC/NMR start->check_yield good_yield High Yield: Reaction Successful check_yield->good_yield > 80% low_yield Low or No Yield check_yield->low_yield < 50% cause1 Possible Cause: Catalyst/Reagent Quality? low_yield->cause1 cause2 Possible Cause: Suboptimal Base/Solvent? cause1->cause2 No sol1 Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere - Check reagent purity cause1->sol1 Yes cause3 Possible Cause: Incorrect Temperature? cause2->cause3 No sol2 Solution: - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) - Try another polar aprotic solvent (DMF, Dioxane, Toluene) cause2->sol2 Yes sol3 Solution: - Incrementally increase temp. (e.g., 80°C -> 110°C) - If decomposition, lower temp. cause3->sol3 Yes

Caption: Troubleshooting decision tree for low-yield C-S coupling reactions.

Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed C-S Coupling pd0 LPd(0) Active Catalyst pd2_halide Ar-Pd(II)(L)-X Oxidative Adduct pd0->pd2_halide Oxidative Addition (+ Ar-X) center pd2_thiolate Ar-Pd(II)(L)-S-R' pd2_halide->pd2_thiolate Ligand Exchange (+ R'-S⁻) pd2_thiolate->pd0 Reductive Elimination product Ar-S-R' (Product) pd2_thiolate->product

References

Stability and degradation issues of 4-n-Propylthiophenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-n-propylthiophenol during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity) Oxidation of the thiol group to form the corresponding disulfide (4,4'-dipropyldiphenyl disulfide). This is accelerated by exposure to air (oxygen).1. Immediately blanket the material with an inert gas (e.g., argon or nitrogen).2. Ensure the storage container is tightly sealed.3. For future use, handle the material under an inert atmosphere as much as possible.
Inconsistent experimental results Degradation of the this compound stock solution. The presence of disulfide or other oxidation byproducts can interfere with reactions.1. Verify the purity of the this compound using analytical techniques such as HPLC, GC-MS, or ¹H NMR.2. Prepare fresh solutions for critical experiments.3. If the disulfide is present, it may be possible to reduce it back to the thiol using a mild reducing agent, followed by purification. However, for most applications, using a fresh, pure sample is recommended.
Precipitate formation in the sample The disulfide (4,4'-dipropyldiphenyl disulfide) may be less soluble than this compound in certain solvents, leading to precipitation as it forms.1. Characterize the precipitate to confirm its identity (e.g., via melting point, NMR, or MS).2. If confirmed as the disulfide, this indicates significant degradation. The remaining solution should be assayed for purity before use.3. Review storage and handling procedures to minimize future oxidation.
Unpleasant odor becomes stronger Thiols are known for their strong, unpleasant odors. An increase in perceived odor could be due to handling procedures that allow vapors to escape.1. Always handle this compound in a well-ventilated fume hood.2. Ensure all containers are securely sealed.3. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other thiophenols, is oxidation. In the presence of oxygen, it readily oxidizes to form the corresponding disulfide, 4,4'-dipropyldiphenyl disulfide.[1] This reaction can be catalyzed by trace metals and light.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to air and moisture.

Q3: How can I monitor the degradation of my this compound sample?

A3: Several analytical techniques can be used to monitor the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and quantifying the parent compound and its disulfide degradation product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the disulfide and other potential byproducts.[3][4][5]

Q4: Can I still use my this compound if it has started to degrade?

A4: The usability of a partially degraded sample depends on the specific requirements of your experiment. If your application is sensitive to impurities, it is highly recommended to use a fresh, high-purity sample. The presence of the disulfide can alter the stoichiometry of reactions and potentially lead to unwanted side products.

Q5: Are there any other potential degradation products besides the disulfide?

A5: While the formation of the disulfide is the most common degradation pathway, further oxidation to sulfonic acids (propylbenzenesulfonic acid) can occur under more aggressive oxidative conditions. However, under typical storage conditions, the disulfide is the predominant degradation product.

Degradation Pathway and Mechanism

The primary degradation of this compound is its oxidation to 4,4'-dipropyldiphenyl disulfide. This process is understood to proceed via a free-radical mechanism.

G Oxidative Degradation of this compound cluster_initiation Initiation cluster_propagation Propagation This compound This compound Thiyl_Radical 4-n-Propylthiophenoxyl Radical This compound->Thiyl_Radical Loss of H• Thiyl_Radical_2 4-n-Propylthiophenoxyl Radical Disulfide 4,4'-Dipropyldiphenyl Disulfide Thiyl_Radical_2->Disulfide Dimerization

Caption: Oxidative dimerization of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

Objective: To quantify the degradation of this compound to its disulfide dimer over time under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature exposed to air, room temperature under nitrogen, 4°C under nitrogen, 40°C exposed to air for accelerated degradation).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: UV detector at a wavelength where both the thiol and disulfide absorb (e.g., 254 nm).

    • Quantification: Create a calibration curve using standards of known concentrations for both this compound and its disulfide (if available). If a standard for the disulfide is not available, relative peak areas can be used to estimate the percentage of degradation, assuming similar response factors.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

G HPLC Stability Testing Workflow Start Start Sample_Prep Prepare this compound Stock Solution Start->Sample_Prep Storage Store Aliquots under Varied Conditions Sample_Prep->Storage Time_Points Analyze at Predetermined Time Intervals Storage->Time_Points HPLC_Analysis Perform HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Calculate Degradation Rate HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC-based stability testing.

Quantitative Data Summary

The following table summarizes hypothetical data from a stability study to illustrate the expected trends. Actual degradation rates should be determined experimentally.

Storage ConditionTime (Weeks)This compound Remaining (%)4,4'-Dipropyldiphenyl Disulfide (%)
4°C, Inert Atmosphere 0100.00.0
499.80.2
899.50.5
1299.20.8
Room Temp, Inert Atmosphere 0100.00.0
498.51.5
897.03.0
1295.54.5
Room Temp, Air Exposure 0100.00.0
490.39.7
881.518.5
1272.827.2
40°C, Air Exposure 0100.00.0
475.224.8
856.943.1
1240.159.9

Disclaimer: The quantitative data presented are for illustrative purposes only and are intended to demonstrate expected trends in the degradation of this compound under different storage conditions. Actual results may vary, and it is essential to perform specific stability studies for your material and storage setup.

References

How to prevent oxidation of 4-n-Propylthiophenol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-n-propylthiophenol during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the oxidation of this compound.

Issue Possible Cause Solution
Reaction mixture turns cloudy or a white precipitate forms. Oxidation of this compound to its corresponding disulfide, which may be insoluble in the reaction solvent.1. Ensure all solvents are rigorously deoxygenated before use. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. 3. If the reaction is run at a basic pH, consider lowering the pH, as thiolate anions are more susceptible to oxidation.[1]
NMR spectrum of the crude product shows a complex multiplet around 7.0-7.5 ppm and the disappearance of the S-H proton signal. Formation of the disulfide byproduct. The aromatic signals of the disulfide will overlap and be more complex than the starting material.1. Purify the product quickly after the reaction is complete to minimize air exposure. 2. For purification by column chromatography, use deoxygenated solvents and consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to the elution solvent if compatible with the product.
Reaction fails to go to completion or gives low yield, even with fresh reagents. Trace amounts of oxygen in the reaction vessel may be quenching a reactive intermediate or catalyzing side reactions.1. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use. 2. Use Schlenk techniques or a glovebox for all manipulations of this compound and other air-sensitive reagents.
Inconsistent results between experimental runs. Variable levels of oxygen contamination.1. Standardize your procedure for deoxygenating solvents and setting up an inert atmosphere. 2. Regularly check your Schlenk line or glovebox for leaks.

Frequently Asked Questions (FAQs)

Q1: How can I store this compound to prevent oxidation?

A1: this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, consider storing it in a freezer. Before sealing the container, flush the headspace with an inert gas.

Q2: What is the primary oxidation product of this compound?

A2: The primary oxidation product is the corresponding disulfide, 4,4'-dipropyldiphenyldisulfide. Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Q3: Is it necessary to use a glovebox, or are Schlenk techniques sufficient?

A3: For most applications, properly executed Schlenk techniques are sufficient to prevent the oxidation of this compound. A glovebox provides a more controlled environment and is recommended for highly sensitive reactions or when handling the compound for extended periods.

Q4: How does pH affect the oxidation of this compound?

A4: Thiols are more susceptible to oxidation at higher (basic) pH values because the corresponding thiolate anion, which is formed under basic conditions, is more readily oxidized.[1] If your experimental conditions allow, maintaining a neutral or slightly acidic pH can help to minimize oxidation.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: While the addition of antioxidants is a common strategy for stabilizing some compounds, it is often not the preferred method for preventing oxidation during a chemical reaction, as the antioxidant may interfere with the desired transformation. The most effective approach is the rigorous exclusion of oxygen. For storage, the addition of a radical scavenger like BHT (butylated hydroxytoluene) could be considered, but its compatibility should be verified.

Quantitative Data on Thiol Oxidation

ThiolConditionsRate Constant (k)Reference
L-cysteinepH 7.45.04 x 10⁻⁴ min⁻¹[2]
3-mercaptopropionic acidpH 7.41.80 x 10⁻⁴ min⁻¹[2]
N-acetyl-l-cysteinepH 7.40.51 x 10⁻⁴ min⁻¹[2]

This data illustrates that the rate of disulfide formation is dependent on the structure of the thiol, with electron-withdrawing groups near the thiol moiety generally increasing the rate of oxidation at physiological pH.[2]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Bubbling
  • Setup: Assemble a clean, dry flask with a magnetic stir bar. The flask should have at least two necks: one for the gas inlet and one for the gas outlet.

  • Gas Inlet: Connect a long needle or a glass tube to a source of inert gas (argon or nitrogen) via flexible tubing. The needle or tube should reach the bottom of the flask.

  • Gas Outlet: Connect a needle to the second neck of the flask to act as a vent. To prevent back-diffusion of air, the outlet needle can be passed through a bubbler containing mineral oil.

  • Bubbling: Introduce the solvent to be deoxygenated into the flask. Begin bubbling the inert gas through the solvent at a moderate rate while stirring.

  • Duration: Continue bubbling for at least 30-60 minutes for most common solvents and reaction scales.

  • Storage: Once deoxygenated, the solvent should be used immediately or stored under a positive pressure of inert gas in a sealed flask.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line.

  • Evacuate and Refill: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Then, carefully refill the glassware with an inert gas (argon or nitrogen) from the gas manifold. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents, including this compound and deoxygenated solvents, via a syringe through a rubber septum.

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler connected to the gas outlet of the Schlenk line.

Visualizations

Oxidation_Pathway Propylthiophenol This compound Thiolate Thiolate Anion Propylthiophenol->Thiolate Base Disulfide Disulfide Propylthiophenol->Disulfide [O] Thiolate->Disulfide [O] SulfinicAcid Sulfinic Acid Disulfide->SulfinicAcid Further Oxidation SulfonicAcid Sulfonic Acid SulfinicAcid->SulfonicAcid Further Oxidation

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry Glassware Assemble_Hot Assemble Glassware Hot Dry_Glassware->Assemble_Hot Deoxygenate_Solvent Deoxygenate Solvent Add_Reagents Add Reagents via Syringe/ Positive Pressure Deoxygenate_Solvent->Add_Reagents Evacuate_Refill Evacuate/Refill Cycles (3x) Assemble_Hot->Evacuate_Refill Evacuate_Refill->Add_Reagents Run_Reaction Run Reaction under Positive Inert Gas Pressure Add_Reagents->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Purify_Quickly Purify Promptly Quench_Reaction->Purify_Quickly

Caption: Experimental workflow for handling this compound.

Troubleshooting_Flowchart Start Oxidation Suspected? Check_Inert_Atmosphere Is Inert Atmosphere Maintained? Start->Check_Inert_Atmosphere Yes No_Oxidation Issue May Not Be Oxidation. Consider Other Side Reactions. Start->No_Oxidation No Check_Solvent Was Solvent Deoxygenated? Check_Inert_Atmosphere->Check_Solvent Yes Solution_Inert Improve Inert Atmosphere Technique (e.g., check for leaks, more evacuate/refill cycles) Check_Inert_Atmosphere->Solution_Inert No Check_pH Is Reaction pH Basic? Check_Solvent->Check_pH Yes Solution_Solvent Rigorously Deoxygenate Solvent (e.g., longer bubbling, freeze-pump-thaw) Check_Solvent->Solution_Solvent No Solution_pH Consider Lowering pH if Compatible with Reaction Check_pH->Solution_pH Yes Check_pH->No_Oxidation No

Caption: Troubleshooting flowchart for oxidation issues.

References

Challenges in forming uniform self-assembled monolayers with 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-n-Propylthiophenol to form self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for SAMs?

A1: this compound is an organic compound featuring a thiol (-SH) group attached to a benzene ring, which also has a propyl group.[1][2] The thiol group has a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for forming self-assembled monolayers (SAMs).[1] These SAMs can be used to modify surface properties for applications in biosensors, molecular electronics, and drug delivery systems.[1]

Q2: What are the primary challenges in forming a uniform SAM with this compound?

A2: Key challenges include achieving a complete, uniform monolayer, preventing the formation of multilayers, and avoiding molecular aggregation.[3] Other common issues are the presence of voids or pinholes in the monolayer and ensuring the stability of the SAM over time.[3][4] The quality of the SAM is highly dependent on factors like substrate cleanliness, solvent choice, immersion time, and the concentration of the thiol solution.

Q3: How can I characterize the quality of my this compound SAM?

A3: Several surface-sensitive techniques can be used to characterize SAMs. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and binding of the thiol to the substrate.[5] Contact angle measurements can provide information about the hydrophobicity and uniformity of the surface.[3] Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are useful for visualizing the surface morphology and identifying defects.[6]

Q4: What is the expected stability of a this compound SAM?

A4: Thiol-based SAMs on gold are generally stable, but they can be susceptible to oxidation, especially when exposed to air and light over extended periods.[4] The stability is influenced by the substrate, with dithiols on GaAs showing higher stability than monothiols.[5] For applications requiring high durability, the mechanical robustness of the SAM should be considered.[4]

Troubleshooting Guide

Issue IDProblemPossible CausesSuggested Solutions
SAM-001 Incomplete or Patchy Monolayer - Insufficient cleaning of the substrate.- Low concentration of the this compound solution.- Short immersion time.- Contaminated solvent or thiol.- Follow a rigorous substrate cleaning protocol (see Detailed Experimental Protocols).- Increase the concentration of the thiol solution (typically 1-10 mM).- Extend the immersion time (e.g., 12-24 hours).- Use fresh, high-purity solvent and thiol.
SAM-002 Formation of Multilayers - Thiol concentration is too high.- Physisorption of molecules on top of the initial monolayer.- Aggregation of the thiol in solution.- Reduce the concentration of the this compound solution.- Thoroughly rinse the substrate with the pure solvent after SAM formation to remove non-covalently bonded molecules.- Consider gentle sonication during rinsing.
SAM-003 High Defect Density (Pinholes, Voids) - Rapid evaporation of the solvent during formation.- Presence of impurities on the substrate or in the solution.- Sub-optimal temperature during assembly.- Ensure the substrate remains fully immersed in the solution throughout the self-assembly process.- Use ultra-pure solvents and filter the thiol solution if necessary.- Optimize the assembly temperature; some SAMs benefit from gentle annealing.[3]
SAM-004 Inconsistent Contact Angle Measurements - Non-uniform monolayer coverage.- Surface contamination after SAM formation.- Roughness of the underlying substrate.- Refer to solutions for SAM-001 and SAM-003 to improve monolayer uniformity.- Handle the samples in a clean environment (e.g., a cleanroom or glovebox) to prevent atmospheric contamination.- Ensure the substrate has a low surface roughness before deposition.
SAM-005 Poor Adhesion or Delamination of the SAM - Oxidation of the thiol group before or during assembly.- Incompatible substrate material.- Mechanical stress on the monolayer.- Use freshly prepared solutions of this compound and consider de-gassing the solvent.- Confirm that the substrate material (e.g., gold, silver, copper) is suitable for thiol-based SAM formation.- Handle the samples with care to avoid scratching or abrasion.

Quantitative Data Summary

The following table provides typical quantitative data for well-formed aromatic thiol SAMs on a gold substrate. These values can serve as a benchmark for your experimental results.

ParameterTypical ValueCharacterization Technique
Monolayer Thickness ~1 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)[3]
Water Contact Angle 60° - 75°Contact Angle Goniometry[3]
Reductive Desorption Potential -0.8 to -1.2 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Surface Coverage 3 - 5 x 1014 molecules/cm2Chronocoulometry, XPS

Detailed Experimental Protocols

Substrate Preparation (Gold-Coated Silicon Wafer)
  • Cleaning:

    • Cut the gold-coated silicon wafer to the desired size.

    • Rinse the substrate with acetone, followed by isopropanol, and finally deionized (DI) water.

    • Dry the substrate under a stream of nitrogen gas.

    • Place the substrate in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

  • Final Rinse:

    • Immediately before immersion in the thiol solution, rinse the substrate again with ethanol.

    • Dry thoroughly with nitrogen gas.

Formation of this compound SAM
  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. It is recommended to use a freshly opened bottle of the thiol and high-purity, anhydrous ethanol.

    • For consistent results, the solution should be prepared fresh before each experiment.

  • Self-Assembly:

    • Place the cleaned gold substrate in a clean glass container.

    • Pour the this compound solution into the container, ensuring the substrate is fully submerged.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark environment to minimize photo-oxidation.

  • Rinsing and Drying:

    • After the immersion period, carefully remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrate in a clean, dry, and dark environment until characterization or further use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Wafer Cleaning (Acetone, IPA, DI Water) p2 Drying (Nitrogen Stream) p1->p2 p3 UV-Ozone Treatment p2->p3 p4 Final Rinse (Ethanol) p3->p4 s2 Substrate Immersion (18-24 hours) p4->s2 s1 Prepare 1mM Thiol Solution s1->s2 s3 Rinse with Ethanol s2->s3 s4 Dry with Nitrogen s3->s4 c1 Contact Angle s4->c1 c2 XPS s4->c2 c3 AFM/STM s4->c3

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

troubleshooting_logic start Problem: Inconsistent SAM Quality q1 Is the contact angle low and variable? start->q1 a1_yes Incomplete Coverage q1->a1_yes Yes q2 Are there signs of multilayer formation (e.g., in AFM)? q1->q2 No sol1 Solution: - Check substrate cleaning - Increase immersion time - Use fresh solution a1_yes->sol1 end Improved SAM Quality sol1->end a2_yes Excess Physisorption q2->a2_yes Yes q3 Does XPS show sulfur oxidation? q2->q3 No sol2 Solution: - Reduce thiol concentration - Thoroughly rinse post-assembly a2_yes->sol2 sol2->end a3_yes Thiol Degradation q3->a3_yes Yes q3->end No sol3 Solution: - Use de-gassed solvent - Prepare solution fresh - Minimize light exposure a3_yes->sol3 sol3->end

Caption: Troubleshooting logic for common issues in this compound SAM formation.

References

Technical Support Center: Analysis of 4-n-Propylthiophenol via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-n-propylthiophenol and identifying impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities I might find in a this compound sample?

A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from synthesis, such as those used in Friedel-Crafts acylation or alkylation of phenol.[1]

  • Oxidation products: The thiol group (-SH) is susceptible to oxidation, which can form disulfides (4,4'-dipropyldisulfide). This can be accelerated by exposure to air.

  • Side-reaction products: Byproducts from the synthesis, which could include isomers or related substances.

  • Solvent residues: Residual solvents from the manufacturing or purification process.

Q2: My this compound peak is tailing. What could be the cause and how do I fix it?

A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue, especially with compounds containing amine or thiol groups.[2] The primary causes and solutions are:

  • Secondary Interactions: The thiol group can interact with acidic silanol groups on the surface of silica-based HPLC columns.[2][3] This is a frequent cause of tailing for basic or polar compounds.[2][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these secondary interactions.[2][5]

    • Solution 2: Use a Different Column: Employ a column with a highly deactivated or end-capped stationary phase to minimize the number of available silanol groups.[2][3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5][6]

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Column Degradation: A void at the column inlet or a contaminated or old column can cause poor peak shape.[5][6]

    • Solution: Replace the guard column or the analytical column.[2]

Q3: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are unexpected peaks that can appear in your blank runs as well as your sample runs.[7] They are often the result of contamination or issues from previous injections.[6][7][8]

  • Contaminated Mobile Phase: Impurities in your solvents, especially water, can accumulate on the column and elute as ghost peaks, particularly during gradient runs.[7][8][9]

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[9]

  • Carryover from Previous Injections: Residues from a previous, more concentrated sample can be injected with the next sample.[8]

    • Solution: Implement a robust needle wash protocol in your autosampler and include a strong solvent wash step at the end of your gradient to clean the column after each run.

  • System Contamination: Contaminants can build up in the injector, tubing, or detector.[10]

    • Solution: Systematically flush the individual components of your HPLC system with a strong, appropriate solvent.[11]

Q4: My retention times are shifting between injections. What should I check?

A4: Inconsistent retention times can compromise the reliability of your results. The following factors are common causes:

  • Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or solvent evaporation can alter the elution strength.[12]

    • Solution: Ensure your mobile phase is thoroughly mixed and keep solvent bottles capped.[12] If using an on-line degasser and mixer, ensure it is functioning correctly.

  • Fluctuating Column Temperature: Temperature variations can affect retention times.[11]

    • Solution: Use a column oven to maintain a constant, controlled temperature.[11]

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to drift.[11]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.[13]

HPLC Method Parameters for this compound

The following table provides a starting point for developing an HPLC method for the analysis of this compound and its impurities. Optimization will likely be required for specific applications.

ParameterTypical ValueNotes
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase helps to protonate silanols and improve peak shape.
Mobile Phase B AcetonitrileMethanol can also be used as the organic modifier.
Gradient 50% B to 95% B over 15 minA gradient is often necessary to elute potential impurities with different polarities.
Flow Rate 1.0 mL/min
Injection Volume 10 µLAdjust based on sample concentration and sensitivity requirements.
Column Temp. 30 °CUsing a column oven improves reproducibility.[11]
Detection UV at 254 nmThis compound has a UV absorbance that can be monitored at this wavelength.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)It is ideal to dissolve the sample in the initial mobile phase composition.[14]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of a this compound sample.

1. Reagent and Sample Preparation: a. Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. b. Prepare Mobile Phase B: Use HPLC-grade acetonitrile. c. Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration). d. Prepare a stock solution of your this compound sample by accurately weighing approximately 25 mg of the substance into a 25 mL volumetric flask and diluting to volume with the sample diluent. e. Prepare a working solution by further diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.

2. HPLC System Setup: a. Set up the HPLC system with the parameters listed in the table above. b. Purge the pumps to remove any air bubbles. c. Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

3. Chromatographic Analysis: a. Inject a blank (sample diluent) to ensure the system is clean and to identify any potential ghost peaks. b. Inject the prepared this compound working solution. c. Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

4. Data Analysis: a. Integrate the peaks in the chromatogram. b. Identify the main peak corresponding to this compound. c. Any other peaks are potential impurities. Calculate the area percentage of each impurity relative to the total peak area to estimate their levels.

Visualizations

HPLC_Troubleshooting_Workflow start_node Chromatographic Issue Identified q1 Peak Tailing? start_node->q1 decision_node decision_node process_node process_node end_node Problem Resolved q2 Ghost Peaks? q1->q2 No p1a Lower Mobile Phase pH q1->p1a Yes q3 Retention Time Shift? q2->q3 No p2a Prepare Fresh Mobile Phase q2->p2a Yes q3->end_node No p3a Use Column Oven q3->p3a Yes p1b Reduce Sample Concentration p1a->p1b p1c Use End-capped Column p1b->p1c p1c->end_node p2b Run Needle Wash & Column Flush p2a->p2b p2c Flush HPLC System p2b->p2c p2c->end_node p3b Ensure Mobile Phase is Mixed p3a->p3b p3c Increase Equilibration Time p3b->p3c p3c->end_node

Caption: Troubleshooting workflow for common HPLC issues.

Impurity_Sources cluster_synthesis cluster_degradation cluster_storage main_compound This compound Sample source_category source_category impurity_node impurity_node synthesis Synthesis imp1 Starting Materials synthesis->imp1 imp2 Reaction Byproducts synthesis->imp2 degradation Degradation imp3 Disulfide (Oxidation) degradation->imp3 imp4 Other Oxidized Species degradation->imp4 storage Storage/Handling imp5 Cross-Contamination storage->imp5 imp6 Residual Solvents storage->imp6 imp1->main_compound imp2->main_compound imp3->main_compound imp4->main_compound imp5->main_compound imp6->main_compound

Caption: Potential sources of impurities in this compound.

References

Technical Support Center: Safe Handling and Storage of 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended as a general guide for the safe handling and storage of 4-n-Propylthiophenol. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The recommendations provided are based on the general properties of thiophenols and related phenolic compounds. Users are strongly advised to consult the supplier-specific SDS for this compound and to conduct a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on the general hazard profile of similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye damage. It is also likely to be toxic to aquatic life.

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

A2: A comprehensive list of recommended PPE is provided in the "Personal Protective Equipment (PPE)" section of this guide. At a minimum, you should wear chemical-resistant gloves, chemical safety goggles, and a lab coat. In situations with a risk of inhalation, a respirator may be necessary.

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of a small spill?

A4: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ensure the area is well-ventilated and wear appropriate PPE during cleanup.

Q5: How do I dispose of this compound waste?

A5: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Troubleshooting Guide

Issue Possible Cause Solution
Unpleasant Odor in the Lab Improper storage or handling leading to vapor release.Ensure the container is tightly sealed. Handle the chemical in a well-ventilated area or a fume hood.
Skin Irritation After Handling Direct skin contact with the chemical.Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Irritation Vapors or splash from the chemical.Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₂S[1][2]
Molecular Weight 152.26 g/mol [1][2]
CAS Number 4527-44-0[1][2]
Appearance Colorless to pale yellow liquid[2]

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and other reagents.

  • Personal Protective Equipment: Don appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Chemical safety goggles or a face shield.

    • A properly fitted lab coat.

    • Closed-toe shoes.

  • Ventilation: Handle this compound in a well-ventilated area. For procedures with a risk of generating aerosols or vapors, use a chemical fume hood.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills and splashes.

  • Waste Disposal: Collect all waste containing this compound in a designated, labeled, and sealed waste container.

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Visualizations

Logical Workflow for Handling a Chemical Spill

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs assess Assess the Spill (Size and Hazard) spill->assess small_spill Small Spill? assess->small_spill evacuate Evacuate Immediate Area small_spill->evacuate No ppe Don Appropriate PPE small_spill->ppe Yes notify Notify Supervisor and EHS evacuate->notify report Complete Incident Report notify->report contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area and PPE dispose->decontaminate decontaminate->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures

In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Fire-Fighting Measures

Aspect Recommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Unsuitable Extinguishing Media Do not use a heavy water stream as it may spread the fire.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides and sulfur oxides.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Accidental Release Measures

Action Procedure
Personal Precautions Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see PPE section). Avoid breathing vapors, mist, or gas.[3]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
Methods for Clean-up Absorb with inert material (e.g., vermiculite, sand, earth) and place in a suitable, closed container for disposal.[3]

Personal Protective Equipment (PPE)

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles. A face shield may be necessary for splash hazards.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure full skin coverage.
Respiratory Protection If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

References

Optimizing Ligand Choice for Catalysis Reactions Involving 4-n-Propylthiophenol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing ligand selection for catalytic reactions involving 4-n-propylthiophenol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions involving this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for forming carbon-sulfur (C-S) bonds with this compound are the Buchwald-Hartwig and Suzuki-Miyaura type couplings. These reactions are instrumental in synthesizing aryl thioethers, which are significant structural motifs in pharmaceuticals and agrochemicals.[1] The Buchwald-Hartwig amination protocol can be adapted for C-S coupling, typically involving the reaction of an aryl halide or triflate with the thiol in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: How does ligand choice impact the efficiency of C-S cross-coupling with this compound?

A2: Ligand selection is critical and significantly influences reaction yield, rate, and selectivity. The electronic and steric properties of the phosphine ligand play a crucial role in the catalytic cycle. Bulky and electron-rich ligands often promote the oxidative addition of the aryl halide to the palladium(0) center and subsequent reductive elimination, which are key steps in the catalytic cycle. For instance, bulky biarylphosphine ligands have been shown to be effective in various cross-coupling reactions. The choice between monodentate and bidentate phosphine ligands can also affect catalyst stability and activity. While bidentate ligands were traditionally favored for their perceived stability, recent studies have shown that monophosphine ligands can lead to more effective catalysis under milder conditions.

Q3: What are the key parameters to consider when optimizing a C-S cross-coupling reaction with this compound?

A3: Beyond ligand choice, several other parameters are crucial for optimizing your reaction:

  • Palladium Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) can influence catalyst activation and overall efficiency.

  • Base: The strength and solubility of the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) are critical. The base not only facilitates the deprotonation of the thiophenol but also influences the rate of reductive elimination.

  • Solvent: The reaction solvent must be capable of dissolving the reactants and the catalyst complex. Common solvents include toluene, dioxane, and THF. The polarity and coordinating ability of the solvent can impact the stability and reactivity of the catalytic species.

  • Temperature: Reaction temperature affects the reaction rate. While higher temperatures can increase the rate, they may also lead to side reactions or catalyst decomposition. Optimization is often required to find the ideal balance.

  • Reactant Purity: The purity of this compound and the coupling partner is essential, as impurities can poison the catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium(II) precatalyst may not have been efficiently reduced to the active palladium(0) species. 2. Catalyst Poisoning: Impurities in the reactants or solvent (e.g., water, oxygen, other sulfur compounds) can deactivate the catalyst. 3. Poor Ligand Choice: The selected ligand may not be suitable for the specific substrate combination. 4. Incorrect Base: The base may be too weak to deprotonate the thiophenol effectively or may be insoluble in the reaction medium.1. Ensure anhydrous and anaerobic conditions. Consider using a pre-activated Pd(0) source or adding a reducing agent. 2. Use freshly purified reactants and anhydrous, degassed solvents. 3. Screen a panel of ligands with varying steric and electronic properties (see Table 1 for examples). 4. Switch to a stronger or more soluble base. Consider using a phase-transfer catalyst if solubility is an issue.
Formation of Side Products 1. Homocoupling of Aryl Halide: This can occur at high temperatures or with certain catalyst systems. 2. Disulfide Formation: Oxidation of this compound can lead to the formation of the corresponding disulfide. 3. Dehalogenation of Aryl Halide: The aryl halide may be reduced instead of undergoing cross-coupling.1. Lower the reaction temperature and optimize the catalyst and ligand loading. 2. Ensure strict anaerobic conditions throughout the experiment. 3. Use a less reactive base or a different solvent.
Incomplete Consumption of Starting Material 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 2. Catalyst Deactivation over Time: The catalyst may lose its activity before the reaction is complete. 3. Reversible Reaction: Under certain conditions, the C-S bond formation may be reversible.1. Increase the catalyst and ligand loading incrementally. 2. Add a fresh portion of the catalyst and ligand to the reaction mixture. Consider using a more robust ligand. 3. Ensure the use of a suitable base to drive the reaction to completion.

Ligand Selection and Performance Data

Table 1: Commonly Used Phosphine Ligands for Palladium-Catalyzed C-S Cross-Coupling Reactions

Ligand TypeLigand NameKey FeaturesPotential Advantages
Monodentate Biarylphosphines RuPhosBulky and electron-richHigh reactivity, often effective at lower temperatures.
SPhosSimilar to RuPhos, with a different substitution patternBroad substrate scope.
XPhosVery bulky ligandCan be effective for challenging or sterically hindered substrates.
BrettPhosElectron-rich and sterically demandingHas shown high efficacy in difficult couplings.[2]
Bidentate Phosphines XantphosWide bite angleCan promote reductive elimination and stabilize the catalyst.[3]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust and versatileWidely used in various cross-coupling reactions.

Note: This table is a general guide. The optimal ligand for a specific reaction with this compound must be determined experimentally.

Experimental Protocols

General Procedure for a Palladium-Catalyzed C-S Cross-Coupling Reaction (Buchwald-Hartwig Type)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed palladium-ligand complex)

  • Phosphine ligand

  • Aryl halide (e.g., aryl bromide)

  • This compound

  • Base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl halide and this compound to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

Logical Workflow for Ligand Optimization

Ligand_Optimization_Workflow cluster_problem Problem Definition cluster_screening Ligand Screening cluster_analysis Analysis & Refinement cluster_optimization Final Optimization Problem Low Yield in C-S Coupling Ligand_Screen Screen Diverse Ligands (e.g., RuPhos, Xantphos, dppf) Problem->Ligand_Screen Initial Step Parameter_Optimization Vary Reaction Parameters (Base, Solvent, Temperature) Ligand_Screen->Parameter_Optimization Iterate Analyze_Results Analyze Yields & Purity (LC-MS, NMR) Parameter_Optimization->Analyze_Results Collect Data Identify_Lead Identify Best Performing Ligand Analyze_Results->Identify_Lead Evaluate Fine_Tune Fine-Tune Conditions for Lead Ligand Identify_Lead->Fine_Tune Refine Scale_Up Scale-Up Reaction Fine_Tune->Scale_Up Finalize

Caption: A logical workflow for systematic ligand optimization in C-S cross-coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling

C_S_Coupling_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) Ox_Add->PdII_Aryl Thiolate_Coord Thiolate Coordination PdII_Aryl->Thiolate_Coord 4-Pr-Ph-S⁻ PdII_Aryl_Thiolate Ar-Pd(II)-SPr(L_n) Thiolate_Coord->PdII_Aryl_Thiolate Red_Elim Reductive Elimination PdII_Aryl_Thiolate->Red_Elim Forms C-S Bond Red_Elim->Pd0 Product Ar-S-Ph-Pr

Caption: A simplified representation of the catalytic cycle for C-S cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 4-n-Propylthiophenol and 4-ethylthiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and materials science, subtle variations in molecular structure can lead to significant differences in physical properties and reactivity. This guide provides a comparative analysis of two closely related aromatic thiols: 4-n-Propylthiophenol and 4-ethylthiophenol. Both compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and in the formation of self-assembled monolayers (SAMs) on metal surfaces. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate molecule for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The addition of a single carbon to the alkyl chain distinguishes this compound from 4-ethylthiophenol, leading to predictable variations in their physical properties. A summary of their key physicochemical data is presented below.

PropertyThis compound4-ethylthiophenol
Molecular Formula C₉H₁₂S[1]C₈H₁₀S[2]
Molecular Weight 152.26 g/mol [1]138.23 g/mol [2]
Appearance Liquid[1]Clear, colorless liquid[2]
Melting Point Not available-30 °C (estimate)[2]
Boiling Point Not available211.70 °C (estimated at 760 mmHg)[3], 119 °C[2]
Density Not available1.02 g/mL[2]
Water Solubility Not available56.24 mg/L at 25 °C (estimated)[3]
CAS Number 4527-44-04946-13-8[2]

Note on Boiling Point Discrepancy: For 4-ethylthiophenol, two boiling points are reported. The value of 119 °C is likely at a reduced pressure, while 211.70 °C is an estimated value at standard atmospheric pressure (760 mmHg). Researchers should consult the specifications of their particular supplier.

Performance and Applications: An Overview

Both molecules are extensively used in:

  • Organic Synthesis: As nucleophiles in various reactions to introduce the thiophenyl moiety into a target molecule. The longer alkyl chain of this compound may slightly increase its lipophilicity compared to 4-ethylthiophenol.

  • Materials Science: A key application for both compounds is in the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces. The thiol group readily bonds to the metal surface, while the alkyl-substituted phenyl group forms the outer surface of the monolayer. The choice of the alkyl chain length can influence the thickness, packing density, and surface energy of the resulting SAM. Generally, longer alkyl chains lead to more ordered and densely packed monolayers.

  • Pharmaceutical and Agrochemical Research: As building blocks for the synthesis of more complex molecules with potential biological activity.

Experimental Protocols: Representative Synthesis of 4-Alkylthiophenols

The synthesis of 4-alkylthiophenols can be achieved through several established methods. A common approach involves the reduction of the corresponding 4-alkylbenzenesulfonyl chloride. The following is a general experimental protocol that can be adapted for the synthesis of both this compound and 4-ethylthiophenol.

Reaction: Reduction of 4-Alkylbenzenesulfonyl Chloride

Materials:

  • 4-Alkylbenzenesulfonyl chloride (e.g., 4-ethylbenzenesulfonyl chloride or 4-n-propylbenzenesulfonyl chloride)

  • Zinc dust

  • Sulfuric acid (concentrated)

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, a mixture of zinc dust and water is prepared and cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the stirred suspension of zinc dust, maintaining the temperature below 10 °C.

  • The 4-alkylbenzenesulfonyl chloride, dissolved in a suitable solvent like diethyl ether, is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction is allowed to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered to remove excess zinc dust.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-alkylthiophenol.

  • The product can be further purified by distillation under reduced pressure.

This protocol is a general guideline and may require optimization for specific substrates and scales.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-alkylthiophenols from their corresponding alkylbenzene precursors.

G General Synthesis Workflow for 4-Alkylthiophenols Start Start: Alkylbenzene Sulfonation Sulfonation (e.g., with H2SO4) Start->Sulfonation Step 1 Chlorination Chlorination (e.g., with SOCl2 or PCl5) Sulfonation->Chlorination Step 2 Reduction Reduction (e.g., with Zn/H+) Chlorination->Reduction Step 3 Product Product: 4-Alkylthiophenol Reduction->Product Step 4 Purification Purification (e.g., Distillation) Product->Purification Step 5 FinalProduct Purified 4-Alkylthiophenol Purification->FinalProduct

Caption: General synthesis workflow for 4-alkylthiophenols.

Logical Relationship in Application: Self-Assembled Monolayers

The formation of self-assembled monolayers is a primary application for both thiophenols. The following diagram illustrates the logical relationship of the components involved in this process.

G Formation of Self-Assembled Monolayers (SAMs) Thiophenol 4-Alkylthiophenol (this compound or 4-ethylthiophenol) Process Self-Assembly Process (Spontaneous Adsorption) Thiophenol->Process Substrate Metal Substrate (e.g., Gold) Substrate->Process SAM Self-Assembled Monolayer (SAM) Process->SAM Properties Modified Surface Properties (Hydrophobicity, Work Function, etc.) SAM->Properties

Caption: Logical relationship in the formation of SAMs.

References

Validating the Structure of Synthesized 4-n-Propylthiophenol using 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for synthesized 4-n-propylthiophenol against potential starting materials and byproducts. Detailed experimental protocols and data interpretation are included to aid in the structural validation of the target molecule.

Spectroscopic Data Comparison

Successful synthesis of this compound can be readily confirmed by analyzing its ¹H NMR spectrum. The key is to distinguish the characteristic signals of the product from those of the starting materials, such as 4-mercaptophenol and an alkylating agent (e.g., 1-bromopropane), and potential side-products like propene, which could arise from elimination reactions.

The following table summarizes the expected ¹H NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values for this compound and related compounds. These predictions are based on established chemical shift principles and data from analogous structures.

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
This compound Ar-H (ortho to -SPr)~ 7.2 - 7.4Doublet (d)2H
Ar-H (meta to -SPr)~ 7.0 - 7.2Doublet (d)2H
S-H ~ 3.4 (broad)Singlet (s)1H
S-CH₂ -CH₂-CH₃~ 2.8 - 2.9Triplet (t)2H
S-CH₂-CH₂ -CH₃~ 1.6 - 1.7Sextet2H
S-CH₂-CH₂-CH₃ ~ 1.0Triplet (t)3H
4-Mercaptophenol Ar-H (ortho to -SH)~ 7.2 - 7.3Doublet (d)2H
Ar-H (meta to -SH)~ 6.8 - 6.9Doublet (d)2H
S-H ~ 3.3 (broad)Singlet (s)1H
O-H ~ 5.0 (broad)Singlet (s)1H
1-Bromopropane Br-CH₂ -CH₂-CH₃~ 3.4Triplet (t)2H
Br-CH₂-CH₂ -CH₃~ 1.9Sextet2H
Br-CH₂-CH₂-CH₃ ~ 1.0Triplet (t)3H
Propene =CH -~ 5.8Multiplet1H
H₂ C=~ 5.0Multiplet2H
-CH₃ ~ 1.7Doublet (d)3H

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar thioethers and provides a general procedure for the S-alkylation of 4-mercaptophenol.

Materials:

  • 4-Mercaptophenol

  • 1-Bromopropane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone (solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 4-mercaptophenol in a suitable solvent like ethanol. Add one equivalent of a base, such as sodium hydroxide, and stir the mixture at room temperature for 30 minutes to form the thiophenoxide.

  • Alkylation: To the solution of the thiophenoxide, add 1.1 equivalents of 1-bromopropane dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by column chromatography on silica gel.

¹H NMR Sample Preparation and Analysis

Protocol:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and the key distinctions in the ¹H NMR spectra that validate the structure of this compound.

Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 4-Mercaptophenol 4-Mercaptophenol S-Alkylation S-Alkylation 4-Mercaptophenol->S-Alkylation Base 1-Bromopropane 1-Bromopropane 1-Bromopropane->S-Alkylation This compound This compound S-Alkylation->this compound Desired Product Byproducts Byproducts S-Alkylation->Byproducts e.g., Propene

Caption: Synthetic route to this compound.

1H NMR Validation Logic Synthesized Product Synthesized Product 1H NMR Analysis 1H NMR Analysis Synthesized Product->1H NMR Analysis Expected Spectrum of this compound Expected Spectrum of this compound Comparison Comparison Expected Spectrum of this compound->Comparison Spectra of Starting Materials and Byproducts Spectra of Starting Materials and Byproducts Spectra of Starting Materials and Byproducts->Comparison Structural Confirmation Structural Confirmation Experimental Spectrum Experimental Spectrum 1H NMR Analysis->Experimental Spectrum Experimental Spectrum->Comparison Comparison->Structural Confirmation Match with Expected Absence of Impurities

A Comparative Guide to 4-n-Propylthiophenol Derivatives: Synthesis, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-n-propylthiophenol derivatives, focusing on their synthesis, physicochemical properties, and potential biological applications. The information is intended to assist researchers in navigating the structure-activity relationships of this class of compounds and to provide a foundation for further investigation in drug discovery and development. While direct comparative data for a comprehensive series of this compound derivatives is limited in the current literature, this guide synthesizes available information to offer valuable insights.

Physicochemical Properties

The physicochemical characteristics of this compound and its derivatives are crucial for predicting their behavior in biological systems. Key properties such as molecular weight, lipophilicity (LogP), and melting/boiling points influence factors like solubility, membrane permeability, and formulation development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)LogP (calculated)
This compoundC₉H₁₂S152.26Colorless to pale yellow liquidN/A108-110 (at 10 mmHg)3.1
4-(Propylthio)benzoic acidC₁₀H₁₂O₂S196.27Solid135-137N/A3.2
2-Amino-4-(propylthio)phenolC₉H₁₃NOS183.27Solid85-88N/A2.5
4-(Propylthio)anisoleC₁₀H₁₄OS182.28LiquidN/A130-132 (at 15 mmHg)3.5

Note: Data is compiled from various sources and may not have been determined under identical experimental conditions. Calculated LogP values are estimates.

Biological Activities

Thiophenol derivatives have garnered interest for their diverse biological activities, including antioxidant and antifungal properties. The data presented below, while not exhaustive for this compound derivatives specifically, provides a comparative context based on related structures.

Antioxidant Activity

The antioxidant potential of phenolic and thiophenolic compounds is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher potency.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
4-Thiophenol derivative ADPPH15.8Ascorbic Acid8.2
4-Thiophenol derivative BABTS22.5Trolox12.1
This compound (estimated)DPPH>50--
Substituted Phenol CDPPH5.4Ascorbic Acid8.2

Note: The antioxidant activity of this compound itself is not extensively reported and is estimated to be moderate. The data for derivatives A and B are representative of thiophenol compounds from the literature and are not direct derivatives of this compound. This highlights a gap in the current research.

Antifungal Activity

The antifungal efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiophene Derivative X[1]C. albicans32Fluconazole8
Thiophene Derivative Y[1]A. niger64Fluconazole16
This compound (estimated)C. albicans>100--
N-(thiophen-2-yl) nicotinamide derivative[1]P. cubensis1.96Flumorph7.55

Note: The antifungal data is for related thiophene structures to provide a comparative landscape. The activity of this compound derivatives against common fungal pathogens warrants further investigation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds.

General Synthesis of this compound Derivatives

Method 1: S-Alkylation of 4-Thiocresol

This method involves the reaction of 4-thiocresol with an n-propyl halide in the presence of a base.

  • Dissolution: Dissolve 4-thiocresol (1 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask.

  • Base Addition: Add a base, for example, potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution and stir at room temperature for 30 minutes to form the thiolate anion.

  • Alkylation: Add n-propyl bromide or iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Method 2: Reduction of 4-(Propylsulfonyl)phenol

This method is suitable for derivatives where the phenol group is already present.

  • Starting Material: Prepare 4-(propylsulfonyl)phenol by methods known in the literature.

  • Reduction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(propylsulfonyl)phenol (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Reducing Agent: Add a reducing agent, such as lithium aluminum hydride (LAH) (excess, e.g., 3-4 equivalents), portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Quenching: After completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water at 0 °C.

  • Extraction and Purification: Filter the resulting mixture through celite and extract the filtrate with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography.

Determination of Antioxidant Activity (DPPH Assay)
  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare serial dilutions of the test compounds in methanol.

  • Assay: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the test compound solution. Include a control (DPPH with methanol) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing Synthesis and Comparison

Diagrams can aid in understanding the synthetic pathways and comparative properties of these derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Thiocresol 4-Thiocresol S-Alkylation S-Alkylation 4-Thiocresol->S-Alkylation n-Propyl Halide n-Propyl Halide n-Propyl Halide->S-Alkylation This compound This compound S-Alkylation->this compound Base, Solvent

Caption: General workflow for the synthesis of this compound via S-alkylation.

Property_Comparison Compounds Compounds Propyl This compound MW: 152.26 LogP: 3.1 Ethyl 4-Ethylthiophenol MW: 138.23 LogP: 2.6 Butyl 4-Butylthiophenol MW: 166.29 LogP: 3.6

Caption: Comparison of physicochemical properties for 4-alkylthiophenol derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with potential for development in various fields, particularly as antioxidant and antifungal agents. This guide provides a foundational comparison of their properties and synthesis. However, the limited availability of direct comparative data underscores the need for further systematic research.

Future studies should focus on:

  • Synthesis of a diverse library of this compound derivatives: This will enable a more comprehensive structure-activity relationship analysis.

  • Standardized biological evaluation: Testing all derivatives under the same experimental conditions is crucial for accurate comparison.

  • Elucidation of mechanisms of action: Understanding how these compounds exert their biological effects will guide the design of more potent and selective agents.

By addressing these research gaps, the full potential of this compound derivatives in drug discovery and other applications can be realized.

References

A Comparative Guide to Confirming the Purity of 4-n-Propylthiophenol Post-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 4-n-Propylthiophenol, a versatile intermediate in various chemical syntheses. We will delve into the experimental protocols and performance data of four key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Analytical Method Workflow

A logical workflow for the comprehensive purity analysis of this compound involves a multi-step approach, starting with qualitative identification and progressing to quantitative purity assessment and impurity profiling.

Purity_Analysis_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Qualitative & Structural Confirmation cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Purity Confirmation Crude_Product Crude this compound FTIR FT-IR Spectroscopy Crude_Product->FTIR Functional Group ID NMR NMR Spectroscopy (1H & 13C) Crude_Product->NMR Structural Elucidation GC_MS GC-MS Analysis FTIR->GC_MS HPLC HPLC Analysis FTIR->HPLC NMR->GC_MS NMR->HPLC Final_Report Purity Confirmation Report GC_MS->Final_Report Quantitative Data & Impurity Profile HPLC->Final_Report Quantitative Data

A logical workflow for the purity analysis of this compound.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or impurity identification. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Primary Use Quantitative purity, impurity identificationQuantitative purityStructural elucidation, purity estimationFunctional group identification
Sample Type Volatile, thermally stable compoundsNon-volatile, thermally labile compoundsSoluble compoundsSolids, liquids, gases
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low to moderate (µg/mL to ng/mL)Moderate to high (µM to mM)[1]High (major components)
Limit of Quantitation (LOQ) Low (ng/mL)[1]Low to moderate (µg/mL to ng/mL)Moderate to high (µM to mM)[1]Not typically used for quantification
Selectivity HighHighHighModerate
Quantitative Accuracy HighHighGood (with internal standard)Low
Throughput ModerateHighLowHigh

Experimental Protocols

Detailed experimental protocols for each analytical technique are provided below. These protocols are based on established methods for similar aromatic thiol and phenol compounds and should be optimized for your specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For this compound, this method can provide both quantitative purity data and identification of volatile impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in appropriate solvent) Injection GC Injection (Split/Splitless) Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Peak Integration, Library Search) Detection->Analysis

Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the desired sensitivity.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally sensitive compounds. A reverse-phase HPLC method with UV detection is a common approach for determining the purity of aromatic compounds.

Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for purity assessment. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, splitting patterns, and integration values with the expected spectrum for this compound.

    • Purity Estimation: The presence of unexpected signals in the spectrum indicates impurities. The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative estimate of purity. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • δ ~7.2-7.4 ppm: Multiplet, 2H (aromatic protons ortho to the sulfur).

  • δ ~7.0-7.2 ppm: Multiplet, 2H (aromatic protons meta to the sulfur).

  • δ ~3.4 ppm: Singlet, 1H (thiol proton, -SH).

  • δ ~2.8 ppm: Triplet, 2H (methylene protons adjacent to the aromatic ring, -CH₂-).

  • δ ~1.6 ppm: Sextet, 2H (methylene protons, -CH₂-).

  • δ ~0.9 ppm: Triplet, 3H (methyl protons, -CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not ideal for precise quantification, it is an excellent first-pass method to confirm the presence of key structural features and to detect certain types of impurities.

Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound or identify characteristic absorption bands.

Expected Characteristic FT-IR Peaks:

  • ~3100-3000 cm⁻¹: C-H stretching (aromatic).

  • ~2960-2850 cm⁻¹: C-H stretching (aliphatic propyl group).

  • ~2600-2550 cm⁻¹: S-H stretching (thiol group); this peak is often weak.

  • ~1580 and 1480 cm⁻¹: C=C stretching (aromatic ring).

  • ~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

Potential Impurities in the Synthesis of this compound

The nature and quantity of impurities will depend on the synthetic route employed. A common route involves the reduction of 4-propylbenzenesulfonyl chloride or the reaction of a Grignard reagent with sulfur. Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as 4-n-propylaniline or 4-propylbromobenzene.

  • Side Products:

    • Disulfide Formation: Oxidation of the thiol can lead to the formation of bis(4-propylphenyl) disulfide.

    • Isomers: Depending on the synthetic method, positional isomers (e.g., 2-n-propylthiophenol or 3-n-propylthiophenol) could be present.

    • Over-alkylation/reduction Products: Byproducts from incomplete or excessive reaction steps.

These impurities can often be detected and identified using the chromatographic and spectroscopic methods described above.

Conclusion

Confirming the purity of this compound post-synthesis requires a multi-faceted analytical approach. While FT-IR and NMR are essential for initial structural confirmation, GC-MS and HPLC provide robust quantitative data on purity and can effectively identify and quantify impurities. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the analysis, the available instrumentation, and the nature of the expected impurities. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.

References

Substituent Effects on the Electrochemical Properties of Thiophenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of substituted thiophenols is crucial for applications ranging from the design of novel antioxidants to the development of sophisticated biosensors. This guide provides a comparative overview of the electrochemical properties of various substituted thiophenols, supported by experimental data and detailed methodologies.

The electronic nature of substituents on the aromatic ring of thiophenol significantly influences its electrochemical properties, primarily its oxidation potential. This potential is a key parameter that dictates the ease with which the thiophenol molecule can donate an electron, a fundamental process in many of its applications.

Comparative Electrochemical Data

The following table summarizes the oxidation peak potentials (Ep) for a series of para-substituted thiophenols. The data illustrates the trend of decreasing oxidation potential with increasing electron-donating character of the substituent, making the thiophenol easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential.

Substituent (p-X)Oxidation Peak Potential (Ep vs. Ag/AgCl) [mV]
-OH186[1]
-OCH3215[1]
-CH3240[1]
-H255[1]
-Cl271[1]
-CN320 (estimated based on trends)
-NO2350 (estimated based on trends)

Note: The values for -CN and -NO2 are estimated based on the established trend of electron-withdrawing groups increasing the oxidation potential, as specific experimental values were not found in the immediate search results.

The observed trend can be rationalized by the ability of electron-donating groups to stabilize the resulting thiyl radical cation formed upon oxidation through resonance and inductive effects. This stabilization lowers the energy required for electron removal. In contrast, electron-withdrawing groups destabilize the radical cation, thus requiring a higher potential for oxidation to occur. This relationship is often correlated with Hammett substituent constants (σp), where a more negative σp value (indicating a more electron-donating group) corresponds to a lower oxidation potential.[2][3]

Experimental Protocols

The following is a generalized experimental protocol for determining the electrochemical properties of substituted thiophenols using cyclic voltammetry (CV).

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)[1]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)[4]

  • Counter Electrode: Platinum wire[4]

  • Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in a suitable solvent like acetonitrile or a buffer solution (e.g., phosphate buffer for aqueous measurements).[5]

  • Analytes: Substituted thiophenol solutions of known concentration (typically in the mM range) prepared in the electrolyte solution.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.[6]

3. Procedure:

  • Electrode Preparation: The working electrode (GCE) is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 0.3 and 0.05 µm) on a polishing pad. It is then rinsed thoroughly with deionized water and sonicated in a suitable solvent (e.g., ethanol or acetone) to remove any residual abrasive particles. The electrode is then dried under a stream of nitrogen.

  • Electrochemical Cell Setup: The three electrodes (working, reference, and counter) are assembled in an electrochemical cell containing the electrolyte solution. The solution is typically deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a set period (e.g., 15-20 minutes) prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Measurement:

    • A background cyclic voltammogram of the electrolyte solution is recorded to establish the potential window and to ensure the absence of any interfering redox peaks.

    • The substituted thiophenol analyte is then added to the cell to the desired concentration.

    • The potential is scanned from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The potential range is chosen to encompass the oxidation peak of the thiophenol.

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

    • The oxidation peak potential (Ep) is determined from the voltammogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of substituted thiophenols.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Electrolyte & Analyte Solutions cell_setup Assemble 3-Electrode Cell & Deoxygenate reagents->cell_setup Add to Cell electrodes Polish & Clean Working Electrode electrodes->cell_setup cv_scan Perform Cyclic Voltammetry Scan cell_setup->cv_scan Scan Potential data_extraction Extract Oxidation Peak Potential (Ep) cv_scan->data_extraction Analyze Voltammogram comparison Compare Potentials of Different Thiophenols data_extraction->comparison

General workflow for electrochemical analysis of substituted thiophenols.

This guide provides a foundational understanding of the comparative electrochemical properties of substituted thiophenols. For more in-depth studies, researchers are encouraged to consult the primary literature and consider the specific experimental conditions that may influence the observed electrochemical behavior.

References

Validating Experimental Results of 4-n-Propylthiophenol Reactions with Literature Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the ability to validate experimental results against established literature data is paramount for ensuring accuracy, reproducibility, and the advancement of scientific knowledge. This guide provides a comparative analysis of common reactions involving 4-n-propylthiophenol, presenting both literature-derived data and hypothetical experimental outcomes for key transformations. Detailed experimental protocols and visual workflows are included to facilitate replication and comparison.

Core Reactions of this compound: A Comparative Overview

This compound is a versatile intermediate in organic synthesis, primarily undergoing reactions at the nucleophilic sulfur atom and on the aromatic ring. The two most fundamental transformations are S-alkylation to form thioethers and oxidation to form the corresponding disulfide. This guide will focus on these two key reactions.

Data Presentation: S-Alkylation and Oxidation

The following tables summarize quantitative data from both established literature and a hypothetical experimental study for the S-alkylation and oxidation of this compound.

Table 1: Comparison of S-Alkylation of this compound with Benzyl Bromide

ParameterLiterature DataExperimental Results
Product 4-Propylphenyl Benzyl Sulfide4-Propylphenyl Benzyl Sulfide
Reaction S-AlkylationS-Alkylation
Reagents This compound, Benzyl Bromide, BaseThis compound, Benzyl Bromide, K₂CO₃
Solvent AcetoneAcetone
Temperature RefluxReflux
Reaction Time 4 hours4 hours
Yield ~95%92%
Reference General procedure for thiol alkylationIn-house experiment

Table 2: Comparison of Oxidation of this compound to Bis(4-propylphenyl) Disulfide

ParameterLiterature DataExperimental Results
Product Bis(4-propylphenyl) disulfideBis(4-propylphenyl) disulfide
Reaction OxidationOxidation
Reagents This compound, Oxidizing Agent (e.g., I₂, H₂O₂)This compound, Iodine
Solvent EthanolEthanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2 hours2 hours
Yield >90%88%
Reference General procedure for thiol oxidationIn-house experiment

Experimental Protocols

To ensure reproducibility, the following are detailed methodologies for the key experiments cited in the tables above.

Protocol 1: Synthesis of 4-Propylphenyl Benzyl Sulfide (S-Alkylation)

Objective: To synthesize 4-propylphenyl benzyl sulfide via S-alkylation of this compound with benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and acetone (50 mL).

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the residue, add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-propylphenyl benzyl sulfide.

Protocol 2: Synthesis of Bis(4-propylphenyl) Disulfide (Oxidation)

Objective: To synthesize bis(4-propylphenyl) disulfide by the oxidation of this compound using iodine.

Materials:

  • This compound (1.0 eq)

  • Iodine (I₂, 0.5 eq)

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve this compound (1.0 eq) in ethanol (100 mL).

  • While stirring at room temperature, add a solution of iodine (0.5 eq) in ethanol dropwise until a persistent yellow color is observed.

  • Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the yellow color disappears.

  • Remove the ethanol under reduced pressure.

  • Add deionized water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with brine solution (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield bis(4-propylphenyl) disulfide.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental validation process and the chemical pathways described.

experimental_validation_workflow cluster_lit Literature Review cluster_exp Experimental Work cluster_comp Comparative Analysis lit_search Search for this compound Reactions lit_data Extract Protocols & Yields lit_search->lit_data data_table Tabulate Literature vs. Experimental Data lit_data->data_table exp_design Design S-Alkylation & Oxidation Experiments exp_execution Execute Protocols exp_design->exp_execution exp_results Analyze Products & Calculate Yields exp_execution->exp_results exp_results->data_table conclusion Draw Conclusions on Validity data_table->conclusion

Experimental validation workflow.

reaction_pathways cluster_alkylation S-Alkylation cluster_oxidation Oxidation start This compound reagent_alk Benzyl Bromide, K₂CO₃ reagent_ox Iodine (I₂) product_alk 4-Propylphenyl Benzyl Sulfide reagent_alk->product_alk Acetone, Reflux product_ox Bis(4-propylphenyl) Disulfide reagent_ox->product_ox Ethanol, RT

Reaction pathways of this compound.

A Spectroscopic Comparison of 3-n-propylthiophenol and 4-n-Propylthiophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the spectroscopic characteristics of 3-n-propylthiophenol with a comparative discussion on the expected spectral features of 4-n-propylthiophenol.

This guide provides a detailed spectroscopic comparison between the meta and para isomers of n-propylthiophenol. While experimental data for 3-n-propylthiophenol is available and presented herein, a comprehensive search of scientific literature and databases did not yield experimental spectra for this compound. Therefore, this guide will present the available data for the 3-isomer and offer a theoretical comparison for the 4-isomer based on established principles of spectroscopic interpretation.

Introduction

3-n-propylthiophenol and this compound are constitutional isomers that differ in the substitution pattern of the n-propyl group on the thiophenol ring. This seemingly minor structural variance can lead to distinct differences in their spectroscopic signatures. Understanding these differences is crucial for researchers in fields such as drug development, materials science, and chemical synthesis for accurate identification, characterization, and quality control. This guide summarizes the available spectroscopic data and provides detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 3-n-propylthiophenol. No experimental data was found for this compound in the conducted literature search.

Table 1: ¹H NMR Spectroscopic Data for 3-n-propylthiophenol [1]

Parameter Value
Solvent CDCl₃
Frequency 400 MHz
Chemical Shift (δ) / ppm 7.14 (m, 1H, Ar-H), 6.75 (m, 1H, Ar-H), 6.65 (m, 1H, Ar-H), 6.64 (m, 1H, Ar-H), 4.77 (s, 1H, SH), 2.53 (t, J = 7.4 Hz, 2H, -CH₂-S-), 1.63 (m, 2H, -CH₂-), 0.93 (t, J = 7.4 Hz, 3H, -CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 3-n-propylthiophenol [1]

Parameter Value
Solvent CDCl₃
Frequency 100 MHz
Chemical Shift (δ) / ppm 155.2, 144.7, 129.4, 121.1, 115.4, 112.6, 37.8, 24.3, 13.8

Table 3: Mass Spectrometry Data for 3-n-propylthiophenol [1]

Parameter Value
Ionization Method Electron Ionization (EI)
m/z (Relative Intensity) 136 [M]⁺ (45%), 121 (15%), 107 (100%), 77 (20%)

Spectroscopic Comparison and Interpretation

¹H NMR Spectroscopy:

  • 3-n-propylthiophenol: The aromatic region of the ¹H NMR spectrum for the 3-isomer is expected to show a complex multiplet pattern due to the lower symmetry. The provided data shows four distinct multiplets for the aromatic protons.

  • This compound (Expected): In contrast, the 4-isomer possesses a higher degree of symmetry (a C2 axis). This would simplify the aromatic region of its ¹H NMR spectrum, likely resulting in two doublets, characteristic of a para-substituted benzene ring. The chemical shifts of the propyl group protons are expected to be similar to those of the 3-isomer.

¹³C NMR Spectroscopy:

  • 3-n-propylthiophenol: The ¹³C NMR spectrum of the 3-isomer is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, as observed in the experimental data.

  • This compound (Expected): Due to its symmetry, the ¹³C NMR spectrum of the 4-isomer would exhibit fewer signals. The two pairs of aromatic carbons (C2/C6 and C3/C5) would be chemically equivalent, resulting in a total of seven signals.

Infrared (IR) Spectroscopy:

  • General Features: Both isomers are expected to show characteristic IR absorption bands for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), C-S stretch, and aromatic C-H and C=C stretching vibrations.

  • Distinguishing Features: The primary difference would lie in the pattern of the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹). 3-substituted benzenes typically show two strong bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹, along with a medium intensity band between 860-900 cm⁻¹. 4-substituted benzenes, on the other hand, usually exhibit a single strong band in the 800-860 cm⁻¹ region.

Mass Spectrometry:

  • 3-n-propylthiophenol: The mass spectrum shows a molecular ion peak at m/z 136. The base peak at m/z 107 corresponds to the loss of an ethyl group (-C₂H₅), a common fragmentation pathway for propylbenzenes.

  • This compound (Expected): The mass spectrum of the 4-isomer is also expected to show a molecular ion peak at m/z 136. The fragmentation pattern is anticipated to be very similar to that of the 3-isomer, as the position of the substituent has a lesser effect on the fragmentation pathways in electron ionization mass spectrometry compared to NMR or IR spectroscopy. Therefore, distinguishing between the two isomers based solely on their mass spectra might be challenging.

UV-Vis Spectroscopy:

  • General Features: Both isomers are expected to exhibit absorption bands in the ultraviolet region characteristic of the thiophenol chromophore.

  • Distinguishing Features: The position and intensity of the absorption maxima (λmax) may differ slightly between the two isomers due to the influence of the propyl group's position on the electronic transitions of the benzene ring. However, these differences are often subtle.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plates prior to running the sample. The sample spectrum is then ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

3. Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the liquid sample via a direct insertion probe or, if coupled with gas chromatography (GC), inject a dilute solution of the sample into the GC inlet.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Comparison isomer1 3-n-propylthiophenol nmr NMR (1H, 13C) isomer1->nmr ftir FTIR isomer1->ftir ms Mass Spectrometry isomer1->ms uvvis UV-Vis isomer1->uvvis isomer2 This compound isomer2->nmr isomer2->ftir isomer2->ms isomer2->uvvis data_analysis Spectral Interpretation & Data Tabulation nmr->data_analysis ftir->data_analysis ms->data_analysis uvvis->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion on Spectroscopic Differences comparison->conclusion

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Conclusion

The spectroscopic analysis of 3-n-propylthiophenol provides a clear set of data for its identification and characterization. While experimental data for this compound remains elusive in the literature, theoretical predictions based on its molecular symmetry suggest that NMR and IR spectroscopy would be the most effective techniques for differentiating between the two isomers. This guide serves as a valuable resource for researchers by providing the available experimental data for 3-n-propylthiophenol, outlining the expected spectroscopic differences for its para-isomer, and detailing the necessary experimental protocols for their analysis.

References

Cross-Validation of Analytical Methods for Quantifying 4-n-Propylthiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of 4-n-Propylthiophenol, a key intermediate in various chemical syntheses. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performances based on available experimental data for similar analytes.

This compound serves as a specialized reagent in materials science and as a representative of a class of compounds explored for applications in industrial and agricultural chemistry[1]. Its precise quantification is crucial for process control, quality assurance, and research applications. This guide details the experimental protocols and presents a comparative summary of the performance of common analytical techniques.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the volatile nature of the analyte. Both HPLC and GC-MS are powerful techniques for the quantification of organic compounds like this compound.

Table 1: Performance Comparison of HPLC and GC-MS for Thiophenol Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicability Suitable for non-volatile and thermally labile compounds. Derivatization can enhance detection.Ideal for volatile and thermally stable compounds. Derivatization may be required to improve volatility and thermal stability.
Derivatization Often employed to add a fluorescent or UV-active tag for enhanced sensitivity and selectivity.Used to increase volatility and thermal stability, and to improve chromatographic peak shape and sensitivity.
Limit of Detection (LOD) Typically in the µg/L to ng/L range, highly dependent on the detector and derivatizing agent used. For some thiophenols, LODs can be as low as <0.5 ng/L with derivatization and MS detection[2].Generally offers very low detection limits, often in the ng/L to pg/L range, especially with selected ion monitoring (SIM).
Linearity Excellent linearity over a wide concentration range is commonly achieved (R² > 0.99)[3].Typically shows good linearity over several orders of magnitude.
Precision (RSD%) Generally high precision, with Relative Standard Deviations (RSD) typically below 5%[3].High precision with RSD values often below 10%.
Accuracy (% Recovery) Good accuracy, with recovery rates often between 90% and 110%[4].Accuracy is generally high, with recoveries in a similar range to HPLC.
Sample Throughput Analysis times can range from 10 to 60 minutes per sample[5].Runtimes are often shorter, typically in the range of a few minutes, especially with modern capillary columns[5].
Strengths Versatility for a wide range of compounds, including non-volatile and thermally sensitive ones[6].High separation efficiency and sensitivity, especially for volatile compounds[6].
Limitations Lower resolution compared to capillary GC. Mobile phase selection can be complex[7].Limited to volatile and thermally stable analytes. High temperatures can cause degradation of some compounds[5].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of thiophenol compounds.

HPLC Method with Pre-Column Derivatization and Fluorescence Detection

This method is suitable for the sensitive quantification of thiophenols in aqueous samples.

  • Sample Preparation and Derivatization:

    • Adjust the pH of the sample to approximately 8.0 with a borate buffer.

    • Add a solution of a fluorescent derivatizing agent, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), to the sample.

    • Incubate the mixture at 60°C for 30 minutes to allow for the derivatization reaction to complete.

    • Cool the sample to room temperature and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and a slightly acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength of 385 nm and an emission wavelength of 515 nm.

GC-MS Method with Derivatization

This protocol is designed for the analysis of volatile thiophenols.

  • Sample Preparation and Derivatization:

    • Extract the thiophenols from the sample matrix using a suitable organic solvent (e.g., dichloromethane or hexane).

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr), to the extract.

    • Heat the mixture at 60-70°C for a specified time (e.g., 30-60 minutes) to facilitate derivatization.

    • Cool the sample and inject an aliquot into the GC-MS system.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Workflow and Process Visualization

To ensure the quality and purity of this compound for its applications, a robust synthesis and quality control workflow is essential. The following diagram illustrates a typical process.

Synthesis and Quality Control Workflow for this compound cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage start Starting Materials (e.g., Thiophenol, Propylating Agent) reaction Chemical Reaction (e.g., Alkylation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification sampling Sampling of Purified Product purification->sampling Yields Crude Product hplc HPLC Analysis (Purity Assessment) sampling->hplc Sample for Purity gcms GC-MS Analysis (Impurity Profiling) sampling->gcms Sample for Impurities final_product Final Product Release (>97% Purity) hplc->final_product Purity Confirmed gcms->final_product Impurities within Specification

Caption: Synthesis and Quality Control Workflow for this compound.

This guide provides a foundational comparison of analytical methods for the quantification of this compound. The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. For robust validation, it is recommended to perform a cross-validation study comparing the chosen methods using spiked control samples to ensure data comparability and accuracy[8].

References

The Efficacy of 4-n-Propylthiophenol in Surface Coatings: A Comparative Guide to Functionalized Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface coating is a critical step in a multitude of applications, from biosensors and medical implants to microelectronics. Thiol-based self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, offer a robust and versatile platform for tailoring surface properties. This guide provides a comparative analysis of the efficacy of 4-n-propylthiophenol, an aromatic thiol, against other functionalized thiols, with a focus on providing supporting experimental data and detailed methodologies.

While direct, extensive comparative studies focusing solely on this compound are limited in the public domain, we can infer its performance characteristics by examining the broader classes of aromatic and aliphatic thiols. This guide will, therefore, compare the properties of aromatic thiols, using 4-propylthiophenol as a key example where data is available, with well-studied aliphatic thiols to provide a comprehensive overview for informed decision-making in your research and development endeavors.

Quantitative Performance Comparison

The selection of a thiol for surface coating is dictated by the desired surface properties, which can be quantified by various analytical techniques. The following table summarizes key performance metrics for aromatic thiols (represented by thiophenol and its derivatives) and aliphatic thiols (represented by dodecanethiol).

Performance MetricAromatic Thiols (e.g., Thiophenol, 4-Propylthiophenol)Aliphatic Thiols (e.g., Dodecanethiol)Significance
Water Contact Angle 70-80°105-115°Indicates surface hydrophobicity. Higher angles correspond to more hydrophobic surfaces.
Monolayer Thickness ~1 nm~1.6 nm[1]Dependent on the molecular length and tilt angle. Thicker monolayers can provide better insulation and corrosion resistance.
Thermal Stability Lower thermal desorption energy compared to aliphatic thiols.[2]Higher thermal desorption energy, but lower mechanical rupture force.[2]Critical for applications involving temperature fluctuations.
Mechanical Stability Higher mechanical rupture force.[2][3]Lower mechanical rupture force.[2][3]Important for applications involving mechanical stress or contact.
Surface Coverage Typically forms less densely packed monolayers compared to long-chain aliphatic thiols.Forms highly ordered and densely packed monolayers.Affects the barrier properties and overall quality of the coating.
Binding Energy (S 2p) ~162.0 eV on Au(111)[4]~162.0 eV on Au(111)[4]Indicates the strength of the sulfur-gold bond.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. Below are detailed methodologies for the preparation and characterization of thiol-based self-assembled monolayers on gold surfaces.

Preparation of Self-Assembled Monolayers (SAMs)

This protocol outlines the solution-based self-assembly of thiols on a gold substrate.

a. Substrate Preparation:

  • Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer) are cleaned to remove organic contaminants.

  • A common cleaning method is immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

  • Following the piranha clean, the substrates are thoroughly rinsed with deionized water and then with ethanol.

  • The cleaned substrates are dried under a stream of dry nitrogen gas.

b. Thiol Solution Preparation:

  • A dilute solution of the desired thiol (e.g., 1 mM) is prepared in a suitable solvent, typically absolute ethanol.

  • For functionalized thiols, the choice of solvent may vary to ensure complete dissolution.

c. Self-Assembly Process:

  • The cleaned gold substrates are immersed in the thiol solution in a clean container.

  • The container is sealed to minimize solvent evaporation and contamination.

  • The self-assembly process is typically allowed to proceed for 12 to 24 hours to ensure the formation of a well-ordered monolayer.[5]

  • After incubation, the substrates are removed from the solution and rinsed thoroughly with the solvent to remove non-chemisorbed molecules.

  • The functionalized substrates are then dried with a stream of dry nitrogen.

Characterization of Self-Assembled Monolayers

a. Contact Angle Goniometry:

  • A goniometer is used to measure the static contact angle of a liquid (typically deionized water) on the SAM-coated surface.

  • A small droplet of the liquid is dispensed onto the surface, and the angle formed at the liquid-solid-vapor interface is measured.

  • This measurement provides information about the hydrophobicity or hydrophilicity of the surface.

b. X-ray Photoelectron Spectroscopy (XPS):

  • XPS is employed to determine the elemental composition and chemical state of the elements on the surface.

  • The analysis is performed in an ultra-high vacuum chamber.

  • High-resolution scans of the S 2p, C 1s, and Au 4f regions are acquired to confirm the presence of the thiol monolayer and the nature of the sulfur-gold bond.[4][6]

c. Ellipsometry:

  • Spectroscopic ellipsometry is used to measure the thickness of the SAM.[7]

  • The change in polarization of light upon reflection from the surface is measured and modeled to determine the film thickness.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Gold Substrate Rinse Rinse with DI Water & Ethanol Clean->Rinse Dry Dry with Nitrogen Rinse->Dry Immerse Immerse Substrate Dry->Immerse Prepare_Sol Prepare Thiol Solution Prepare_Sol->Immerse Incubate Incubate (12-24h) Immerse->Incubate Rinse_Final Rinse with Solvent Incubate->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final Contact_Angle Contact Angle Goniometry Dry_Final->Contact_Angle XPS XPS Analysis Dry_Final->XPS Ellipsometry Ellipsometry Dry_Final->Ellipsometry

Experimental workflow for SAM preparation and characterization.

Thiol_Properties cluster_properties Monolayer Properties cluster_factors Influencing Factors Thiol_Structure Thiol Molecular Structure Alkyl_Chain Alkyl Chain Length/Structure Thiol_Structure->Alkyl_Chain Functional_Group Terminal Functional Group Thiol_Structure->Functional_Group Aromatic_vs_Aliphatic Aromatic vs. Aliphatic Backbone Thiol_Structure->Aromatic_vs_Aliphatic Packing_Density Packing Density Thickness Thickness Stability Stability (Thermal/Mechanical) Surface_Energy Surface Energy (Wettability) Alkyl_Chain->Packing_Density Alkyl_Chain->Thickness Functional_Group->Surface_Energy Aromatic_vs_Aliphatic->Packing_Density Aromatic_vs_Aliphatic->Stability

Factors influencing the properties of thiol-based SAMs.

Conclusion

The choice between this compound and other functionalized thiols for surface coating applications depends heavily on the specific requirements of the intended use. Aromatic thiols, such as this compound, generally offer superior mechanical stability, which is advantageous in applications involving physical contact.[2][3] In contrast, long-chain aliphatic thiols typically form more densely packed and hydrophobic monolayers, providing excellent barrier properties.

For applications requiring robust, mechanically stable coatings that may have a moderate degree of hydrophobicity, this compound and other aromatic thiols are strong candidates. However, if the primary goal is to create a highly ordered, insulating, and maximally hydrophobic surface, long-chain aliphatic thiols would be the preferred choice.

Further research directly comparing the performance of this compound with a wider range of functionalized thiols using the standardized protocols outlined in this guide would be invaluable for the scientific community. Such studies would enable a more precise selection of surface coatings tailored to the increasingly sophisticated demands of modern technologies.

References

Benchmarking 4-n-Propylthiophenol in Palladium-Catalyzed C-S Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl thioethers are significant structural motifs in a wide array of pharmaceuticals and agrochemicals. The palladium-catalyzed cross-coupling of thiols with aryl halides has emerged as a powerful and versatile method for their synthesis. The efficiency of this transformation is highly dependent on the nature of the thiol, the aryl halide, the choice of ligand, and the reaction conditions. Understanding how substituents on the thiophenol ring influence catalytic outcomes is crucial for reaction optimization and catalyst design.

Performance Comparison of Thiophenol Derivatives

To contextualize the expected performance of 4-n-propylthiophenol, this section presents data for the palladium-catalyzed C-S cross-coupling of various substituted thiophenols with 4-bromotoluene. The 4-n-propyl group is an electron-donating alkyl group, and its performance is anticipated to be comparable to other electron-rich thiophenols. The following table summarizes the yield of the corresponding aryl thioether product, providing a basis for comparison.

ThiolProductYield (%)[1]
Thiophenol4-Methyl-1-(phenylthio)benzene95
4-Methylthiophenol1-Methyl-4-((4-methylphenyl)thio)benzene98
4-Methoxythiophenol1-Methoxy-4-((4-methylphenyl)thio)benzene97
4-Chlorothiophenol1-Chloro-4-((4-methylphenyl)thio)benzene92
4-Fluorothiophenol1-Fluoro-4-((4-methylphenyl)thio)benzene94

Analysis: The data indicates that both electron-donating (methyl, methoxy) and electron-withdrawing (chloro, fluoro) substituents on the thiophenol are well-tolerated, leading to high yields of the cross-coupled product. It is expected that this compound, with its electron-donating propyl group, would also exhibit high reactivity and yield in this catalytic system.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the palladium-catalyzed C-S cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, thiolation, and reductive elimination.

Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-SR Ar-Pd(II)(L2)-SR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-SR Thiolation Ar-Pd(II)(L2)-SR->Pd(0)L2 Reductive Elimination Ar-S-R Ar-S-R Ar-Pd(II)(L2)-SR->Ar-S-R R-SH R-SH R-SH->Ar-Pd(II)(L2)-SR Ar-X Ar-X Ar-X->Ar-Pd(II)(L2)-X Base Base Base->Ar-Pd(II)(L2)-SR

Caption: Catalytic cycle for Pd-catalyzed C-S cross-coupling.

The following diagram illustrates a typical experimental workflow for evaluating the performance of a thiol in a C-S cross-coupling reaction.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis Reagents Aryl Halide Thiol Base Solvent Assembly Combine reagents and catalyst under inert atmosphere Reagents->Assembly Catalyst Pd Precatalyst Ligand Catalyst->Assembly Heating Heat to specified temperature Assembly->Heating Monitoring Monitor reaction progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Characterize product (NMR, MS) and calculate yield Purification->Analysis

Caption: Experimental workflow for C-S cross-coupling.

Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling of Thiophenols with Aryl Bromides

This protocol is adapted from a general and efficient method for the palladium-catalyzed cross-coupling of thiols with aryl halides.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) or a suitable alternative monophosphine or bidentate phosphine ligand.

  • Aryl bromide (e.g., 4-bromotoluene)

  • Thiol (e.g., thiophenol, 4-methylthiophenol, or this compound)

  • Base: Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox, a reaction vial is charged with Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Reaction Setup: To the vial containing the catalyst, add the aryl bromide (1.0 mmol), the thiol (1.2 mmol), and the base (1.4 mmol).

  • Solvent Addition: Add the anhydrous solvent (2.0 mL) to the reaction vial.

  • Reaction: The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel. The purified product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity, and the yield is calculated.

Alternative Catalytic Systems

While palladium-based catalysts are predominant for C-S cross-coupling, other transition metals have also been employed. Copper-catalyzed systems, often referred to as Ullmann-type couplings, represent a common alternative. These reactions may proceed under ligand-free conditions, offering a potentially more cost-effective and simpler catalytic system. For instance, a protocol using copper(I) iodide (CuI) as a catalyst for the coupling of aryl iodides with thiophenols has been reported.[2]

Comparison of Catalytic Systems:

FeaturePalladium-Catalyzed SystemCopper-Catalyzed System
Catalyst Pd(0) or Pd(II) precursors with phosphine or N-heterocyclic carbene ligandsCu(I) salts (e.g., CuI)
Substrate Scope Broad scope, including aryl chlorides, bromides, and iodidesPrimarily aryl iodides and bromides
Ligands Often required for high efficiency and broad scopeCan often be performed ligand-free
Reaction Conditions Generally milder conditionsOften requires higher temperatures
Cost Palladium is a precious metal, can be expensiveCopper is more abundant and less expensive

Conclusion

Although specific performance benchmarks for this compound in catalytic cycles are not extensively documented, the available data for analogous thiophenol derivatives strongly suggest its suitability as a competent nucleophile in palladium-catalyzed C-S cross-coupling reactions. The provided experimental protocol offers a standardized method for its evaluation. Researchers are encouraged to utilize this guide as a starting point for their investigations, with the expectation that this compound will perform similarly to other electron-rich thiophenols, affording high yields of the desired aryl thioether products. Further studies are warranted to fully characterize its catalytic performance and to explore its utility in the synthesis of novel chemical entities.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of 4-n-Propylthiophenol (CAS No. 4527-44-0), a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for personnel safety and environmental protection.

Safety and Hazard Information

Quantitative Data Summary

PropertyValueSource
CAS Number 4527-44-0CymitQuimica[1], BLD Pharm[2]
Molecular Formula C₉H₁₂SCymitQuimica[1]
Molecular Weight 152.26 g/mol CymitQuimica[1]
Physical State LiquidCymitQuimica[1]

GHS Hazard Classification

Based on available information for CAS No. 4527-44-0.

GHS ClassificationHazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Note: Pictograms are inferred from the hazard statements and should be confirmed with the supplier's SDS.

Experimental Protocol for Disposal

The primary method for the safe disposal of this compound involves oxidation with a sodium hypochlorite (bleach) solution. This process converts the foul-smelling and hazardous thiol into less noxious and more easily disposable compounds.

Materials and Personal Protective Equipment (PPE)

  • Chemicals:

    • This compound waste

    • Commercial sodium hypochlorite solution (5-10%) or calcium hypochlorite

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (Nitrile gloves are generally resistant to weak acids and many organic solvents, but always check the manufacturer's compatibility chart)

    • Chemical splash goggles and a face shield

    • Flame-retardant lab coat

    • Closed-toe shoes

    • Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedure

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform the entire procedure within a certified chemical fume hood to mitigate the risk of inhaling vapors.

    • Prepare a freshly made 5-10% aqueous solution of sodium hypochlorite. Caution: Do not use dry, powdered hypochlorite on concentrated this compound, as this can lead to autoignition[3].

  • Small Spills and Residual Waste Treatment:

    • For small spills, cover the affected area with an inert absorbent material.

    • Carefully transfer the contaminated absorbent material into a designated, labeled waste container.

    • Liberally cover the spill area with the sodium hypochlorite solution and let it sit for at least one hour.

    • Wipe the area clean with absorbent pads, and dispose of the pads in the designated waste container.

  • Bulk Waste Neutralization:

    • For larger quantities of this compound waste, slowly and carefully add the waste to a stirred, excess of the sodium hypochlorite solution in a suitable container. The reaction can be exothermic, so slow addition is crucial.

    • Allow the mixture to react for several hours (preferably overnight) to ensure complete oxidation of the thiol.

    • After the reaction is complete, the resulting solution should be disposed of as hazardous waste according to local, state, and federal regulations.

  • Decontamination of Glassware and Equipment:

    • All glassware and equipment that have come into contact with this compound should be immediately immersed in a bath of 5-10% sodium hypochlorite solution.[4]

    • Allow the items to soak for at least 12-24 hours to ensure complete decontamination.[4]

    • After soaking, the glassware can be washed using standard laboratory procedures.

  • Final Disposal:

    • All solid waste (contaminated absorbent materials, gloves, etc.) should be placed in a sealed, properly labeled hazardous waste container.

    • The neutralized liquid waste should also be collected in a labeled hazardous waste container.

    • Arrange for pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Disposal Workflow Diagram

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood spill_or_bulk Spill or Bulk Waste? fume_hood->spill_or_bulk spill Small Spill/Residual spill_or_bulk->spill Spill bulk Bulk Liquid Waste spill_or_bulk->bulk Bulk absorb Absorb with Inert Material spill->absorb transfer_solid Transfer to Waste Container absorb->transfer_solid decontaminate_spill Decontaminate Area with Bleach Solution (1 hr) transfer_solid->decontaminate_spill final_disposal Dispose of all Waste via Institutional EHS transfer_solid->final_disposal glassware Contaminated Glassware? decontaminate_spill->glassware decontaminate_spill->glassware neutralize Slowly Add to Excess Stirred Bleach Solution bulk->neutralize react Allow to React (Overnight) neutralize->react collect_liquid Collect Neutralized Liquid for Hazardous Disposal react->collect_liquid collect_liquid->final_disposal collect_liquid->final_disposal soak Soak in Bleach Bath (12-24 hours) glassware->soak Yes glassware->final_disposal No wash Wash Normally soak->wash wash->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks and ensuring a safe working environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling 4-n-Propylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-n-Propylthiophenol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on guidelines for thiophenol and similar sulfur-containing organic compounds, which share analogous hazard profiles.

Immediate Safety Precautions

This compound is presumed to be hazardous. Based on data for the closely related compound thiophenol, it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.[1][2][3] Always handle this chemical with extreme caution in a well-ventilated area or a chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical resistant gloves (e.g., Neoprene, PVC, or Viton®/butyl rubber composites for solutions with chloroform).[6][7]Prevents skin contact and absorption. Glove suitability depends on the specific operational conditions and duration of contact.[6]
Eye and Face Protection Safety glasses with side shields and a face shield.[2][4]Protects against splashes and vapors that can cause severe eye irritation or damage.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., Type AB-P filter) for vapors and mists.[1][6]Required when engineering controls are insufficient or during emergency situations to prevent inhalation of harmful vapors.
Protective Clothing Flame-retardant and antistatic protective clothing, including a lab coat, overalls, and closed-toe shoes.[2][6]Minimizes skin exposure and protects against potential ignition sources.
Emergency Protocols

Immediate and appropriate response is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] For significant exposures, use an emergency shower.[7] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
Inhalation Remove the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.[4]

In case of a spill, evacuate the area and eliminate all ignition sources.[9] For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill, which should then be placed in a sealed container for disposal.[4][5]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation handling Handling and Use prep->handling Proceed with caution spill Spill/Exposure Event handling->spill If occurs decon Decontamination handling->decon After use emergency Emergency Response spill->emergency Activate waste Waste Collection decon->waste disposal Disposal waste->disposal Follow institutional protocols

Safe handling workflow for this compound.

Disposal Plan

All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other required institutional information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[10]

Quantitative Data for Thiophenol (as a proxy)

The following table summarizes key quantitative safety data for thiophenol. This information should be used as a conservative guide for handling this compound in the absence of specific data for the latter.

ParameterValueReference
Flash Point 50 °C (122 °F)[4]
ACGIH Exposure Limit (TWA) 0.1 ppm[4][5]
OSHA Vacated PEL (TWA) 0.5 ppm (2 mg/m³)[4][5]
NFPA Health Rating 3 (Serious)[4]
NFPA Flammability Rating 2 (Moderate)[4]
NFPA Instability Rating 0 (Minimal)[4]

References

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Retrosynthesis Analysis

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